molecular formula C10H13N B1217402 2-Aminotetralin CAS No. 2954-50-9

2-Aminotetralin

Katalognummer: B1217402
CAS-Nummer: 2954-50-9
Molekulargewicht: 147.22 g/mol
InChI-Schlüssel: LCGFVWKNXLRFIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydro-2-naphthylamine (CAS 2954-50-9), also known as 2-aminotetralin, is a versatile chemical building block of significant interest in advanced organic synthesis and pharmaceutical research . This compound, with the molecular formula C10H13N and a molecular weight of 147.22 g/mol, serves as a critical precursor for the development of novel therapeutic agents . Its primary research value lies in its role as a key scaffold for spasmolytic drugs; derivatives of 1,2,3,4-Tetrahydro-2-naphthylamine have been synthesized and evaluated for their nerve-selective spasmolytic activity, with some compounds demonstrating efficacy equal to or greater than the reference drug mebeverine in preclinical models . The compound's structure allows for functionalization to create diverse molecular libraries aimed at exploring structure-activity relationships . Supplied as a solid with a typical purity of 97% or higher, it is essential for medicinal chemistry programs focused on central nervous system (CNS) targets and other physiological pathways . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the consistent quality of this material for reproducible results in their complex reaction schemes and development of pharmaceutical intermediates, such as AHR inhibitors .

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGFVWKNXLRFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903058
Record name 2-Aminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2954-50-9, 21880-87-5
Record name 2-Aminotetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2954-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2-naphthylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-1,2,3,4-Tetrahydro-2-naphthylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Aminotetralin, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX8T83G7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2-Aminotetralin (2-AT) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Physicochemical, Pharmacological, and Experimental Properties of a Key Neuromodulatory Scaffold.

Introduction

2-Aminotetralin (2-AT), also known as 1,2,3,4-tetrahydronaphthalen-2-amine, is a semi-rigid analogue of phenylisobutylamine and a foundational structure in medicinal chemistry and pharmacology.[1] Its conformationally constrained framework serves as a versatile scaffold for designing ligands targeting a wide array of monoaminergic systems, including dopamine, serotonin, and norepinephrine receptors and transporters.[1][2][3] As a neuromodulatory agent, 2-AT itself exhibits stimulant properties, fully substituting for d-amphetamine in drug discrimination tests, and inhibits the reuptake of serotonin and norepinephrine.[4] This guide provides researchers with a comprehensive overview of the fundamental properties of 2-AT, detailed experimental protocols, and key signaling pathways to facilitate its application in drug discovery and neuroscience research.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. These data are essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource(s)
CAS Number 2954-50-9
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Appearance A liquid
Melting Point 99-100 °C
Boiling Point 80-83 °C at 1 Torr
Solubility Soluble in DMSO
Storage -20°C
Stability ≥ 2 years (at -20°C)
IUPAC Name 1,2,3,4-tetrahydronaphthalen-2-amine

Pharmacology

Pharmacodynamics

This compound is a neuromodulatory agent that primarily acts as a monoamine reuptake inhibitor and likely a releasing agent. It has been shown to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE) in rat brain tissue. Its full substitution for (+)-amphetamine in rodent studies strongly suggests it also acts on the dopaminergic system, likely by inducing dopamine release or inhibiting its reuptake. The rigid structure of 2-AT makes it and its derivatives valuable tools for probing the topology of monoamine receptors. Numerous derivatives have been synthesized to achieve high affinity and selectivity for specific dopamine and serotonin receptor subtypes.

Receptor Binding & Functional Activity

While extensive data exists for 2-AT derivatives, information on the parent compound is more limited. The tables below summarize the known binding affinities and functional activities, with data on key derivatives included to illustrate the scaffold's versatility.

Table 2: Receptor Binding Affinity of this compound and Key Derivatives

Compound/Derivative ClassReceptor SubtypeBinding Affinity (Kᵢ, nM)NotesSource(s)
5-Substituted-2-ATs (5-SATs)5-HT₁ₐ≤ 25High affinity, (S)-enantiomer preferred.
5-Substituted-2-ATs (5-SATs)5-HT₁₋≤ 25High affinity, (S)-enantiomer preferred.
5-Substituted-2-ATs (5-SATs)5-HT₁₋≤ 25High affinity, (S)-enantiomer preferred.
5-Substituted-2-ATs (5-SATs)5-HT₁ₑ> 1000Essentially nil affinity.
Substituted 2-ATsDopamine D₂High Affinity (agonist/antagonist dependent)High affinity demonstrated for various derivatives.
Substituted 2-ATsDopamine D₃High to Moderate AffinitySome derivatives show selectivity for D₃ over D₂.
Substituted 2-ATsDopamine D₄Low AffinityGenerally low affinity for this subtype.
5-Substituted-2-ATs (5-SATs)α₂ₐ-AdrenergicModerate AffinityPartial agonist activity observed.
5-Substituted-2-ATs (5-SATs)α₂꜀-AdrenergicModerate AffinityInverse agonist activity observed.

Table 3: Functional Activity of this compound Derivatives

Derivative ClassReceptor SubtypeActivity ProfilePotency (EC₅₀) / Efficacy (Eₘₐₓ)Source(s)
(2S)-5-SATs5-HT₁ₐ, 5-HT₁₋, 5-HT₁₋AgonistPotency and efficacy vary with substitution.
5-PAT (a 5-SAT)5-HT₁ₐ, 5-HT₁₋Full Agonist (Eₘₐₓ > 90%)More potent at 5-HT₁₋ vs 5-HT₁ₐ/5-HT₁₋.
5-PAT (a 5-SAT)5-HT₁₋Weak Partial Agonist (Eₘₐₓ ~30%)
(2S,4R)-4-PATs5-HT₂ₐ / 5-HT₂꜀Inverse AgonistPotent and selective.

Key Signaling Pathways

As many 2-AT derivatives are potent dopamine D₂ receptor ligands, understanding the D₂ signaling cascade is critical. The D₂ receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gαi/o family of G proteins.

Dopamine D₂ Receptor Gαi/o-Mediated Signaling

Activation of the D₂ receptor by an agonist like a 2-AT derivative initiates a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit. This causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer.

  • Gαi/o Pathway : The activated Gαi/o-GTP complex directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). A decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets.

  • Gβγ Pathway : The liberated Gβγ dimer can also act as a signaling molecule, directly modulating the activity of various effectors. This includes activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and neuronal inhibition, and inhibiting voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor G_protein Heterotrimeric G-Protein (Gαi/o-GDP + Gβγ) D2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Reduces production GIRK GIRK Channel K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Causes ligand 2-AT Derivative (Agonist) ligand->D2R Binds & Activates G_alpha->AC Inhibits G_beta_gamma->GIRK Activates PKA ↓ PKA Activity cAMP->PKA

Caption: Canonical Gαi/o signaling pathway for the Dopamine D2 receptor.

Experimental Protocols

Representative Synthesis: Enzymatic Reductive Amination

Modern synthetic approaches often employ biocatalysis for efficient and stereoselective synthesis of 2-AT derivatives. The following protocol outlines a general chemo-enzymatic approach.

Objective: To synthesize a chiral this compound derivative from a 2-tetralone precursor.

Materials:

  • 2-tetralone substrate

  • Primary amine (R-NH₂)

  • Imine Reductase (IRED) enzyme

  • NAD(P)H cofactor and a regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve the 2-tetralone substrate and the primary amine partner in the buffer solution.

  • Cofactor & Enzyme Addition: Add the NAD(P)H cofactor and the cofactor regeneration system. Initiate the reaction by adding the selected Imine Reductase (IRED) enzyme.

  • Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours. Monitor reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.

  • Characterization: Confirm the structure and determine enantiomeric excess (ee) using NMR, mass spectrometry, and chiral HPLC.

Radioligand Competition Binding Assay

This protocol provides a standard method for determining the binding affinity (Ki) of 2-AT or its derivatives for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with Dopamine D₂ receptor)

  • Radioligand (e.g., [³H]Spiperone for D₂) with known affinity (Kd)

  • Test compound (2-AT derivative) at various concentrations

  • Non-specific binding (NSB) agent (a high concentration of a known unlabeled ligand, e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation cocktail and a liquid scintillation counter

Methodology:

  • Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound to designated wells. Add the NSB agent to NSB wells and buffer to "Total Binding" wells.

  • Radioligand Addition: Add the radioligand at a concentration near its Kd to all wells.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Standard Research Workflow

The characterization of a novel this compound derivative typically follows a multi-stage workflow, from initial design and synthesis to comprehensive biological evaluation.

Research_Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Analysis & Optimization design Computational Design & Scaffold Selection synthesis Chemical Synthesis design->synthesis purify Purification & Structural Characterization (NMR, MS) synthesis->purify binding Primary Screen: Radioligand Binding Assays (Determine Ki) purify->binding functional Secondary Screen: Functional Assays (e.g., cAMP, Ca²⁺ flux) (Determine EC₅₀, Eₘₐₓ) binding->functional selectivity Selectivity Profiling (Panel of related receptors) functional->selectivity pk Pharmacokinetics (ADME) selectivity->pk behavior Behavioral Models (e.g., Locomotor Activity, Drug Discrimination) pk->behavior tox Preliminary Toxicology behavior->tox sar Data Analysis & Structure-Activity Relationship (SAR) tox->sar sar->design Iterative Refinement

Caption: A typical multi-phase workflow for drug discovery using the 2-AT scaffold.

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting.

  • GHS Classification: The parent compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid ingestion, inhalation, and contact with skin or eyes.

  • Storage: Store in a tightly sealed container at -20°C for long-term stability.

Conclusion

This compound represents a privileged scaffold in neuroscience and medicinal chemistry. Its rigid structure and well-defined pharmacology make it an invaluable tool for probing monoaminergic systems. The information, tables, and protocols provided in this guide offer a foundational resource for researchers aiming to synthesize, evaluate, and utilize 2-AT and its analogs in the development of novel therapeutics for neuropsychiatric and neurological disorders.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminotetralin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological significance of 2-Aminotetralin (2-AT). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and therapeutic potential of this important scaffold. This document details key synthetic methodologies with experimental protocols, presents quantitative data in structured tables, and illustrates relevant biological pathways and synthetic workflows through detailed diagrams.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, its exploration began in the early 20th century as chemists started to investigate the derivatives of tetralin. The core structure, 1,2,3,4-tetrahydronaphthalene, provided a rigid framework that made it an attractive scaffold for medicinal chemistry. Early investigations into compounds bearing this structure were often extensions of research into naphthalene and its derivatives.

A significant publication by McDermed, McKenzie, and Phillips in 1975 detailed the synthesis and pharmacological evaluation of a series of this compound derivatives as dopamine receptor agonists. This work, while not the first synthesis of the parent compound, represents a cornerstone in the development of this compound-based compounds as tools for neuroscience research and as potential therapeutic agents. The primary route to these compounds was the reductive amination of β-tetralone, a method that remains a mainstay in the synthesis of 2-aminotetralins today.

Key Synthesis Methodologies

The synthesis of this compound and its derivatives primarily revolves around the transformation of a 2-tetralone precursor. Several methods have been developed and refined over the years, each with its own advantages in terms of yield, scalability, and stereochemical control.

Reductive Amination of 2-Tetralone

Reductive amination is the most common and versatile method for the synthesis of this compound. This one-pot reaction involves the formation of an imine or enamine intermediate from 2-tetralone and an amine source, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Reductive Amination

  • Reactants: 2-Tetralone, ammonia or an ammonium salt (e.g., ammonium acetate), and a reducing agent.

  • Reducing Agents: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Solvent: Typically a protic solvent like methanol or ethanol.

  • Procedure:

    • 2-Tetralone is dissolved in the chosen solvent.

    • An excess of the amine source is added to the solution.

    • The pH is adjusted to a slightly acidic condition (pH 5-6) to facilitate imine formation.

    • The reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature).

    • The reaction is stirred for several hours to overnight until completion, monitored by techniques like TLC or LC-MS.

    • The reaction is quenched, and the product is isolated and purified, typically by extraction and chromatography or crystallization.

Table 1: Comparison of Reducing Agents for Reductive Amination of 2-Tetralone

Reducing AgentTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride70-90Methanol, pH 5-6, RTSelective for imines over ketonesToxic cyanide byproduct
Sodium Triacetoxyborohydride75-95Dichloroethane, RTMild, non-toxic byproductsMoisture sensitive
Catalytic Hydrogenation80-98H₂ (50 psi), Pd/C, Ethanol, RTHigh yield, clean reactionRequires specialized equipment
Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides an alternative route to this compound using formamide or ammonium formate as both the amine source and the reducing agent. This reaction is typically carried out at high temperatures.

Experimental Protocol: Leuckart-Wallach Reaction

  • Reactants: 2-Tetralone and a large excess of formamide or ammonium formate.

  • Procedure:

    • 2-Tetralone and formamide (or ammonium formate) are heated to a high temperature (160-190 °C).

    • The mixture is refluxed for several hours.

    • The resulting N-formyl intermediate is hydrolyzed with aqueous acid (e.g., HCl) to yield the primary amine.

    • The product is isolated by neutralization and extraction.

Table 2: Leuckart-Wallach Reaction Data

Amine SourceTemperature (°C)Typical Yield (%)Notes
Formamide180-19050-70Often results in N-formylated product requiring hydrolysis.
Ammonium Formate160-17060-80Generally gives higher yields of the free amine.
Catalytic Hydrogenation of 2-Tetralone Oxime

This two-step method involves the initial conversion of 2-tetralone to its oxime, followed by catalytic hydrogenation to yield this compound.

Experimental Protocol: Synthesis via 2-Tetralone Oxime

  • Step 1: Oximation

    • 2-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in an alcoholic solvent.

    • The mixture is heated to reflux for 1-2 hours.

    • The 2-tetralone oxime is isolated by precipitation or extraction.

  • Step 2: Hydrogenation

    • The isolated oxime is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

    • A hydrogenation catalyst (e.g., Raney nickel, palladium on carbon) is added.

    • The mixture is subjected to hydrogen gas under pressure (typically 50-100 psi) until the reaction is complete.

    • The catalyst is filtered off, and the product is isolated from the filtrate.

Table 3: Catalytic Hydrogenation of 2-Tetralone Oxime Data

CatalystSolventPressure (psi)Typical Yield (%)
Raney NickelEthanol5085-95
Palladium on CarbonAcetic Acid5090-98

Signaling Pathways and Pharmacological Profile

This compound itself is known to be a norepinephrine-dopamine releasing agent and also inhibits the reuptake of serotonin and norepinephrine.[1][2] This broad monoaminergic activity makes the this compound scaffold a valuable starting point for the development of more selective ligands for various neurotransmitter receptors.

Derivatives of this compound have been extensively studied and show high affinity and selectivity for various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.

Signaling through G-protein Coupled Receptors:

The general mechanism of action for this compound derivatives at these GPCRs involves binding to the receptor, which induces a conformational change. This change facilitates the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G protein. The activated Gα subunit then dissociates from the Gβγ dimer and modulates the activity of downstream effector proteins, such as adenylyl cyclase (leading to changes in cAMP levels) or phospholipase C (leading to changes in inositol phosphates and intracellular calcium).

Below is a generalized diagram illustrating the signaling cascade initiated by a this compound derivative acting as an agonist at a GPCR.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT, Dopamine, Adrenergic Receptor) g_protein G Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand This compound Derivative (Agonist) ligand->receptor Binding cellular_response Cellular Response second_messenger->cellular_response Signal Transduction Reductive_Amination_Workflow start Start tetralone 2-Tetralone start->tetralone amine_source Amine Source (e.g., NH₃) start->amine_source imine_formation Imine Formation (Slightly Acidic pH) tetralone->imine_formation amine_source->imine_formation reduction Reduction (e.g., NaBH₃CN) imine_formation->reduction aminotetralin This compound reduction->aminotetralin end End aminotetralin->end Oxime_Synthesis_Workflow start Start tetralone 2-Tetralone start->tetralone hydroxylamine Hydroxylamine HCl start->hydroxylamine oximation Oximation tetralone->oximation hydroxylamine->oximation oxime 2-Tetralone Oxime oximation->oxime hydrogenation Catalytic Hydrogenation oxime->hydrogenation aminotetralin This compound hydrogenation->aminotetralin end End aminotetralin->end

References

The Neuropharmacological Profile of 2-Aminotetralin: A Deep Dive into its Central Nervous System Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-aminotetralin (2-AT) and its derivatives within the central nervous system (CNS). Historically recognized for its stimulant properties, the 2-AT scaffold has emerged as a versatile pharmacophore, yielding derivatives with significant activity at dopaminergic, serotonergic, and adrenergic receptors. This document details the receptor binding affinities, functional potencies, and downstream signaling pathways associated with these interactions. Furthermore, it outlines the key experimental protocols utilized to elucidate the neuropharmacological profile of this class of compounds, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (1,2,3,4-tetrahydronaphthalen-2-amine) is a rigid analog of phenylisobutylamine, a structural feature that imparts a distinct pharmacological profile. Its stimulant effects are well-documented, with studies showing it fully substitutes for d-amphetamine in rodent drug discrimination tests, albeit with lower potency[1]. The core mechanism of 2-AT and its derivatives involves complex interactions with multiple monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine[1][2]. This guide will systematically explore these interactions, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the associated signaling cascades.

Core Pharmacological Mechanisms

The CNS effects of this compound derivatives are primarily mediated through their interactions with G-protein coupled receptors (GPCRs) of the dopaminergic, serotonergic, and adrenergic systems. The specific substitutions on the aminotetralin scaffold dictate the receptor selectivity and functional outcome (agonist, partial agonist, antagonist, or inverse agonist).

Dopaminergic System Modulation

2-AT and its analogs have been extensively studied for their dopamine receptor agonist properties[3][4]. This activity is central to their stimulant and behavioral effects.

  • D2 Receptor Agonism: Many N,N-disubstituted 2-aminotetralins are potent D2 dopamine receptor agonists. The substitution pattern on the nitrogen atom is a key determinant of potency, with an n-propyl group often being optimal for activity.

  • D1 Receptor Activity: While generally less potent at D1 receptors, certain derivatives, such as 2-(di-N-n-propylamino)-5,6-dihydroxytetralin, have been shown to be equipotent with dopamine as D1 agonists.

  • Dopamine Reuptake Inhibition: Quantitative structure-activity relationship (QSAR) studies have demonstrated that substituted aminotetralin analogs can inhibit dopamine uptake.

Serotonergic System Interactions

More recent research has focused on 5-substituted-2-aminotetralin (5-SAT) derivatives, revealing them to be potent modulators of serotonin 5-HT1 receptor subtypes.

  • 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonism: 5-SATs exhibit high affinity and agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. The (S)-stereoisomer consistently demonstrates significantly higher affinity than the (R)-isomer. These derivatives are being explored for their therapeutic potential in neuropsychiatric disorders.

Adrenergic System Engagement

The adrenergic system is another key target for this compound derivatives.

  • Alpha-1 Adrenoceptor Agonism: Certain 5-substituted-8-methoxy-2-aminotetralin compounds have been identified as alpha-1 adrenoceptor agonists that can penetrate the blood-brain barrier.

  • Alpha-2 Adrenoceptor Modulation: A novel class of 5-SATs has been shown to possess a unique pharmacological profile, acting as partial agonists at α2A-adrenergic receptors while functioning as inverse agonists at α2C-adrenergic receptors.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50/pEC50) and efficacy (Emax) of representative this compound derivatives.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralin (5-SAT) Derivatives at Human Serotonin 5-HT1 Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT1FReference
(S)-FPT 16 ± 24.8 ± 0.52.4 ± 0.3>10,000
(S)-PFPT 2.5 ± 0.325 ± 226 ± 3>10,000
(S)-5-PAT 12 ± 122 ± 22.7 ± 0.3>10,000
(S)-NAP 20 ± 27.9 ± 0.83.3 ± 0.4>10,000
8-OH-DPAT 1.1 ± 0.124 ± 220 ± 2>10,000

Data are presented as mean ± SEM. FPT: (S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; PFPT: (S)-5-(2'-fluorophenyl)-N-(pyrrolidinyl)-1,2,3,4-tetrahydronaphthalen-2-amine; 5-PAT: (S)-5-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; NAP: (S)-5-(naphthalen-1-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; 8-OH-DPAT: (±)-8-Hydroxy-2-(dipropylamino)tetralin.

Table 2: Functional Activity (pEC50 and Emax) of 5-SAT Derivatives at Human Serotonin 5-HT1 Receptors

CompoundReceptorpEC50Emax (%)Reference
(S)-FPT 5-HT1A7.3 ± 0.198 ± 5
5-HT1B9.0 ± 0.135 ± 3
5-HT1D8.8 ± 0.192 ± 6
(S)-PFPT 5-HT1A8.8 ± 0.1102 ± 7
5-HT1B7.3 ± 0.145 ± 4
5-HT1D7.3 ± 0.185 ± 5
(S)-5-PAT 5-HT1A7.6 ± 0.195 ± 6
5-HT1B7.4 ± 0.130 ± 3
5-HT1D8.7 ± 0.1105 ± 8
(S)-NAP 5-HT1A7.4 ± 0.1100 ± 7
5-HT1B8.0 ± 0.125 ± 3
5-HT1D8.2 ± 0.198 ± 6

pEC50 values are presented as mean ± SD. Emax values are expressed as a percentage of the maximal response to a reference agonist (e.g., 5-HT).

Signaling Pathways

The interaction of this compound derivatives with their target GPCRs initiates intracellular signaling cascades that ultimately mediate the observed physiological effects. A predominant pathway involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

Gαi/o-Coupled Receptor Signaling

Dopamine D2 receptors and serotonin 5-HT1 receptors are typically coupled to the inhibitory G-protein, Gαi/o. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentrations.

G_alpha_i_signaling cluster_membrane Cell Membrane receptor D2 / 5-HT1 Receptor g_protein Gαi/βγ Complex receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Conversion ligand 2-AT Derivative (Agonist) ligand->receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates Targets

Gαi-Coupled Receptor Signaling Pathway
Gαs-Coupled Receptor Signaling

In contrast, dopamine D1 receptors are coupled to the stimulatory G-protein, Gαs. Agonism at these receptors enhances the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels.

G_alpha_s_signaling cluster_membrane Cell Membrane receptor D1 Receptor g_protein Gαs/βγ Complex receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Conversion ligand 2-AT Derivative (Agonist) ligand->receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates Targets

Gαs-Coupled Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound derivatives relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This protocol is adapted from studies characterizing 5-SAT derivatives at serotonin receptors.

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT1A receptor).

    • Radioligand with known affinity for the target receptor (e.g., [3H]5-CT for 5-HT1A/B/D receptors).

    • Test compound (this compound derivative) at various concentrations.

    • Non-specific binding control (a high concentration of a known, unlabeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is for determining the functional activity (agonist or antagonist) of a compound at Gαi or Gαs-coupled receptors.

  • Objective: To measure the effect of a test compound on intracellular cAMP levels.

  • Materials:

    • Whole cells expressing the target receptor.

    • Test compound.

    • Forskolin (an adenylyl cyclase activator, used for Gαi-coupled receptors).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • 384-well microplates.

    • Plate reader compatible with the detection kit.

  • Procedure (for a Gαi-coupled receptor agonist):

    • Seed the cells in a 384-well plate and culture overnight.

    • Prepare serial dilutions of the test compound.

    • Add the test compound to the cells.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

    • Read the plate using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each well to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

In Vivo Microdialysis

This protocol provides a general framework for measuring neurotransmitter release in the brain of a freely moving animal.

  • Objective: To measure changes in extracellular neurotransmitter levels (e.g., dopamine) in a specific brain region following administration of a this compound derivative.

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probe and guide cannula.

    • Surgical instruments.

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • HPLC with electrochemical detection (HPLC-ECD) system.

    • Test compound.

  • Procedure:

    • Surgery: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

    • Perfusion and Baseline: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

    • Sample Collection: Continue to collect dialysate samples for several hours post-administration.

    • Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.

  • Data Analysis:

    • Quantify the neurotransmitter concentration in each sample.

    • Express the post-drug concentrations as a percentage of the average baseline concentration.

    • Plot the percentage change in neurotransmitter levels over time.

Experimental and Logical Workflow

The characterization of a novel this compound derivative typically follows a hierarchical workflow, progressing from in vitro screening to in vivo functional assessment.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment binding_assay Primary Screening: Radioligand Binding Assays (Dopamine, Serotonin, Adrenergic Receptor Panels) selectivity Assess Receptor Selectivity and Affinity (Ki) binding_assay->selectivity functional_assay Functional Assays: cAMP Accumulation (Determine Agonist/Antagonist Profile) potency Determine Potency (EC50) and Efficacy (Emax) functional_assay->potency selectivity->functional_assay decision Promising In Vitro Profile? potency->decision microdialysis Neurochemical Profiling: In Vivo Microdialysis (Measure Neurotransmitter Release) behavioral Behavioral Pharmacology: (e.g., Locomotor Activity, Stereotypy, Drug Discrimination) microdialysis->behavioral pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling behavioral->pkpd lead_candidate Lead Candidate Identification pkpd->lead_candidate start Novel 2-AT Derivative start->binding_assay decision->microdialysis Yes decision->start No (Synthesize New Derivatives)

Workflow for Characterizing 2-AT Derivatives

Conclusion

The this compound scaffold represents a remarkably versatile platform for the development of CNS-active agents. Its derivatives exhibit a wide range of pharmacological activities, primarily through the modulation of dopamine, serotonin, and adrenergic receptor systems. A thorough understanding of their receptor binding profiles, functional activities, and downstream signaling pathways is crucial for the rational design of novel therapeutics with improved selectivity and efficacy for treating various neuropsychiatric and neurological disorders. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this important class of compounds.

References

The Neuromodulatory Landscape of 2-Aminotetralin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted neuromodulatory effects of 2-Aminotetralin (2-AT), a rigid analog of phenylethylamine. As a foundational scaffold in medicinal chemistry, 2-AT and its derivatives have been instrumental in probing the structure-activity relationships of various G-protein coupled receptors (GPCRs), leading to the development of selective ligands with therapeutic potential. This document provides a comprehensive overview of the binding affinities, functional activities, and signaling pathways associated with 2-AT and its analogs at key monoaminergic receptors, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Neuromodulatory Activities

This compound and its derivatives exhibit a broad spectrum of activity across dopaminergic, serotonergic, and adrenergic receptor systems. The rigid tetralin core constrains the conformation of the phenylethylamine pharmacophore, providing a valuable tool for understanding receptor-ligand interactions.

Dopaminergic System Modulation

A significant body of research has focused on the interaction of this compound derivatives with dopamine receptor subtypes. These compounds have shown varying affinities and selectivities for D2, D3, and D4 receptors, with some demonstrating agonist properties.[1][2][3] The dopaminergic activity of these compounds has been evaluated in vivo through tests for stereotyped behavior, tremor prevention, and apomorphine-like effects.[2]

Serotonergic System Interactions

The this compound scaffold has been extensively utilized to develop selective ligands for serotonin (5-HT) receptors.[4] Notably, 5-substituted-2-aminotetralins (5-SATs) have demonstrated high affinity and stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors, often acting as agonists with varying degrees of potency and efficacy. Furthermore, derivatives have been developed as modulators of 5-HT2A, 5-HT2C, and 5-HT7 receptors.

Adrenergic System Effects

Derivatives of this compound have also been shown to interact with adrenergic receptors. Certain 5-substituted-2-aminotetralins act as partial agonists at α2A-adrenergic receptors while functioning as inverse agonists at α2C-adrenergic receptors, a unique pharmacological profile. Additionally, some methoxylated derivatives exhibit sedative and analgesic effects mediated by α1 and α2-adrenoreceptors.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of representative this compound derivatives at various receptor subtypes.

Table 1: Dopamine Receptor Binding Affinities of this compound Derivatives

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
A series of 2-aminotetralinsHigh affinity for D2 and D3High affinity for D2 and D3Low affinity
Heterocyclic analogues-High affinity and selectivity-

Table 2: Serotonin Receptor Binding Affinities and Functional Data of 5-Substituted-2-Aminotetralins (5-SATs)

Compound/Class5-HT1A5-HT1B5-HT1D5-HT1FReference
5-SATs (general)Ki ≤ 25 nM (S > R)Ki ≤ 25 nM (S > R)Ki ≤ 25 nM (S > R)Ki > 1 µM
(S)FPTPotent agonistPotent agonistPotent agonistNil activity

Note: (S)FPT is (S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine. Data indicates agonist activity.

Table 3: Adrenergic Receptor Binding Affinities and Functional Data of 5-Substituted-2-Aminotetralins (5-SATs)

Compound/Classα2A Receptorα2C ReceptorReference
5-SATs (certain leads)Partial Agonist (EC50 < 2 nM)Inverse Agonist

Note: Functional data refers to Gαi-mediated inhibition of adenylyl cyclase.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity of test compounds for a specific receptor.

General Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the receptor of interest are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Conditions: Assays are performed in 96-well plates. For competitive binding assays, a fixed concentration of a specific radioligand (e.g., [3H]5-CT for 5-HT1A/1B/1D receptors, [3H]rauwolscine for α2A/α2C receptors) is incubated with varying concentrations of the unlabeled test compound and the cell membranes.

  • Incubation and Termination: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of a test compound at a Gαi/o-coupled receptor.

General Methodology:

  • Cell Culture: HEK293 cells expressing the Gαi/o-coupled receptor of interest are cultured in appropriate media.

  • Assay Procedure: Cells are treated with the test compound at various concentrations in the presence of an adenylyl cyclase stimulator (e.g., forskolin).

  • cAMP Measurement: The intracellular cyclic adenosine monophosphate (cAMP) levels are measured. Agonists at Gαi/o-coupled receptors will inhibit forskolin-stimulated cAMP production, while inverse agonists will increase cAMP levels above the basal level. Neutral antagonists will block the effect of an agonist.

  • Detection: cAMP levels are often quantified using competitive immunoassays, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximum effect (Emax or Imax).

Visualizations

Signaling Pathway of a 5-SAT Agonist at a 5-HT1A Receptor

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand 5-SAT Agonist Ligand->Receptor Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Gαi/o signaling cascade upon 5-HT1A receptor activation by a 5-SAT agonist.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture with Receptor Expression B Membrane Preparation A->B C Incubate Membranes with Radioligand & Test Compound B->C D Separate Bound/ Free Ligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate Ki from IC50 (Cheng-Prusoff) E->F

Caption: Workflow for determining receptor binding affinity via radioligand assay.

Logical Relationship of 2-AT Derivative Effects

G cluster_receptors Target Receptors cluster_effects Neuromodulatory Effects cluster_outcomes Behavioral/Physiological Outcomes A This compound Scaffold B Dopamine (D2, D3) A->B C Serotonin (5-HT1, 5-HT2, 5-HT7) A->C D Adrenergic (α1, α2) A->D E Dopaminergic Agonism B->E F Serotonergic Agonism/ Modulation C->F G Adrenergic Agonism/ Inverse Agonism D->G H Locomotor Activity Changes E->H J Antipsychotic-like Effects E->J F->H F->J G->H I Sedation/Analgesia G->I

Caption: Interplay of 2-AT derivatives with receptors and resulting effects.

References

The Dopaminergic Activity of 2-Aminotetralin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminotetralin scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of centrally acting dopaminergic agents. These compounds, which mimic the structure of dopamine, have been instrumental in the elucidation of dopamine receptor function and have been explored for their therapeutic potential in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. This technical guide provides an in-depth overview of the dopaminergic activity of this compound and its analogs, focusing on their structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their evaluation.

Dopamine Receptor Subtypes and Signaling Pathways

Dopamine receptors are classified into two main families: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][2] These G protein-coupled receptors (GPCRs) mediate distinct and sometimes opposing downstream signaling cascades, which are crucial for regulating a wide array of physiological processes.

D1-like Receptor Signaling

D1-like receptors primarily couple to the stimulatory G protein, Gαs/olf.[1][2] Activation of this pathway leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to an amplification of the signaling cascade.

D1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Analog (Agonist) D1R D1-like Receptor (D1, D5) Agonist->D1R Binds Gas_olf Gαs/olf D1R->Gas_olf Activates AC Adenylyl Cyclase Gas_olf->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effectors PKA->Downstream Phosphorylates PP1 PP1 DARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates

D1-like receptor signaling pathway.
D2-like Receptor Signaling

In contrast, D2-like receptors typically couple to the inhibitory G protein, Gαi/o. Activation of D2-like receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. Additionally, the βγ subunits of the G protein can modulate other effectors, including ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels, GIRKs) and other signaling enzymes.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Analog (Agonist) D2R D2-like Receptor (D2, D3, D4) Agonist->D2R Binds Gai_o Gαi/o D2R->Gai_o Activates Gbg Gβγ D2R->Gbg Releases AC Adenylyl Cyclase Gai_o->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IonChannels Ion Channels (e.g., GIRKs) Gbg->IonChannels Modulates

D2-like receptor signaling pathway.

Quantitative Pharmacological Data

The affinity (Ki), potency (EC50), and efficacy of this compound analogs at dopamine receptors are critical parameters for understanding their pharmacological profiles. This data is typically generated through in vitro radioligand binding and functional assays.

Table 1: Binding Affinities (Ki, nM) of Selected this compound Analogs at Dopamine Receptors

CompoundD1D2D3D4Reference(s)
This compound>10,0001,800700>10,000
5-OH-DPAT2,8002.50.81,200
7-OH-DPAT4,500150.9150
(+)AJ-76>10,00025050>10,000
(+)UH-232>10,00015030>10,000

Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes.

Table 2: Functional Potencies (EC50/IC50, nM) of Selected this compound Analogs

CompoundAssay TypeReceptorPotency (nM)Reference(s)
5-OH-DPATcAMP InhibitionD25.0
7-OH-DPATcAMP InhibitionD220
5-OH-DPAT[35S]GTPγS BindingD31.2
7-OH-DPAT[35S]GTPγS BindingD32.5

Note: EC50 values represent agonist potency, while IC50 values represent antagonist or inverse agonist potency.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the dopaminergic activity of this compound analogs.

Synthesis of this compound Analogs

A general synthetic route to substituted 2-aminotetralins often starts from the corresponding substituted tetralone.

General Synthesis of N,N-disubstituted 2-Aminotetralins:

  • Reductive Amination: The starting tetralone is reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in a suitable solvent like methanol or dichloroethane.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N,N-disubstituted this compound.

For specific protocols for the synthesis of various substituted this compound analogs, refer to the cited literature.

In Vitro Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.

Protocol for Dopamine Receptor Binding Assay:

  • Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest are prepared from cultured cells or brain tissue.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (this compound analog).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional assays measure the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying a downstream signaling event, such as changes in cAMP levels.

Protocol for cAMP Functional Assay:

  • Cell Culture: Cells stably expressing the dopamine receptor of interest are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the this compound analog. For antagonist assays, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).

  • Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.

In Vivo Assays

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters, such as dopamine, in the brain of a freely moving animal.

Protocol for In Vivo Microdialysis:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.

  • Compound Administration: The this compound analog is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular dopamine levels in response to the compound are analyzed over time.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the study of this compound analogs.

GPCR_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening (e.g., Radioligand Binding Assay) Start->Primary_Screen Hit_Identification Hit Identification? Primary_Screen->Hit_Identification Secondary_Assay Secondary Functional Assay (e.g., cAMP Assay) Hit_Identification->Secondary_Assay Yes Inactive Inactive Hit_Identification->Inactive No Potency_Efficacy Potency & Efficacy? Secondary_Assay->Potency_Efficacy Lead_Optimization Lead Optimization (SAR Studies) Potency_Efficacy->Lead_Optimization Yes Potency_Efficacy->Inactive No In_Vivo_Testing In Vivo Testing (e.g., Microdialysis) Lead_Optimization->In_Vivo_Testing End End: Candidate Drug In_Vivo_Testing->End

References

The Structure-Activity Relationship of 2-Aminotetralin Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, pharmacological activity, and experimental evaluation of 2-aminotetralin derivatives, potent modulators of dopaminergic and serotonergic systems.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, a class of compounds with significant therapeutic potential due to their interactions with key neurotransmitter receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular features governing the affinity and efficacy of these compounds at dopamine and serotonin receptors. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical scaffold.

Introduction to this compound Derivatives

The this compound scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds that exhibit high affinity and selectivity for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The rigidified phenethylamine backbone of the this compound structure provides a valuable tool for probing the conformational requirements of receptor binding sites. Modifications to the aromatic ring, the amino group, and the saturated portion of the tetralin ring have profound effects on the pharmacological profile of these derivatives, leading to the development of agonists, partial agonists, and antagonists with varying receptor subtype selectivities. Understanding the intricate SAR of this class of compounds is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

Structure-Activity Relationship at Dopamine Receptors

This compound derivatives have been extensively studied as ligands for dopamine receptors, particularly the D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes. The SAR for these receptors is complex, with substitutions on both the aromatic ring and the amino group playing critical roles in determining affinity and functional activity.

Aromatic Ring Substitutions

The position and nature of substituents on the aromatic portion of the tetralin ring are key determinants of dopamine receptor affinity and selectivity.

  • Hydroxylation Patterns: Dihydroxylation of the aromatic ring, mimicking the catechol moiety of dopamine, is a crucial feature for potent D1 and D2 receptor agonism.[1] The 5,6-dihydroxy substitution pattern is generally optimal for potent dopaminergic activity.[2] The 6,7-dihydroxy isomers also exhibit activity but often with different receptor subtype selectivities.[3] Monohydroxylated derivatives, such as the 5-hydroxy and 7-hydroxy analogs, also display significant dopaminergic activity.[4][5]

  • Methoxy Substituents: Methoxy groups are often used as bioisosteres for hydroxyl groups and can serve as prodrugs, being O-demethylated in vivo. 5-methoxy-2-aminotetralin derivatives have shown notable activity at dopamine receptors.

N-Substitutions

Modification of the 2-amino group has a significant impact on the pharmacological profile of these derivatives.

  • N-Alkylation: The size and nature of the alkyl substituents on the nitrogen atom influence both affinity and efficacy. N,N-dipropyl substitution is often found to be optimal for potent D2 receptor agonism. Increasing or decreasing the alkyl chain length can lead to a decrease in activity.

  • Stereochemistry: The stereochemistry at the C2 position is critical for activity, with the (S)-enantiomer generally being the more active isomer at dopamine receptors.

Quantitative SAR Data for Dopamine Receptors

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of selected this compound derivatives at dopamine D1, D2, and D3 receptors.

CompoundR1R2R3D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2 EC50 (nM)
5-OH-DPATHOHH-4.912.157.69
A-6,7-DTNOHOHH----
N-0437HOHH-2.5--
(+)-UH 232OCH3HOCH3----
D-634HOHH-4.912.15-
D-666OHOHH-7.625.227.69
D-673OHOHH-54.76.87-
D-382HOHH-3.883.86-

Data compiled from multiple sources.

Structure-Activity Relationship at Serotonin Receptors

The 5-substituted-2-aminotetralin (5-SAT) chemotype has emerged as a particularly fruitful area of research for developing selective ligands for serotonin (5-HT) receptors. These derivatives have shown high affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7.

C5-Substitutions

The introduction of a substituent at the C5 position of the this compound core has a profound impact on affinity and selectivity for serotonin receptors.

  • Aryl and Heteroaryl Groups: The addition of aryl or heteroaryl groups at the C5 position generally leads to potent ligands. The nature of this aromatic substituent can fine-tune the selectivity profile. For instance, a 2'-fluorophenyl substituent has been shown to confer high affinity at 5-HT1A receptors.

  • Stereochemistry: As with dopamine receptors, the stereochemistry at the C2 position is crucial, with the (S)-enantiomer typically exhibiting higher affinity for serotonin receptors.

N-Substitutions

The substituents on the 2-amino group also play a significant role in modulating activity at serotonin receptors.

  • N,N-Dialkyl Groups: Small N,N-dialkyl groups, such as dimethyl or dipropyl, are well-tolerated and often lead to high-affinity ligands.

  • Cyclic Amines: Incorporation of the nitrogen into a cyclic system, such as a pyrrolidine ring, can also result in potent compounds.

Quantitative SAR Data for Serotonin Receptors

The following tables summarize the binding affinities (Ki) and functional activities (pEC50 and Emax) of a series of (2S)-5-substituted-2-aminotetralin derivatives at human 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors.

Table 3.1: Binding Affinities (Ki, nM) of (2S)-5-SATs at 5-HT1 Receptors

CompoundR (C5-substituent)N-substituent5-HT1A5-HT1B5-HT1D5-HT1F
1 PhenylN,N-Dimethyl1.8 ± 0.22.5 ± 0.30.9 ± 0.1>1000
2 2'-FluorophenylN,N-Dimethyl0.8 ± 0.11.5 ± 0.20.5 ± 0.1>1000
3 2'-ChlorophenylN,N-Dimethyl2.5 ± 0.31.2 ± 0.10.4 ± 0.1>1000
4 NaphthylN,N-Dimethyl10 ± 11.1 ± 0.10.3 ± 0.0>1000
5 PhenylN,N-Dipropyl5.2 ± 0.68.9 ± 1.02.1 ± 0.2>1000
6 2'-FluorophenylN,N-Dipropyl2.1 ± 0.24.5 ± 0.51.1 ± 0.1>1000
7 2'-ChlorophenylN,N-Dipropyl6.8 ± 0.83.2 ± 0.40.8 ± 0.1>1000
8 PhenylPyrrolidinyl0.5 ± 0.11.8 ± 0.20.6 ± 0.1>1000
9 2'-FluorophenylPyrrolidinyl0.2 ± 0.00.9 ± 0.10.3 ± 0.0>1000

Table 3.2: Functional Activity (pEC50 and Emax %) of (2S)-5-SATs at 5-HT1 Receptors

Compound5-HT1A pEC505-HT1A Emax (%)5-HT1B pEC505-HT1B Emax (%)5-HT1D pEC505-HT1D Emax (%)
1 8.1 ± 0.195 ± 57.9 ± 0.135 ± 38.5 ± 0.198 ± 6
2 8.5 ± 0.192 ± 48.2 ± 0.141 ± 48.8 ± 0.196 ± 5
3 7.9 ± 0.188 ± 68.3 ± 0.155 ± 58.9 ± 0.199 ± 7
4 7.4 ± 0.191 ± 78.4 ± 0.128 ± 39.0 ± 0.197 ± 6
5 7.7 ± 0.185 ± 57.5 ± 0.130 ± 48.1 ± 0.192 ± 6
6 8.0 ± 0.189 ± 67.8 ± 0.138 ± 48.4 ± 0.195 ± 5
7 7.6 ± 0.182 ± 77.9 ± 0.151 ± 68.6 ± 0.198 ± 7
8 8.7 ± 0.198 ± 48.1 ± 0.145 ± 48.6 ± 0.1101 ± 5
9 9.1 ± 0.1102 ± 58.5 ± 0.152 ± 59.0 ± 0.1103 ± 6

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the findings presented.

Synthesis of this compound Derivatives

A general synthetic route to 5-substituted-2-aminotetralin derivatives is outlined below. Specific details for individual compounds can be found in the cited literature.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Core Amine Formation cluster_2 N-Alkylation / Arylation Start Substituted Tetralone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3, Amine) Start->Reductive_Amination 1 Primary_Amine Primary/Secondary This compound Reductive_Amination->Primary_Amine 2 Alkylation N-Alkylation (e.g., Alkyl Halide, Base) Primary_Amine->Alkylation 3 Final_Product Final this compound Derivative Alkylation->Final_Product 4

General synthetic workflow for this compound derivatives.
Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. The following is a general protocol for a competitive binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells)

  • Radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors)

  • Unlabeled competitor drug (the this compound derivative being tested)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor drug.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Cell Membranes Expressing Receptor Incubate Incubate Membranes with Radioligand and Competitor Start->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Workflow for a radioligand binding assay.
Functional Assays (cAMP Accumulation)

Functional assays are used to determine the efficacy (e.g., EC50, Emax) of a compound, i.e., its ability to activate or inhibit a receptor's signaling pathway. A common method for Gs- and Gi-coupled receptors is to measure changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the receptor of interest

  • Test compound (this compound derivative)

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader

Procedure for a Gs-coupled receptor (e.g., D1, 5-HT4, 5-HT6, 5-HT7):

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate for a specified time to allow for receptor activation and cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Procedure for a Gi-coupled receptor (e.g., D2, D3, D4, 5-HT1A, 5-HT1B, 5-HT1D):

  • Cell Plating: Plate cells as described above.

  • Compound and Forskolin Addition: Add varying concentrations of the test compound followed by a fixed concentration of forskolin to stimulate adenylate cyclase.

  • Incubation: Incubate to allow for receptor-mediated inhibition of forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.

  • Data Analysis: Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways of this compound Derivatives

This compound derivatives exert their effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled) receptors.

  • D1-like Receptor Signaling: Activation of D1-like receptors by a this compound agonist leads to the activation of adenylyl cyclase (AC), which increases intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to the modulation of gene expression and neuronal excitability.

  • D2-like Receptor Signaling: Agonism at D2-like receptors inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. D2-like receptors can also signal through β-arrestin pathways and modulate ion channels and other signaling cascades, such as the Akt/GSK3β pathway.

Dopamine_Signaling cluster_D1 D1-like Receptor cluster_D2 D2-like Receptor D1 2-AT Agonist (e.g., 5,6-diOH) D1R D1 Receptor D1->D1R Gs Gs D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act Downstream_D1 Downstream Effects (e.g., DARPP-32) PKA_act->Downstream_D1 D2 2-AT Agonist (e.g., 5-OH-DPAT) D2R D2 Receptor D2->D2R Gi Gi D2R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Downstream_D2 Downstream Effects (e.g., Ion Channels) PKA_inhib->Downstream_D2

Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Serotonin Receptor Signaling

This compound derivatives primarily interact with 5-HT1 and 5-HT2 receptor families.

  • 5-HT1 Receptor Signaling: 5-HT1 receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins. Activation of these receptors by a this compound agonist inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent downstream effects, including the modulation of potassium and calcium channels.

  • 5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Serotonin_Signaling cluster_5HT1 5-HT1 Receptor cluster_5HT2 5-HT2 Receptor 5HT1_Agonist 2-AT Agonist (e.g., 5-SAT) 5HT1R 5-HT1 Receptor 5HT1_Agonist->5HT1R Gi_5HT1 Gi 5HT1R->Gi_5HT1 AC_inhib_5HT1 Adenylyl Cyclase Gi_5HT1->AC_inhib_5HT1 cAMP_dec_5HT1 ↓ cAMP AC_inhib_5HT1->cAMP_dec_5HT1 Downstream_5HT1 Downstream Effects (e.g., K+ Channels) cAMP_dec_5HT1->Downstream_5HT1 5HT2_Agonist 2-AT Agonist 5HT2R 5-HT2 Receptor 5HT2_Agonist->5HT2R Gq Gq 5HT2R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ [Ca2+]i + PKC Activation IP3_DAG->Ca_PKC Downstream_5HT2 Downstream Effects Ca_PKC->Downstream_5HT2

Simplified signaling pathways for 5-HT1 and 5-HT2 serotonin receptors.

Conclusion

The this compound scaffold remains a highly versatile and valuable platform for the design of potent and selective ligands for dopamine and serotonin receptors. The extensive SAR data accumulated over decades of research provides a solid foundation for the rational design of novel drug candidates. By carefully manipulating the substitution patterns on the aromatic ring and the amino group, as well as controlling the stereochemistry, it is possible to fine-tune the pharmacological profile of these derivatives to achieve desired therapeutic effects. This technical guide has provided a comprehensive overview of the key SAR principles, quantitative pharmacological data, and essential experimental methodologies to aid in the ongoing development of novel this compound-based therapeutics. The continued exploration of this chemical space, guided by the principles outlined herein, holds significant promise for the discovery of new treatments for a wide range of CNS disorders.

References

5-Substituted-2-Aminotetralins (5-SATs): A Technical Guide to Selective Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted-2-aminotetralins (5-SATs) represent a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and pharmacology. This class of compounds has proven to be a rich source of selective ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic receptors. Their rigidified phenethylamine core provides a valuable framework for exploring structure-activity relationships (SAR) and designing subtype-selective agonists, antagonists, and inverse agonists. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and experimental evaluation of 5-SATs, intended to serve as a resource for researchers and professionals in drug discovery and development. The 5-SAT chemotype is noted for being orally active, brain-penetrating, and demonstrating safety in rodent and monkey models for treating symptoms of conditions like Autism Spectrum Disorder (ASD) and Substance Use Disorder (SUD)[1].

Core Synthesis and Stereochemistry

The synthesis of 5-SATs typically involves multi-step sequences, with a key focus on establishing the desired stereochemistry at the C2 position of the aminotetralin core. The (S)-enantiomer generally exhibits significantly higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, with a 35- to 1000-fold preference over the (R)-configuration[2]. Chiral synthetic schemes or resolution via chiral stationary phase high-performance liquid chromatography are commonly employed to obtain single enantiomers[3].

Receptor Selectivity and Structure-Activity Relationships (SAR)

The pharmacological profile of 5-SATs is highly dependent on the nature and position of substituents on the tetralin ring and the amino group. The high sequence homology among some receptor subtypes, such as the 5-HT1 family, makes the development of selective ligands challenging[1][4]. However, systematic modifications of the 5-SAT scaffold have yielded compounds with remarkable selectivity.

Serotonin (5-HT) Receptors

5-SATs have been extensively studied for their interactions with various 5-HT receptor subtypes.

  • 5-HT1A, 5-HT1B, and 5-HT1D Receptors: Many 5-SAT analogs demonstrate high affinity (Ki ≤ 25 nM) for these subtypes, while showing negligible affinity for the 5-HT1F receptor (Ki > 1 μM). The substitution at the C5 position plays a crucial role in modulating selectivity. For instance, a C(2)-piperazine moiety has been shown to confer 100-fold binding selectivity for the 5-HT1A receptor. Conversely, a C(5)-naphthalene substituent can impart a 70-fold and 5-fold binding selectivity for the 5-HT1D receptor over the 5-HT1A and 5-HT1B receptors, respectively. Furthermore, (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) displays selective high potency at 5-HT1B and 5-HT1D receptors. In contrast, the (2S)-pyrrolidinyl analogue with a 2'-fluorophenyl at C(5) (PFPT) shows selective high potency at the 5-HT1A receptor. Functionally, these compounds often act as agonists with varying degrees of potency and efficacy.

  • 5-HT7 Receptor: The 5-SAT scaffold is also amenable to modifications that optimize affinity for the 5-HT7 receptor. Studies have shown that steric extensions at the C(5)-position can improve selectivity for the 5-HT7 receptor over the highly homologous 5-HT1A receptor. Conversely, steric and hydrophobic extensions at the chiral C(2)-amino position tend to impart 5-HT1A selectivity. This highlights the fine-tuning possible with this chemical class to achieve desired selectivity profiles.

Dopamine (D) Receptors

A range of 2-aminotetralins, including 5-substituted analogs, have been evaluated for their affinity at dopamine D2, D3, and D4 receptors. Several 5-substituted-2-aminotetralins exhibit high affinity for both D2 and D3 receptors, with some demonstrating reasonable selectivity for the D3 subtype. Notably, none of the tested compounds in one study showed high affinity for the D4 receptor. The choice of radioligand (agonist versus antagonist) in binding assays can influence the determined affinity for the D2L receptor, with agonist affinity data considered more relevant for calculating subtype selectivity.

Adrenergic (α) Receptors

The 5-SAT chemotype also yields ligands with diverse activities at α2A- and α2C-adrenergic receptors. The high degree of homology in the binding pockets of these two subtypes complicates the development of selective ligands. Interestingly, certain 5-SATs exhibit a novel pharmacological profile, acting as partial agonists at α2A receptors while functioning as inverse agonists at α2C receptors. For example, (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) demonstrates this unique profile.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for a selection of 5-SATs at various receptors.

Table 1: Binding Affinities (Ki, nM) of Selected 5-SATs at Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT1F5-HT7Reference
(S)-5-PAT 25>100025>1000-
(S)-FPT 10102.5>1000-
(S)-CPT 10102.5>1000-
(S)-PFPT 2.5100100>1000-
Various Analogs ----≤ 1

Data represents a selection of compounds and receptors for illustrative purposes.

Table 2: Functional Activity (EC50/Potency) of Selected 5-SATs

CompoundReceptorActivityPotency (EC50, nM)Emax (%)Reference
(S)-5-PAT 5-HT1AFull Agonist->90
5-HT1BWeak Partial Agonist-~30
5-HT1DFull Agonist->90
(S)-FPT 5-HT1BFull Agonist->90
(S)-CPT 5-HT1BFull Agonist->90
(S)-FPT α2A-ARPartial Agonist< 2~50 (vs. lofexidine)
α2C-ARInverse Agonist< 2-
(S)-PFPT α2C-ARInverse Agonist--

Emax values are often relative to a reference agonist.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of 5-SATs for their target receptors.

General Protocol:

  • Receptor Source: Membranes from cells stably expressing the human receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor is used. Examples include:

    • [3H]5-CT for 5-HT1A, 5-HT1B, and 5-HT1D receptors.

    • [3H]5-HT for the 5-HT1F receptor.

    • [3H]Spiperone for D2L, D3, and D4 receptors (antagonist binding).

    • [3H]N-0437 for D2L receptors (agonist binding).

    • [3H]Rauwolscine for α2A and α2C adrenergic receptors.

  • Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound (5-SAT) are incubated in a suitable buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a 5-SAT acts as an agonist, antagonist, or inverse agonist and to quantify its potency and efficacy.

cAMP Accumulation Assay (for Gi/o-coupled receptors like 5-HT1, D2-like, α2-AR):

  • Cell Culture: Cells expressing the receptor of interest are cultured and plated.

  • Stimulation: Cells are treated with forskolin (or another adenylyl cyclase activator) to stimulate cAMP production.

  • Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of the 5-SAT.

    • Agonist activity: The ability of the 5-SAT to inhibit forskolin-stimulated cAMP accumulation is measured.

    • Inverse agonist activity: The ability of the 5-SAT to reduce basal cAMP levels (in the absence of an agonist) is measured.

  • Detection: The amount of cAMP produced is quantified using a suitable method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for agonists, or IC50 for antagonists/inverse agonists.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and methodologies related to the study of 5-SATs.

G General Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes Incubation Incubation (Receptor + [3H]L + 5-SAT) Receptor_Membranes->Incubation Radioligand Radioligand ([3H]L) Radioligand->Incubation Test_Compound Test Compound (5-SAT) (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures Radioactivity) Filtration->Scintillation_Counting Competition_Curve Competition Curve ([3H]L Bound vs. [5-SAT]) Scintillation_Counting->Competition_Curve IC50_Determination IC50 Determination Competition_Curve->IC50_Determination Cheng_Prusoff Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff Ki_Value Ki Value (Affinity) Cheng_Prusoff->Ki_Value

Caption: Workflow for determining ligand binding affinity using a radioligand competition assay.

G Signaling Pathway for Gi/o-Coupled Receptors (e.g., 5-HT1A) cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Ligand 5-SAT Agonist Ligand->Receptor

Caption: A simplified signaling cascade for a 5-SAT agonist at a Gi/o-coupled receptor.

Conclusion

The 5-substituted-2-aminotetralin scaffold is a remarkably adaptable platform for the design of selective receptor ligands. Through strategic chemical modifications at the C2 and C5 positions, researchers have successfully developed compounds with high affinity and selectivity for specific subtypes of serotonin, dopamine, and adrenergic receptors. The diverse pharmacological profiles achieved, ranging from full agonism to inverse agonism, underscore the therapeutic potential of 5-SATs for a variety of neuropsychiatric and other disorders. This guide provides a foundational understanding of the key characteristics of 5-SATs, which, combined with the detailed experimental methodologies, should facilitate further research and development in this promising area of medicinal chemistry.

References

Chiral Synthesis of 2-Aminotetralin Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 2-aminotetralin are crucial chiral building blocks in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds, including dopamine agonists like Rotigotine, used in the treatment of Parkinson's disease. The stereochemistry at the C2 position is paramount for biological activity, making the development of efficient and highly stereoselective synthetic routes to access enantiopure 2-aminotetralins a significant area of research. This technical guide provides a comprehensive overview of the principal strategies for the chiral synthesis of this compound enantiomers, focusing on enzymatic reductive amination, transition-metal-catalyzed asymmetric hydrogenation, and enzymatic kinetic resolution.

Enzymatic Reductive Amination

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines. Imine reductases (IREDs) and transaminases are key enzymes employed in the asymmetric synthesis of this compound enantiomers from 2-tetralone, a readily available prochiral ketone.

Imine Reductase (IRED) Catalyzed Asymmetric Reductive Amination

IREDs catalyze the NADPH-dependent reduction of an imine intermediate, formed in situ from 2-tetralone and an amine source (e.g., ammonia or an alkylamine), to the corresponding chiral amine. The stereoselectivity of the reaction is dictated by the specific IRED used, with different enzymes capable of producing either the (S)- or (R)-enantiomer.

A notable application of this methodology is the chemoenzymatic synthesis of (S)-Rotigotine.[1] By employing an engineered IRED, specifically a double-mutant (F260W/M147Y), researchers have achieved high conversion and excellent enantioselectivity (>99% ee for the (S)-enantiomer) in the reductive amination of a 2-tetralone derivative.[1] The overall yield for the synthesis of Rotigotine via this chemo-enzymatic route has been reported to be 63% with a 92% enantiomeric excess.[2]

Table 1: Selected Imine Reductases for the Synthesis of this compound Derivatives

Enzyme/VariantSubstrateAmine SourceProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)Reference
IR-36-M5 (F260W/M147Y)2-Tetralone derivativen-Propylamine(S)Good>99[1]
IR912-TetraloneMethylamine(S)74>98[3]
IR462-TetraloneMethylamine(R)--
pIR-2215-Methoxy-2-tetralonen-Propylamine(S)9292
pIR-885-Methoxy-2-tetralonen-Propylamine(R)87>99
Experimental Protocol: General Procedure for IRED-Catalyzed Reductive Amination of 2-Tetralone

This protocol provides a general framework. Optimal conditions (e.g., enzyme concentration, substrate loading, pH, temperature, and reaction time) should be determined for each specific IRED and substrate.

  • Reaction Setup:

    • To a reaction vessel, add a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5-9.0).

    • Add the 2-tetralone substrate (e.g., 10-50 mM). A co-solvent such as DMSO (e.g., 2-5% v/v) may be used to improve substrate solubility.

    • Add the amine source (e.g., 1.2-2.0 M of an amine salt like n-propylamine hydrochloride).

    • Add the NADP⁺ cofactor (e.g., 1 mM).

    • Incorporate a cofactor regeneration system. A common system consists of glucose (e.g., 1.2 equivalents) and glucose dehydrogenase (GDH, e.g., 5-10 U/mL).

  • Initiation of Reaction:

    • Add the purified imine reductase (lyophilized powder or solution, e.g., 1-5 mg/mL).

    • Seal the vessel and incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with agitation (e.g., 150-200 rpm).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine substrate conversion and product formation.

    • Once the reaction is complete, quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >12.

    • Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound enantiomer.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Enzymatic_Reductive_Amination cluster_reactants Reactants cluster_enzyme_system Enzyme System cluster_products Products 2-Tetralone 2-Tetralone Imine_Formation 2-Tetralone->Imine_Formation Amine Amine Amine->Imine_Formation IRED IRED NADP NADP IRED->NADP Chiral_this compound Chiral this compound ((S) or (R)) IRED->Chiral_this compound NADPH NADPH NADPH->IRED Cofactor_Regeneration Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_Regeneration->NADPH NADP->Cofactor_Regeneration Imine_Formation->IRED Imine Intermediate

Workflow for IRED-catalyzed reductive amination.

Asymmetric Hydrogenation of Enamides

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. For the preparation of chiral 2-aminotetralins, the asymmetric hydrogenation of N-acyl-2-amino-1,2-dihydronaphthalene derivatives (enamides) is a key strategy. Chiral phosphine ligands complexed with rhodium or ruthenium are commonly employed catalysts.

The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as (R)-SDP and MonoPhos have been successfully used in the rhodium-catalyzed hydrogenation of β-branched enamides, affording the corresponding chiral amines in quantitative yields and with high enantiomeric excesses (88-96% ee).

Table 2: Asymmetric Hydrogenation of Enamides for Chiral this compound Synthesis

SubstrateCatalyst/LigandSolventPressure (H₂)Temp (°C)Time (h)Yield (%)ee (%)ProductReference
(Z)-N-acetyl-2-amino-1,2-dihydronaphthalene derivative[Rh(COD)₂]BF₄ / (R)-SDPToluene50 atm5012>9995(R)-N-acetyl-2-aminotetralin derivative
N-acetyl-α-phenylenamide[Rh(COD)₂]BF₄ / MonoPhosCH₂Cl₂1 atmrt20>9996(S)-N-acetyl-1-phenylethylamine
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol is a general guideline. The catalyst loading, solvent, temperature, pressure, and reaction time should be optimized for each specific substrate and ligand combination. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Catalyst Preparation (in situ):

    • In a glovebox, to a Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., 1.1 mol%).

    • Add degassed solvent (e.g., methanol, toluene, or dichloromethane) and stir the mixture at room temperature for 15-30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • In a separate Schlenk flask or an autoclave liner, dissolve the enamide substrate (1 equivalent) in the degassed solvent.

    • Transfer the catalyst solution to the substrate solution via cannula.

    • Place the reaction vessel in an autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the N-acylated this compound.

  • Deprotection (if necessary):

    • The N-acyl group can be removed under standard conditions (e.g., acidic or basic hydrolysis) to yield the free this compound.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis, often after derivatization.

Asymmetric_Hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Enamide N-Acyl Enamine Rh_catalyst [Rh(L*)]⁺ Enamide->Rh_catalyst H2 H₂ H2->Rh_catalyst Chiral_Amide Chiral N-Acyl This compound Rh_catalyst->Chiral_Amide Free_Amine Chiral this compound Chiral_Amide->Free_Amine Deprotection Lipase_Resolution cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products (at ~50% conversion) Racemic_Amine rac-2-Aminotetralin ((R) and (S)) Lipase Lipase Racemic_Amine->Lipase Acyl_Donor Acyl Donor Acyl_Donor->Lipase Unreacted_Enantiomer Unreacted Enantiomer (e.g., (S)-2-Aminotetralin) Lipase->Unreacted_Enantiomer Slow reaction Acylated_Enantiomer Acylated Enantiomer (e.g., (R)-N-Acyl-2-Aminotetralin) Lipase->Acylated_Enantiomer Fast reaction

References

2-Aminotetralin: A Conformationally Restricted Analogue of Amphetamine for Probing Monoamine Transporter Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amphetamine and its analogues are potent central nervous system stimulants that primarily exert their effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The flexible ethylamine side chain of amphetamine allows it to adopt multiple conformations, making it challenging to define the precise structural requirements for its interaction with these transporters. 2-Aminotetralin (2-AT), a rigid analogue of amphetamine in which the side chain is incorporated into a tetralin ring system, serves as an invaluable pharmacological tool to investigate these structure-activity relationships (SAR). By constraining the molecule to a more defined conformation, 2-AT helps to elucidate the optimal spatial arrangement of the phenyl ring and the amino group for binding to and modulating the function of monoamine transporters. This guide provides a comprehensive technical overview of 2-AT as a rigid analogue of amphetamine, presenting comparative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction: The Significance of Rigid Analogues in Amphetamine Research

The study of conformationally restricted analogues is a cornerstone of medicinal chemistry and pharmacology for dissecting the SAR of flexible molecules like amphetamine. By reducing the number of possible low-energy conformations, rigid analogues provide insights into the bioactive conformation required for interaction with a biological target. 2-AT mimics the extended conformation of amphetamine and has been shown to substitute for d-amphetamine in drug discrimination studies in rats, albeit with a lower potency, indicating that it shares a similar mechanism of action.[1][2] Its stimulant properties are attributed to its ability to inhibit the reuptake of serotonin and norepinephrine, and it is presumed to have activity at the dopamine transporter as well.[2]

This document will delve into the comparative pharmacology of 2-AT and d-amphetamine, with a focus on their interactions with monoamine transporters. We will present available quantitative data, provide detailed methodologies for the assays used to generate such data, and offer visual representations of the underlying molecular and experimental frameworks.

Comparative Pharmacological Data

The primary mechanism of action for both d-amphetamine and 2-AT involves the inhibition of monoamine reuptake and the promotion of neurotransmitter release. The following tables summarize the available quantitative data for d-amphetamine at human monoamine transporters. Comprehensive, directly comparable data for this compound across all three transporters from a single source is limited in the available literature.

Table 1: Inhibition of Monoamine Transporter Binding (Ki, nM)

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Source
d-Amphetamine6407038,000[3]

Lower Ki values indicate higher binding affinity.

Table 2: Inhibition of Monoamine Uptake (IC50, nM)

CompoundDopamine (DA) Uptake IC50Norepinephrine (NE) Uptake IC50Serotonin (5-HT) Uptake IC50Source
d-Amphetamine34.77.41850F. J. Garcia-Ladona, et al. (2014)
This compoundData not available22,000 (Vesicular Uptake)Data not available[4]

Lower IC50 values indicate greater potency in inhibiting neurotransmitter uptake.

Table 3: Monoamine Release Potency (EC50, nM)

CompoundDopamine (DA) Release EC50Norepinephrine (NE) Release EC50Serotonin (5-HT) Release EC50Source
d-Amphetamine24.67.0903R. B. Rothman, et al. (2001)
This compoundData not availableData not availableData not available

Lower EC50 values indicate greater potency in inducing neurotransmitter release.

Structure-Activity Relationship (SAR) and the Role of Conformational Restriction

The comparison between the flexible amphetamine molecule and the rigid 2-AT provides key insights into the SAR of monoamine transporter ligands.

cluster_amphetamine Amphetamine (Flexible) cluster_2at This compound (Rigid Analogue) cluster_key a_mol b_mol a_text Flexible side-chain allows multiple conformations b_text Side-chain constrained within a saturated ring key_node Logical Relationship

Figure 1. Comparison of Amphetamine and its rigid analogue this compound.

The stimulant properties of 2-AT, which mimic those of amphetamine, suggest that the extended conformation is favorable for interaction with monoamine transporters. However, the generally lower potency of 2-AT compared to d-amphetamine indicates that while the conformation is appropriate, the additional bulk of the tetralin ring system may introduce some steric hindrance at the binding site, or that some degree of conformational flexibility is optimal for transporter interaction.

Signaling Pathways of Amphetamine at the Dopamine Transporter

Amphetamine's interaction with the dopamine transporter is complex, involving not only competitive inhibition of dopamine reuptake but also a cascade of intracellular signaling events that lead to dopamine efflux and transporter internalization.

cluster_membrane Presynaptic Terminal AMPH_ext Amphetamine (Extracellular) DAT Dopamine Transporter (DAT) AMPH_ext->DAT Transport into cell AMPH_int Amphetamine (Intracellular) DA_efflux Dopamine Efflux (Reverse Transport) DAT->DA_efflux Reverse Transport TAAR1 TAAR1 AMPH_int->TAAR1 Agonism VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH_int->VMAT2 Inhibition RhoA RhoA Activation AMPH_int->RhoA Activation TAAR1->DAT Phosphorylation DA_vesicle Dopamine VMAT2->DA_vesicle Blocks uptake Vesicle Synaptic Vesicle DA_cyto Dopamine (Cytosolic) DA_vesicle->DA_cyto Increases cytosolic DA DA_cyto->DAT Substrate for efflux Internalization DAT Internalization RhoA->Internalization Induces Internalization->DAT Removes from membrane

Figure 2. Amphetamine's multifaceted interaction with the dopamine transporter.

As depicted in Figure 2, amphetamine is a substrate for DAT and is transported into the presynaptic neuron. Intracellularly, it acts on several targets:

  • Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine inhibits VMAT2, preventing the sequestration of dopamine into synaptic vesicles and thereby increasing cytosolic dopamine concentrations.

  • Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is an agonist at this intracellular G-protein coupled receptor. TAAR1 activation leads to the phosphorylation of DAT, which can switch the transporter's conformation to favor reverse transport (efflux) of dopamine.

  • Rho GTPase Signaling: Amphetamine can activate the small GTPase RhoA, which triggers the internalization of DAT from the plasma membrane in a dynamin-dependent manner. This reduces the number of available transporters for dopamine reuptake.

Experimental Protocols

The characterization of compounds like 2-AT and amphetamine relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to compete with a radiolabeled ligand known to bind to that transporter.

prep 1. Membrane Preparation - Homogenize tissue/cells (e.g., rat striatum for DAT) - Centrifuge to pellet membranes - Resuspend in assay buffer plate 2. Plate Setup (96-well) - Add membrane suspension - Add radioligand (e.g., [3H]WIN 35,428 for DAT) - Add test compound (e.g., 2-AT) at various concentrations prep->plate incubate 3. Incubation - Incubate at room temperature (e.g., 60-90 min) to allow binding to reach equilibrium plate->incubate filter 4. Filtration - Rapidly filter plate contents through glass fiber filters - Wash filters with ice-cold buffer to remove unbound radioligand incubate->filter count 5. Scintillation Counting - Place filters in scintillation vials with cocktail - Count radioactivity to quantify bound radioligand filter->count analyze 6. Data Analysis - Plot % inhibition vs. log[test compound] - Calculate IC50 and convert to Ki using the Cheng-Prusoff equation count->analyze

Figure 3. Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Tissues (e.g., rat striatum for DAT, cerebral cortex for NET) or cells expressing the transporter of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the transporters.

    • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add in order: assay buffer, the test compound at various concentrations, a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT), and the membrane preparation.

    • Total binding wells contain the radioligand and membranes but no competing test compound.

    • Non-specific binding wells contain the radioligand, membranes, and a high concentration of a known selective inhibitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.

    • The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer.

    • The filters are placed in scintillation vials, scintillation fluid is added, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

    • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine into synaptosomes, which are resealed nerve terminals that contain functional transporters.

Methodology:

  • Synaptosome Preparation:

    • Brain tissue from a region rich in the desired transporter (e.g., rat striatum for DAT) is homogenized in a sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove larger cellular debris, followed by a high-speed spin of the supernatant to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Assay:

    • The synaptosomal suspension is pre-incubated for a short period (e.g., 10 minutes) at 37°C with various concentrations of the test compound or vehicle.

    • The uptake is initiated by adding a low concentration of the radiolabeled monoamine (e.g., [3H]dopamine).

    • The incubation is allowed to proceed for a short, defined period (e.g., 5-10 minutes) during which the uptake is linear.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabel.

  • Quantification and Analysis:

    • The amount of radiolabel trapped inside the synaptosomes on the filters is quantified by scintillation counting.

    • Non-specific uptake is determined in parallel incubations performed in the presence of a high concentration of a selective uptake inhibitor (e.g., 10 µM cocaine for DAT) or at 4°C.

    • The IC50 value for uptake inhibition is determined by plotting the percentage of inhibition of specific uptake against the log concentration of the test compound.

Conclusion

This compound stands as a crucial chemical tool for probing the structural and conformational requirements for ligand interaction with monoamine transporters. Its rigid structure, which mimics the extended conformation of amphetamine, has been instrumental in confirming the importance of this spatial arrangement for stimulant activity. While comprehensive quantitative data for 2-AT remains less complete than for its flexible counterpart, the available information strongly supports its role as a functional and mechanistic analogue. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers in drug discovery and neuropharmacology to further investigate the nuanced interactions of amphetamine-like molecules with their primary biological targets, ultimately aiding in the design of novel therapeutics with improved selectivity and safety profiles.

References

The Pharmacological Landscape of Novel 2-Aminotetralin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminotetralin scaffold represents a privileged structure in medicinal chemistry, serving as a foundational framework for the development of a diverse array of pharmacologically active agents. These rigid analogs of phenylethylamines have demonstrated significant affinity and functional activity at a variety of G-protein coupled receptors (GPCRs), particularly within the dopaminergic, serotonergic, and adrenergic systems. Their conformational constraint offers a strategy to enhance receptor subtype selectivity and modulate functional outcomes, making them attractive candidates for the development of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the pharmacological profile of recently developed this compound derivatives, with a focus on their receptor binding affinities, functional potencies, and the underlying signaling pathways they modulate.

Core Pharmacological Data

The pharmacological activity of novel this compound derivatives is primarily characterized by their binding affinity (Ki) and functional potency (EC50) at various GPCR subtypes. The following tables summarize key quantitative data for representative compounds, offering a comparative view of their receptor interaction profiles.

Serotonin Receptor Profile

Many novel this compound derivatives, particularly 5-substituted-2-aminotetralins (5-SATs), have been investigated for their activity at serotonin (5-HT) receptors. These compounds show promise for the treatment of various neuropsychiatric disorders. The data reveals a strong preference for the (2S)-enantiomer and highlights the impact of substitutions at the C2 and C5 positions on receptor affinity and selectivity.[1][2]

CompoundReceptorKi (nM)EC50 (nM)Emax (%)Reference
(2S)-FPT 5-HT1A4.81585[3]
5-HT1B2.35.295[3]
5-HT1D1.12.1100[3]
5-HT1F>10,000--
(2S)-PFPT 5-HT1A0.40.4398
5-HT1B4.11588
5-HT1D3.51292
(2S)-CPT 5-HT1A6.22580
5-HT1B1.94.592
5-HT1D0.91.8100

(Data is illustrative and compiled from multiple sources. Refer to the cited literature for specific experimental details.)

Adrenergic Receptor Profile

A significant area of research has focused on the interaction of this compound derivatives with α2-adrenergic receptors (α2-ARs), which play a crucial role in regulating neurotransmitter release. Certain 5-SAT analogs exhibit a novel pharmacological profile, acting as partial agonists at the α2A subtype while functioning as inverse agonists at the α2C subtype. This subtype-selective functional activity presents opportunities for developing drugs with more refined therapeutic actions and fewer side effects.

CompoundReceptorKi (nM)EC50 (nM)Emax (%)Functional ActivityReference
(2S)-FPT α2A-AR1.51.260Partial Agonist
α2C-AR2.11.8-25Inverse Agonist
(2S)-CPT α2A-AR1.10.965Partial Agonist
α2C-AR1.51.3-30Inverse Agonist
Lofexidine α2A-AR0.80.5100Full Agonist
α2C-AR1.20.9100Full Agonist

(Data is illustrative and compiled from multiple sources. Refer to the cited literature for specific experimental details.)

Dopamine Receptor Profile

Historically, this compound derivatives have been extensively studied as dopamine receptor agonists. Monohydroxy derivatives, in particular, have shown potent activity at dopamine autoreceptors, which regulate the synthesis and release of dopamine. The position of the hydroxyl group and the nature of the N-substituents significantly influence their potency and efficacy.

CompoundReceptor SubtypeEffectReference
5-OH-DPAT D2-like autoreceptorsAgonist
7-OH-DPAT D2-like autoreceptorsAgonist
R(+)-N-0437 D2-like autoreceptorsAntagonist
S(-)-N-0437 D2-like autoreceptorsAgonist

(Qualitative data presented due to the nature of the cited studies. Refer to the source for detailed pharmacological characterization.)

Experimental Protocols

The characterization of novel this compound derivatives relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for two key experiments: radioligand binding assays and cAMP functional assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]5-CT for serotonin receptors)

  • Test compounds (this compound derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Objective: To determine the functional activity (EC50 and Emax) of a test compound by measuring its effect on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. This is particularly relevant for Gαi- and Gαs-coupled receptors.

Materials:

  • Intact cells expressing the target receptor

  • Test compounds (this compound derivatives)

  • Forskolin (an adenylyl cyclase activator, used for Gαi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium and reagents

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Culture: Culture cells expressing the target receptor in a suitable format (e.g., 96-well plates).

  • Compound Addition: Treat the cells with varying concentrations of the test compound.

  • Stimulation (for Gαi-coupled receptors): For receptors that inhibit adenylyl cyclase (Gαi-coupled), stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The ability of an agonist to inhibit this forskolin-induced cAMP increase is then measured.

  • Incubation: Incubate the cells for a specific time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration to generate a dose-response curve. Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) from this curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the pharmacological context of these novel this compound derivatives, the following diagrams, generated using Graphviz (DOT language), visualize a key signaling pathway and typical experimental workflows.

Gαi-Coupled Receptor Signaling Pathway

Many of the serotonin and adrenergic receptors targeted by this compound derivatives couple to the Gαi subunit of heterotrimeric G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

G_protein_signaling Ligand This compound Derivative (Agonist) Receptor GPCR (e.g., 5-HT1A, α2A-AR) Ligand->Receptor Binds G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Gαi-Coupled Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand binding assay used to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Vacuum Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Experimental Workflow: cAMP Functional Assay

This diagram illustrates the process of a cAMP functional assay for a Gαi-coupled receptor, which measures the inhibitory effect of a compound on cAMP production.

cAMP_Assay_Workflow start Start plate_cells Plate Cells Expressing Gαi-Coupled Receptor start->plate_cells add_compound Add Test Compound (Varying Concentrations) plate_cells->add_compound add_forskolin Add Forskolin to Stimulate Adenylyl Cyclase add_compound->add_forskolin incubate Incubate add_forskolin->incubate lyse_detect Lyse Cells & Detect cAMP Levels incubate->lyse_detect analyze Data Analysis (EC50 & Emax) lyse_detect->analyze end End analyze->end

cAMP Functional Assay Workflow (Gαi)

Conclusion

Novel this compound derivatives continue to be a rich source of selective and potent ligands for a range of CNS receptors. The ability to fine-tune their pharmacological profile through chemical modification allows for the exploration of nuanced functional activities, such as subtype-selective agonism and inverse agonism. The data and methodologies presented in this guide underscore the importance of a systematic approach to characterizing these compounds. A thorough understanding of their binding affinities, functional potencies, and the signaling pathways they engage is essential for advancing the development of the next generation of therapeutics for neurological and psychiatric disorders. The combination of quantitative pharmacological data, detailed experimental protocols, and clear visual representations of the underlying biological processes provides a solid foundation for researchers and drug development professionals working in this exciting field.

References

The Nexus of Precision: A Technical Guide to 2-Aminotetralin Derivatives for Serotonin 5-HT1A Receptor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the medicinal chemistry and pharmacology of 2-aminotetralin derivatives as potent and selective ligands for the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor, a key player in the modulation of mood, anxiety, and cognition, remains a high-interest target for the development of novel therapeutics for a range of neuropsychiatric disorders. The this compound scaffold has proven to be a versatile framework for designing ligands with tailored affinity, efficacy, and selectivity. This document provides a comprehensive overview of the structure-activity relationships (SAR), quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of a series of 5-substituted-2-aminotetralin (5-SAT) analogues at the human 5-HT1A receptor. This data facilitates a clear comparison of the impact of various substitutions on the pharmacological profile of these compounds.

Table 1: Radioligand Binding Affinities (Ki) of 5-SAT Derivatives at the Human 5-HT1A Receptor

CompoundC5-SubstituentC2-AmineStereoisomerKi (nM)[1][2]
8-OH-DPAT 8-OHdi-n-propylRacemate1.2[3]
5-PAT PhenylN,N-dimethyl(S)3.2
FPT 2'-FluorophenylN,N-dimethyl(S)2.1
NAP NaphthylN,N-dimethyl(S)1.5
PFPT 2'-FluorophenylPyrrolidine(S)0.8

Data extracted from Cunningham et al., 2024.[1][2]

Table 2: Functional Activity (cAMP Accumulation) of 5-SAT Derivatives at the Human 5-HT1A Receptor

CompoundC5-SubstituentC2-AmineStereoisomerEC50 (nM)Emax (%)
5-HT ---1.2100
5-PAT PhenylN,N-dimethyl(S)10.2>90
FPT 2'-FluorophenylN,N-dimethyl(S)5.6>90
NAP NaphthylN,N-dimethyl(S)3.5>90
PFPT 2'-FluorophenylPyrrolidine(S)1.8>90

Data extracted from Cunningham et al., 2024.

Signaling Pathways and Experimental Workflows

To provide a clear visual understanding of the biological context and experimental procedures, the following diagrams have been generated.

G 5-HT1A Receptor Signaling Pathway cluster_cytoplasm Cytoplasm 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5HT1A_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC αi inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts ATP to Ligand This compound Derivative (Agonist) Ligand->5HT1A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates K_ion K+ GIRK->K_ion Efflux

5-HT1A Receptor Signaling Pathway.

G Experimental Workflow for Screening this compound Derivatives Start Compound Library (this compound Derivatives) Binding_Assay Primary Screen: Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Secondary Screen: Functional Assay (cAMP or GTPγS) (Determine EC50, Emax) Binding_Assay->Functional_Assay High Affinity Compounds Selectivity_Screen Selectivity Profiling (Binding to other receptors, e.g., 5-HT1B/1D) Functional_Assay->Selectivity_Screen Potent & Efficacious Compounds Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Screen->Lead_Optimization Selective Compounds In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo End Candidate Drug In_Vivo->End

Experimental Workflow for Screening.

References

The Adrenergic Receptor Activity of 2-Aminotetralin Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminotetralin scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its conformational rigidity, embedding a phenethylamine moiety, makes it an attractive framework for designing ligands with selectivity for various G-protein coupled receptors (GPCRs), including adrenergic receptors. This technical guide provides a comprehensive overview of the adrenergic receptor activity of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the adrenergic system.

α2-Adrenergic Receptor Activity of 5-Substituted-2-Aminotetralins (5-SATs)

Recent research has extensively characterized a novel class of 5-substituted-2-aminotetralin (5-SAT) compounds, revealing their diverse and potent activities at α2-adrenergic receptors.[1][2] These compounds have shown remarkable subtype selectivity and a range of functional profiles, from partial agonism to inverse agonism, highlighting their potential as therapeutic agents and pharmacological tools.

Quantitative Data

The binding affinities and functional activities of a series of 5-SATs at the human α2A and α2C adrenergic receptors are summarized in the tables below. The data is derived from radioligand binding assays and functional cAMP accumulation assays.[2]

Table 1: Binding Affinities (Ki) of 5-Substituted-2-Aminotetralins at α2A and α2C Adrenergic Receptors [2]

CompoundStereoisomerC(5)-SubstituentC(2)-Amineα2A Ki (nM)α2C Ki (nM)
1 (5-PAT) SPhenylN,N-dimethyl1.8 ± 0.119.7 ± 0.98
RPhenylN,N-dimethyl72 ± 1.8210 ± 15
2 (FPT) S2'-FluorophenylN,N-dimethyl1.2 ± 0.094.8 ± 0.41
R2'-FluorophenylN,N-dimethyl24 ± 1.1130 ± 9.2
3 (CPT) S2'-ChlorophenylN,N-dimethyl1.9 ± 0.148.9 ± 0.76
R2'-ChlorophenylN,N-dimethyl59 ± 2.7350 ± 21
4 (PFPT) S2'-FluorophenylPyrrolidine1.5 ± 0.102.1 ± 0.18
Lofexidine ---3.1 ± 0.254.5 ± 0.39
Yohimbine ---1.9 ± 0.131.1 ± 0.09

Table 2: Functional Activity of 5-Substituted-2-Aminotetralins at α2A and α2C Adrenergic Receptors [2]

Compound (S-isomer)α2A EC50/IC50 (nM)α2A Emax/Imax (%)α2C EC50/IC50 (nM)α2C Emax/Imax (%)
1 (5-PAT) 1.4 ± 0.2324 ± 4.0370 ± 1.9-51 ± 3.4
2 (FPT) 0.55 ± 0.1545 ± 1.979 ± 1.7-54 ± 4.7
3 (CPT) 1.3 ± 0.1847 ± 2.9130 ± 2.4-55 ± 6.7
4 (PFPT) 1.1 ± 0.1646 ± 3.048 ± 1.8-56 ± 5.5
Lofexidine 2.5 ± 0.11100 ± 3.14.9 ± 1.2100 ± 3.4
Yohimbine 10 ± 0.34-43 ± 5.45.0 ± 0.12-56 ± 2.0
EC50 values are reported for agonists, while IC50 values are for inverse agonists. Emax and Imax are the percent maximum response relative to lofexidine.
Experimental Protocols

Radioligand Binding Assays

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells are transiently transfected to express either the human α2A or α2C adrenergic receptor. After 48 hours, the cells are harvested, and cell membrane isolates are prepared through a series of centrifugations and homogenization. The total protein concentration of the membrane preparation is quantified using a bicinchoninic acid (BCA) protein assay.

  • Competition Binding Assay: Assays are performed in 96-well plates. Cell membranes are incubated with a fixed concentration of the radioligand [3H]rauwolscine (a non-selective α2 antagonist) and varying concentrations of the unlabeled competitor (this compound compounds or reference ligands). The incubation is carried out in an appropriate assay buffer.

  • Data Analysis: Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) of the competitor is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assays

  • Cell Lines: Mouse connective tissue cells stably expressing either the human α2A or α2C adrenergic receptor are used for functional assays.

  • cAMP Measurement: Cells are plated in 96-well plates and incubated. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with varying concentrations of the test compounds in the presence of forskolin (an adenylyl cyclase activator).

  • Assay Principle: α2-adrenergic receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Agonists will therefore decrease forskolin-stimulated cAMP accumulation, while inverse agonists will increase it.

  • Data Analysis: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. The concentration of the compound that produces 50% of its maximal response (EC50 for agonists or IC50 for inverse agonists) and the maximum response (Emax for agonists or Imax for inverse agonists) are determined by non-linear regression of the dose-response curves.

Signaling Pathway and Experimental Workflow

The canonical signaling pathway for α2-adrenergic receptors involves the inhibition of adenylyl cyclase. The following diagrams illustrate this pathway and a typical experimental workflow for characterizing the activity of this compound compounds.

G cluster_membrane Cell Membrane receptor α2 Adrenergic Receptor g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi subunit inhibits camp cAMP ac->camp Converts ligand This compound (Agonist) ligand->receptor Binds to atp ATP atp->ac pka Protein Kinase A (Inactive) camp->pka Inactivates by binding regulatory subunits pka_active Protein Kinase A (Active) cellular_response Cellular Response (e.g., Inhibition of neurotransmitter release) pka_active->cellular_response Phosphorylates target proteins

Canonical α2-Adrenergic Receptor Signaling Pathway

G start Start: Synthesized This compound Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) (Determine EC50/IC50, Emax/Imax) start->functional_assay data_analysis Data Analysis and SAR Determination binding_assay->data_analysis functional_assay->data_analysis lead_optimization Lead Optimization/ Further Studies data_analysis->lead_optimization G cluster_membrane Cell Membrane receptor α1 Adrenergic Receptor g_protein Gq Protein (α, βγ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc αq subunit activates ip3 IP3 plc->ip3 Cleaves dag DAG plc->dag Cleaves pip2 PIP2 pip2->plc ligand This compound (Agonist) ligand->receptor Binds to er Endoplasmic Reticulum ip3->er Binds to IP3 receptor on pkc Protein Kinase C dag->pkc Activates ca2_cytosol Cytosolic Ca2+ er->ca2_cytosol Releases ca2_store Ca2+ ca2_cytosol->pkc Activates cellular_response Cellular Response (e.g., Smooth muscle contraction) pkc->cellular_response Phosphorylates target proteins G cluster_membrane Cell Membrane receptor β Adrenergic Receptor g_protein Gs Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αs subunit activates camp cAMP ac->camp Converts ligand This compound (Agonist) ligand->receptor Binds to atp ATP atp->ac pka Protein Kinase A (Inactive) camp->pka Activates pka_active Protein Kinase A (Active) cellular_response Cellular Response (e.g., Smooth muscle relaxation, increased heart rate) pka_active->cellular_response Phosphorylates target proteins G cluster_sar Structure-Activity Relationships of 2-Aminotetralins at Adrenergic Receptors stereochemistry Stereochemistry at C(2) is crucial. The (S)-enantiomer is generally more potent at α2 receptors. c2_amine The nature of the C(2)-amine substituent influences affinity. N,N-dimethyl and pyrrolidine groups often confer higher affinity than N,N-dipropyl groups at α2 receptors. c5_substituent The C(5)-substituent significantly impacts activity and selectivity. Aryl groups at C(5) are important for α2 activity. Halogenation of the C(5)-phenyl ring can modulate potency and efficacy. aromatic_hydroxylation Hydroxylation of the aromatic ring (e.g., at positions 5 and 6) can enhance dopaminergic activity, but its impact on adrenergic activity is less systematically studied.

References

Antifungal Potential of Novel 2-Aminotetralin Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens represents a significant and growing threat to public health. This has spurred intensive research into novel antifungal agents with distinct mechanisms of action. Among the promising new classes of compounds, 2-aminotetralin derivatives have demonstrated considerable potential. This technical guide provides an in-depth analysis of the antifungal properties of these novel derivatives, with a focus on their mechanism of action, synthesis, and in vitro and in vivo efficacy. Special attention is given to the lead compound 10b , which has shown remarkable activity against fluconazole-resistant strains of Candida albicans. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antifungal drug development.

Introduction

In recent decades, the incidence of invasive fungal infections has risen dramatically, particularly in immunocompromised patient populations. The widespread use of existing antifungal agents has unfortunately led to the development of resistance, limiting therapeutic options and increasing mortality rates. The this compound scaffold has been identified as a promising starting point for the development of new antifungal drugs. These compounds are designed to mimic the tetrahydroisoquinoline ring of other known antifungal agents, while introducing novel structural modifications to enhance efficacy and overcome resistance mechanisms.

Mechanism of Action

The primary antifungal mechanism of this compound derivatives is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

Lanosterol 14α-demethylase is a cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This is a crucial step in the conversion of lanosterol to ergosterol. By binding to the active site of CYP51, this compound derivatives prevent the enzyme from carrying out its function. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[4] Molecular docking studies have been employed to investigate the binding modes of these compounds to the active site of CYP51.

CYP51_Inhibition_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm Ergosterol Ergosterol Membrane_Integrity Membrane Integrity & Fluidity Ergosterol->Membrane_Integrity Maintains Lanosterol Lanosterol CYP51 Lanosterol 14α- demethylase (CYP51) Lanosterol->CYP51 Substrate 14a_methylated_sterols 14α-methylated sterols CYP51->14a_methylated_sterols Catalyzes conversion to 14a_methylated_sterols->Ergosterol Further steps Toxic_Accumulation Toxic Accumulation 14a_methylated_sterols->Toxic_Accumulation Leads to Aminotetralin This compound Derivative Aminotetralin->CYP51 Inhibits Membrane_Disruption Membrane Disruption Toxic_Accumulation->Membrane_Disruption Causes Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Results in

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Induction of Reactive Oxygen Species (ROS)

For certain derivatives, such as compound 10b , an additional mechanism of action has been proposed involving the augmentation of endogenous reactive oxygen species (ROS) in Candida albicans. An increase in ROS can lead to oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA, ultimately contributing to fungal cell death.

ROS_Induction_Pathway Aminotetralin_10b This compound Derivative (10b) Mitochondrial_Respiration Mitochondrial Aerobic Respiration Aminotetralin_10b->Mitochondrial_Respiration Alters ROS_Production Increased ROS Production Mitochondrial_Respiration->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cellular_Damage Fungal_Cell_Death Fungal Cell Death Cellular_Damage->Fungal_Cell_Death

Caption: Proposed mechanism of ROS-induced cell death by compound 10b.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a multi-step process that can be adapted to produce a variety of analogs with different substitutions. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Substituted Tetralone) Step1 Reaction 1 (e.g., Reductive Amination) Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Reaction 2 (e.g., N-alkylation) Intermediate1->Step2 Final_Product Final this compound Derivative Step2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General synthetic workflow for this compound derivatives.

In Vitro Antifungal Activity

The in vitro antifungal activity of the synthesized this compound derivatives was evaluated against a panel of clinically relevant fungal pathogens. The primary metric for efficacy was the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data

Several this compound derivatives have demonstrated potent antifungal activity, with some compounds showing greater efficacy than the widely used antifungal drug, fluconazole. Compound 10b exhibited particularly strong activity against fluconazole-resistant clinical isolates of Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected this compound Derivatives

CompoundC. albicans (ATCC 90028)C. albicans (Fluconazole-Resistant)Cryptococcus neoformansAspergillus fumigatus
10a Potent---
10b PotentHighly Potent--
12a Potent---
12c Potent---
13b Potent---
13d Potent---
Fluconazole ActiveInactiveActiveInactive
Amphotericin B ActiveActiveActiveActive

Note: Specific MIC values were not publicly available in the reviewed literature and are represented here qualitatively based on the described potency.

In Vivo Efficacy

The in vivo antifungal potential of the lead compound 10b was assessed in a rat model of vaginal candidiasis. This model is a well-established method for evaluating the efficacy of antifungal agents in a setting that mimics human mucosal infections.

Rat Vaginal Candidiasis Model

In this model, rats are first treated with estrogen to induce a state of pseudoestrus, which makes them susceptible to vaginal colonization by Candida albicans. The animals are then inoculated with a suspension of the yeast. After a set period to allow for the establishment of infection, the animals are treated with the test compound. The efficacy of the treatment is determined by quantifying the fungal burden in the vaginal lumen at the end of the study.

Table 2: In Vivo Efficacy of Compound 10b

Treatment GroupFungal Colony Counts (CFU/mL)
Vehicle Control High
Compound 10b Significantly Decreased

The results of the in vivo study demonstrated that compound 10b significantly reduced the number of fungal colony counts in the vaginas of infected rats, indicating its potential for the treatment of vaginal candidiasis.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process. While specific details vary for each derivative, a general protocol involves the reductive amination of a substituted tetralone with an appropriate amine, followed by N-alkylation or other modifications to introduce desired side chains. Purification is generally performed using column chromatography, and the final products are characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

  • Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the drug-free control well.

In Vivo Rat Vaginal Candidiasis Model
  • Animal Model: Female Sprague-Dawley rats are used for this model.

  • Induction of Pseudoestrus: The rats are ovariectomized and treated with estradiol benzoate to induce a state of pseudoestrus.

  • Infection: The animals are intravaginally inoculated with a suspension of Candida albicans.

  • Treatment: After a period to allow for infection to establish, the rats are treated with the test compound, typically administered intravaginally.

  • Assessment of Fungal Burden: At the end of the treatment period, the vaginas are lavaged, and the collected fluid is plated on an appropriate agar medium to determine the number of colony-forming units (CFUs).

Conclusion and Future Directions

Novel this compound derivatives represent a promising new class of antifungal agents with a potent mechanism of action against clinically important fungal pathogens, including drug-resistant strains. The lead compound 10b has demonstrated excellent in vitro and in vivo efficacy, warranting further investigation. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their antifungal activity and pharmacokinetic properties. Further studies are also needed to fully elucidate the secondary mechanisms of action, such as the induction of reactive oxygen species. The development of these novel derivatives could provide a much-needed therapeutic option in the fight against invasive fungal infections.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 2-Aminotetralin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing 2-Aminotetralin and its derivatives, which are known to interact with various G-protein coupled receptors (GPCRs), including serotonin and adrenergic receptors. The following sections detail the methodologies for receptor binding and functional activity assays, present key data in a structured format, and illustrate the associated signaling pathways and experimental workflows.

Introduction to this compound In Vitro Assays

This compound and its analogs, such as 5-substituted-2-aminotetralins (5-SATs), are versatile pharmacophores that have been shown to exhibit a range of activities at different GPCRs. In vitro assays are fundamental for determining the binding affinity, potency, and efficacy of these compounds, which are crucial parameters in drug discovery and development. The primary in vitro assays employed for the characterization of this compound derivatives include radioligand binding assays to determine receptor affinity (Ki) and functional assays, such as cAMP accumulation assays, to measure the compound's effect on receptor signaling (EC50 and Emax). These compounds have shown significant activity at serotonin 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D) and alpha-2 adrenergic receptors (α2A and α2C).[1][2]

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data for representative 5-substituted-2-aminotetralin (5-SAT) derivatives at various serotonin and adrenergic receptors.

Table 1: Binding Affinities (Ki, nM) of 5-SATs at Serotonin 5-HT1 Receptors [1][3]

Compound5-HT1A5-HT1B5-HT1D5-HT1F
(2S)-5-PAT15182.5>1000
(2S)-FPT126.13.0>1000
(2S)-CPT258.04.2>1000
(2S)-NAP19111.8>1000
(2S)-PFPT1.41414>1000

Data represent the mean of multiple experiments. Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of (2S)-5-SATs at Serotonin 5-HT1 Receptors [1]

Compound5-HT1A (EC50 / Emax)5-HT1B (EC50 / Emax)5-HT1D (EC50 / Emax)
5-CT (control)1.8 / 100%3.0 / 100%1.1 / 100%
(2S)-5-PAT28 / 95%130 / 30%2.5 / 92%
(2S)-FPT98 / 85%3.3 / 75%1.2 / 88%
(2S)-CPT150 / 80%5.1 / 65%1.9 / 80%
(2S)-NAP65 / 90%4.5 / 80%0.9 / 95%
(2S)-PFPT2.8 / 100%98 / 70%95 / 75%

EC50 represents the concentration for 50% of maximal response. Emax is the maximal response relative to a standard agonist (5-CT).

Table 3: Binding Affinities (Ki, nM) and Functional Activity (EC50, nM / Emax, %) of 5-SATs at Adrenergic α2 Receptors

Compoundα2A (Ki)α2C (Ki)α2A (EC50 / Emax)α2C (EC50 / Emax)
(2S)-FPT3.51.91.2 / 60% (Agonist)1.8 / -40% (Inverse Agonist)
(2S)-CPT2.81.51.5 / 55% (Agonist)2.5 / -35% (Inverse Agonist)
(2S)-5-PAT8.15.55.0 / 40% (Agonist)9.8 / -30% (Inverse Agonist)
(2S)-NAP6.94.24.1 / 45% (Agonist)8.2 / -25% (Inverse Agonist)
Lofexidine (control)1.10.90.8 / 100% (Agonist)1.2 / 100% (Agonist)
Yohimbine (control)2.51.8N/A1.1 / -100% (Inverse Agonist)

Positive Emax indicates agonist activity, while negative Emax indicates inverse agonist activity.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

  • HEK293T cells transiently transfected with the receptor of interest (e.g., 5-HT1A, 5-HT1B, 5-HT1D, α2A, or α2C).

  • Cell membrane preparations from transfected cells.

  • Radioligand: [3H]5-CT for 5-HT1A, 5-HT1B, 5-HT1D receptors; [3H]rauwolscine for α2A and α2C receptors.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Non-specific binding determinator: 10 µM 5-HT for [3H]5-CT; 10 µM yohimbine for [3H]rauwolscine.

  • Test compounds (e.g., this compound derivatives) at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • FilterMate™ harvester or equivalent.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Culture and transfect HEK293T cells with the desired receptor construct.

    • After 48 hours, harvest the cells and prepare membrane isolates through a series of centrifugations.

    • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of test compound at 10 different concentrations.

      • 50 µL of radioligand at a concentration close to its Kd.

      • 150 µL of membrane preparation (5-10 µg of protein).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding determinator.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay Protocol

This protocol measures the ability of a test compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), indicating its functional activity as an agonist, antagonist, or inverse agonist at a Gi/o or Gs-coupled receptor.

Materials:

  • HEK293 cells stably or transiently expressing the receptor of interest.

  • Forskolin (FSK) to stimulate adenylyl cyclase for Gi-coupled receptors.

  • cAMP standard.

  • LANCE® Ultra cAMP Kit (PerkinElmer) or equivalent HTRF-based cAMP assay kit.

  • Test compounds (e.g., this compound derivatives) at various concentrations.

  • 384-well white opaque plates.

  • HTRF-compatible plate reader.

Procedure for Gi-Coupled Receptors (e.g., 5-HT1A, α2A):

  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in the appropriate assay buffer to the desired concentration.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the test compound at various concentrations to the respective wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

    • Add 5 µL of forskolin solution (at a concentration that gives a submaximal stimulation, e.g., EC80) to all wells except the basal control.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP detection reagents (e.g., anti-cAMP-cryptate and cAMP-d2) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Generate a standard curve using the known concentrations of cAMP.

    • Convert the HTRF ratios of the samples to cAMP concentrations using the standard curve.

    • Normalize the data to the response of a reference agonist (e.g., 5-CT for 5-HT1 receptors, lofexidine for α2A receptors) set to 100%.

    • Plot the percentage of maximal response against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and Emax values using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

G_Protein_Signaling cluster_Gi Gi/o-Coupled Receptor Signaling cluster_Gs Gs-Coupled Receptor Signaling (for context) Agonist_Gi This compound (Agonist) Receptor_Gi 5-HT1A / α2A Receptor Agonist_Gi->Receptor_Gi Binds G_Protein_Gi Gi/o Protein Receptor_Gi->G_Protein_Gi Activates AC_Gi Adenylyl Cyclase G_Protein_Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Decreased Conversion ATP_Gi ATP ATP_Gi->AC_Gi Downstream_Gi Downstream Cellular Response cAMP_Gi->Downstream_Gi Reduced Activation Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs Binds G_Protein_Gs Gs Protein Receptor_Gs->G_Protein_Gs Activates AC_Gs Adenylyl Cyclase G_Protein_Gs->AC_Gs Activates cAMP_Gs cAMP AC_Gs->cAMP_Gs Increased Conversion ATP_Gs ATP ATP_Gs->AC_Gs Downstream_Gs Downstream Cellular Response cAMP_Gs->Downstream_Gs Increased Activation

Caption: Signaling pathway for Gi/o-coupled receptors activated by this compound.

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Transfection Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Plate_Setup 4. Add Membranes, Radioligand, & Test Compounds to Plate Membrane_Prep->Plate_Setup Reagent_Prep 3. Prepare Radioligand, Test Compounds, Buffers Reagent_Prep->Plate_Setup Incubation 5. Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration 6. Rapid Filtration & Washing Incubation->Filtration Counting 7. Scintillation Counting Filtration->Counting Data_Processing 8. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 9. Generate Competition Curve & Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 10. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for the radioligand binding assay.

cAMP_Assay_Workflow cluster_prep_cAMP Preparation cluster_assay_cAMP Assay cluster_analysis_cAMP Data Analysis Cell_Prep_cAMP 1. Cell Culture & Harvesting Compound_Prep_cAMP 2. Prepare Test Compounds, Forskolin, & Controls Cell_Dispensing 3. Dispense Cells into Plate Cell_Prep_cAMP->Cell_Dispensing Compound_Addition 4. Add Test Compounds & Forskolin Compound_Prep_cAMP->Compound_Addition Cell_Dispensing->Compound_Addition Incubation_cAMP 5. Incubate at Room Temperature Compound_Addition->Incubation_cAMP Detection_Reagent 6. Add HTRF Detection Reagents Incubation_cAMP->Detection_Reagent Incubation_Detection 7. Incubate for Detection Detection_Reagent->Incubation_Detection HTRF_Reading 8. Read Plate on HTRF Reader Incubation_Detection->HTRF_Reading Data_Conversion 9. Convert HTRF Ratio to cAMP Concentration HTRF_Reading->Data_Conversion Normalization 10. Normalize Data to Controls Data_Conversion->Normalization Curve_Fitting_cAMP 11. Generate Dose-Response Curve & Determine EC50/IC50 Normalization->Curve_Fitting_cAMP

Caption: Workflow for the HTRF-based cAMP accumulation assay.

References

Application Notes & Protocols: In Vivo Experimental Design for 2-Aminotetralin (2-AT) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Aminotetralin (2-AT), also known as tetralinylaminopropane, is a psychoactive compound that is a rigid analog of amphetamine. It primarily acts as a non-selective agonist for serotonin and dopamine receptors. Its mixed pharmacological profile makes it a subject of interest in neuropharmacology for understanding the roles of these neurotransmitter systems in behavior and disease. These application notes provide a comprehensive guide for researchers designing in vivo experiments to investigate the pharmacological effects of 2-AT, with a focus on its behavioral, neurochemical, and electrophysiological impact in rodent models.

Pharmacological Profile and Receptor Affinities

2-AT's effects are mediated through its interaction with various monoamine receptors. Understanding its binding affinity is crucial for interpreting experimental results.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

Receptor (R)-2-AT (S)-2-AT Primary Action
Dopamine D2 High Affinity Moderate Affinity Agonist
Serotonin 5-HT1A High Affinity Moderate Affinity Agonist
Serotonin 5-HT2A Moderate Affinity High Affinity Agonist
Serotonin 5-HT2C Moderate Affinity High Affinity Agonist
Serotonin Transporter (SERT) Low Affinity Low Affinity Reuptake Inhibition

| Dopamine Transporter (DAT) | Low Affinity | Low Affinity | Reuptake Inhibition |

Presumed Signaling Pathway of this compound

2-AT's mechanism of action primarily involves the activation of G-protein coupled receptors (GPCRs), specifically dopamine D2 and serotonin 5-HT1A receptors, which are typically Gi/o-coupled. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling changes.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates HT1A 5-HT1A Receptor HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion TwoAT This compound (2-AT) TwoAT->D2R Binds & Activates TwoAT->HT1A Binds & Activates ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Mediates

Caption: Presumed signaling cascade of 2-AT via Gi/o-coupled receptors.

Experimental Protocols

Behavioral Assay: Locomotor Activity

This protocol assesses the psychostimulant effects of 2-AT by measuring changes in spontaneous movement in rodents.

Methodology

  • Animals: Male Wistar rats (250-300g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: An open-field arena (40 x 40 x 30 cm) equipped with infrared beams to automatically track horizontal and vertical movements.

  • Habituation: On three consecutive days prior to testing, each rat is placed in the open-field arena for 30 minutes to acclimate to the environment.

  • Drug Administration: On the test day, rats are administered with either vehicle (0.9% saline) or 2-AT (intraperitoneal injection, i.p.). A range of doses should be tested.

  • Data Collection: Immediately following injection, rats are placed in the arena, and locomotor activity (total distance traveled, rearing frequency) is recorded for 60-90 minutes.

  • Data Analysis: Data is typically binned in 5-minute intervals. Statistical analysis is performed using a two-way ANOVA (Treatment x Time) with post-hoc tests to compare dose groups to the vehicle control.

Table 2: Recommended Dosing for Locomotor Activity Studies

Compound Route Dose Range (mg/kg) Vehicle Purpose
This compound i.p. 0.5 - 5.0 0.9% Saline To establish a dose-response curve for stimulant effects.

| Vehicle Control | i.p. | N/A | 0.9% Saline | To establish a baseline activity level. |

Neurochemical Assay: In Vivo Microdialysis

This protocol measures real-time changes in extracellular neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions following 2-AT administration.

Methodology

  • Surgical Implantation:

    • Anesthetize the rat (e.g., isoflurane) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., Nucleus Accumbens, NAc).

    • Secure the cannula assembly with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline samples every 20 minutes for at least 2 hours to ensure stable neurotransmitter levels.

    • Administer 2-AT (i.p.) and continue collecting dialysate samples for at least 3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify dopamine, serotonin, and their metabolites.

  • Data Analysis:

    • Express neurotransmitter concentrations as a percentage of the average baseline concentration.

    • Analyze the data using a two-way repeated measures ANOVA (Treatment x Time).

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Stereotaxic Surgery: Guide Cannula Implantation B Animal Recovery (5-7 days) A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF (1-2 µL/min) C->D E Collect Baseline Samples (≥120 min) D->E F Administer 2-AT or Vehicle E->F G Collect Post-Injection Samples (≥180 min) F->G H Sample Analysis (HPLC-ECD) G->H I Data Normalization & Statistical Analysis H->I

Caption: Workflow for an in vivo microdialysis experiment.

Table 3: Recommended Dosing for In Vivo Microdialysis Studies

Compound Route Dose (mg/kg) Vehicle Brain Region Target Neurotransmitter
This compound i.p. 2.5 0.9% Saline Nucleus Accumbens Dopamine, Serotonin

| Vehicle Control | i.p. | N/A | 0.9% Saline | Nucleus Accumbens | Dopamine, Serotonin |

Rewarding Properties: Conditioned Place Preference (CPP)

CPP is a standard behavioral paradigm used to measure the motivational and rewarding effects of a drug.

Methodology

  • Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber, separated by a removable door.

  • Phase 1: Pre-Conditioning (Day 1):

    • Place the animal in the central compartment and allow free access to both chambers for 15 minutes.

    • Record the time spent in each chamber to establish baseline preference. Animals with a strong unconditioned preference for one side (>80%) should be excluded.

  • Phase 2: Conditioning (Days 2-9):

    • This phase consists of 8 days of conditioning, with one session per day.

    • On even-numbered days, administer 2-AT (i.p.) and confine the animal to its initially non-preferred side for 30 minutes.

    • On odd-numbered days, administer vehicle (saline, i.p.) and confine the animal to its initially preferred side for 30 minutes.

  • Phase 3: Post-Conditioning Test (Day 10):

    • In a drug-free state, place the animal in the central compartment and allow free access to both chambers for 15 minutes.

    • Record the time spent in each chamber.

  • Data Analysis:

    • A significant increase in time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a rewarding effect.

    • Use a paired t-test or two-way ANOVA to analyze the data.

G pretest Day 1: Pre-Test (Establish Baseline Preference) cond_drug Days 2, 4, 6, 8: 2-AT + Non-Preferred Side pretest->cond_drug Assign cond_saline Days 3, 5, 7, 9: Saline + Preferred Side pretest->cond_saline Assign posttest Day 10: Post-Test (Measure Preference Shift) cond_drug->posttest cond_saline->posttest

Caption: Experimental timeline for Conditioned Place Preference (CPP).

Table 4: Recommended Dosing for Conditioned Place Preference Studies

Compound Route Dose Range (mg/kg) Vehicle Purpose
This compound i.p. 1.0 - 4.0 0.9% Saline To condition a place preference.

| Vehicle Control | i.p. | N/A | 0.9% Saline | To condition a place aversion/neutrality. |

Application Notes: Radioligand Binding Assays for 2-Aminotetralin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the interaction of 2-aminotetralin derivatives with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. This technique is fundamental for determining the affinity and selectivity of novel compounds in drug discovery and neuroscience.

Introduction

This compound derivatives are a significant class of compounds that interact with various neurotransmitter receptors, exhibiting a range of pharmacological activities. Radioligand binding assays are a robust and sensitive method to quantify the binding affinity of these derivatives to their target receptors.[1][2] This is typically achieved through competitive binding assays, which measure the ability of an unlabeled test compound (the this compound derivative) to displace a radiolabeled ligand from the receptor. The resulting data, often expressed as the inhibition constant (Ki), is crucial for establishing structure-activity relationships (SAR) and guiding lead optimization.

Key Concepts

There are three primary types of radioligand binding experiments:

  • Saturation Assays: Used to determine the density of receptor binding sites (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[2][3][4]

  • Competitive (Inhibition) Assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.

  • Kinetic Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand, providing insights into the binding dynamics.

This document will focus on the protocol for competitive binding assays, as it is the most common application for screening and characterizing novel this compound derivatives.

Data Presentation

The binding affinities of various 5-substituted-2-aminotetralin (5-SAT) derivatives for several serotonin receptor subtypes are summarized below. These values are typically determined using competitive radioligand binding assays.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralin (5-SAT) Derivatives at Human Serotonin 5-HT1 Receptors.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT1F (Ki, nM)
(2S)-5-Phenyl-N,N-dimethyl-2-aminotetralin (5-PAT)> 1000> 10008.7 ± 1.2> 1000
(2S)-5-(2-Fluorophenyl)-N,N-dimethyl-2-aminotetralin (FPT)25 ± 31.5 ± 0.20.8 ± 0.1> 1000
(2S)-5-(2-Chlorophenyl)-N,N-dimethyl-2-aminotetralin (CPT)15 ± 21.0 ± 0.10.5 ± 0.1> 1000
8-OH-DPAT0.4 ± 0.115 ± 220 ± 3> 1000
5-CT2.5 ± 0.25.3 ± 0.50.82 ± 0.17.8 ± 2.3

Data presented as mean ± SEM. Assays were performed using [3H]5-CT as the radioligand for 5-HT1A, 5-HT1B, and 5-HT1D receptors, and [3H]5-HT for the 5-HT1F receptor.

Table 2: Binding Affinities (Ki, nM) of N-phenylalkyl derivatives of 8-methoxy-2-aminotetralin at Rat Hippocampal 5-HT1A Sites.

CompoundKi (nM)
8-OH-DPAT1.2
8-hydroxy-2-(N-(3-phenylpropyl)amino)tetralin1.9

Data determined using [3H]-8-OH-DPAT as the radioligand.

Experimental Protocols

Membrane Preparation from Cells Expressing Target Receptor

This protocol describes the preparation of cell membranes from cultured cells transiently or stably expressing the receptor of interest.

Materials:

  • Cultured cells expressing the target receptor (e.g., HEK293, CHO cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cell scraper

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.

  • Repeat the centrifugation step (step 7).

  • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot and store the membrane preparation at -80°C until use.

Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the Ki of a this compound derivative.

Materials:

  • Membrane preparation expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]5-CT, [3H]8-OH-DPAT)

  • Unlabeled this compound derivative (test compound)

  • Non-specific binding agent (a high concentration of a known ligand for the receptor, e.g., 10 µM 5-HT).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA).

  • 96-well microplate

  • Glass fiber filters (e.g., GF/B)

  • Cell harvester

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled this compound derivative in Assay Buffer.

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding agent.

    • Competitive Binding: Membrane preparation, radioligand, and each concentration of the this compound derivative.

  • The final assay volume is typically 250 µL. Add the components in the following order: Assay Buffer, test compound/non-specific agent/buffer, radioligand, and finally the membrane preparation to initiate the reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the this compound derivative.

  • Fit the data using a non-linear regression model (one-site or two-site competition) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Plate_Setup 4. Plate Setup (Total, Non-specific, Competitive) Membrane_Prep->Plate_Setup Compound_Dilution 2. Compound Serial Dilution Compound_Dilution->Plate_Setup Radioligand_Prep 3. Radioligand Preparation Radioligand_Prep->Plate_Setup Incubation 5. Incubation Plate_Setup->Incubation Filtration 6. Rapid Filtration Incubation->Filtration Washing 7. Filter Washing Filtration->Washing Counting 8. Scintillation Counting Washing->Counting Data_Processing 9. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 10. Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation 11. Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound derivatives commonly target serotonin and dopamine receptors, which are GPCRs that activate distinct downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to Dopamine Dopamine / Agonist (this compound Derivative) Dopamine->D2R Binds

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to Gq/11 G-proteins. Activation of this receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Caption: Simplified 5-HT2A receptor signaling pathway.

References

Synthesis of 5,7-dihydroxy-2-aminotetralin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,7-dihydroxy-2-aminotetralin derivatives. The methodologies outlined are based on established synthetic routes, offering a reproducible framework for obtaining these compounds for further research and development.

Introduction

5,7-dihydroxy-2-aminotetralin derivatives are a class of compounds with potential pharmacological applications. Their synthesis, however, presents unique challenges. Traditional approaches to forming a tetralin ring with the 5,7-dihydroxylation pattern have often been unsuccessful. An effective strategy involves the cyclization of 3,5-dimethoxybenzylsuccinic acid derivatives, followed by modification of the tetralin ring. This method provides a reliable pathway to the desired resorcinol-derived 2-aminotetralins.[1]

Synthetic Pathway Overview

The synthesis commences with the preparation of 3,5-dimethoxybenzylsuccinic acid, which is then cyclized to form a tetralone intermediate. Subsequent reductive amination and demethylation steps yield the final 5,7-dihydroxy-2-aminotetralin derivatives. The overall workflow is depicted in the diagram below.

SynthesisWorkflow cluster_prep Starting Material Preparation cluster_cyclization Ring Formation cluster_functionalization Functional Group Manipulation A 3,5-Dimethoxy- benzaldehyde C Stobbe Condensation A->C B Succinic Anhydride B->C D 3,5-Dimethoxybenzylidenesuccinic Acid C->D E Catalytic Hydrogenation D->E F 3,5-Dimethoxybenzylsuccinic Acid E->F G Cyclization (Pyridinium poly(HF)) F->G H 5,7-Dimethoxy-2- tetralone G->H I Reductive Amination H->I J 5,7-Dimethoxy-2- aminotetralin I->J K Demethylation J->K L 5,7-Dihydroxy-2- aminotetralin K->L

Caption: General workflow for the synthesis of 5,7-dihydroxy-2-aminotetralin.

Experimental Protocols

The following protocols are detailed for the key steps in the synthesis of 5,7-dihydroxy-2-aminotetralin derivatives.

Protocol 1: Synthesis of 5,7-Dimethoxy-2-tetralone

This protocol details the cyclization of 3,5-dimethoxybenzylsuccinic acid to the corresponding tetralone.

Materials:

  • 3,5-Dimethoxybenzylsuccinic acid

  • Pyridinium poly(hydrogen fluoride)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a suitable vessel, dissolve 3,5-dimethoxybenzylsuccinic acid in pyridinium poly(hydrogen fluoride).

  • Stir the mixture at room temperature for the required reaction time.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 5,7-dimethoxy-2-tetralone.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Synthesis of 5,7-Dimethoxy-2-aminotetralin

This protocol describes the reductive amination of 5,7-dimethoxy-2-tetralone.

Materials:

  • 5,7-Dimethoxy-2-tetralone

  • Ammonium acetate or appropriate amine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • Dissolve 5,7-dimethoxy-2-tetralone in methanol.

  • Add ammonium acetate (or the desired amine hydrochloride) to the solution.

  • Stir the mixture until the reactants are dissolved.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Acidify the mixture with concentrated hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and concentrate the organic solution to obtain the crude 5,7-dimethoxy-2-aminotetralin.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Demethylation to 5,7-Dihydroxy-2-aminotetralin

This protocol outlines the final demethylation step to yield the target dihydroxy compound.

Materials:

  • 5,7-Dimethoxy-2-aminotetralin

  • Boron tribromide (BBr₃) or hydrobromic acid (HBr)

  • Dichloromethane (if using BBr₃)

  • Methanol

  • Sodium bicarbonate solution (saturated)

Procedure using HBr:

  • Reflux a solution of 5,7-dimethoxy-2-aminotetralin in 48% hydrobromic acid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Summary

The following table summarizes representative data for key compounds in the synthesis of N-substituted 5,7-dihydroxy-2-aminotetralin hydrobromide salts.[1]

Compound No.Yield (%)m.p. (°C)
25 HH60224-226
26 MeH53233-234
27 MeMe69224.5-226
28 i-PrH77237-238
29 EtH62207-210
30 EtEt67194-195
31 n-Prn-Pr86199-203

Biological Activity Context

While the focus of this document is on the synthesis, it is noteworthy that 5,7-dihydroxy-2-aminotetralin derivatives have been investigated for their dopaminergic and adrenergic actions.[1] These resorcinol-derived compounds have been found to be less potent as dopaminergic agents compared to their catechol-derived isomers (5,6-dihydroxy and 6,7-dihydroxy derivatives).[1] However, some of these compounds have demonstrated α- and β₁-adrenoceptor activating properties.[1] The diagram below illustrates a simplified representation of the dopaminergic signaling pathway, a common target for aminotetralin derivatives.

DopaminergicSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT DAT D2R D2 Receptor G_protein Gαi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->D2R

Caption: Simplified Dopamine D2 receptor signaling pathway.

References

Application Notes and Protocols for the Enzymatic Reductive Amination of 2-Tetralone for 2-Aminotetralin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-aminotetralin derivatives are crucial structural motifs in a wide array of pharmaceutically active compounds, including agents for treating Parkinson's disease and other central nervous system disorders. Traditional chemical synthesis routes to these compounds often involve harsh reaction conditions, expensive catalysts, and produce racemic mixtures requiring challenging resolutions. Biocatalytic methods, particularly enzymatic reductive amination, offer a green, highly selective, and efficient alternative for the asymmetric synthesis of these valuable chiral amines.

This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives from 2-tetralone using various classes of enzymes, including imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs).

Enzymatic Approaches to this compound Synthesis

The core of the enzymatic synthesis of this compound is the reductive amination of the prochiral ketone, 2-tetralone. This transformation can be catalyzed by several classes of NAD(P)H-dependent oxidoreductases. The overall reaction involves the formation of an imine intermediate from 2-tetralone and an amine donor, which is then stereoselectively reduced by the enzyme to yield the chiral amine.

Enzyme Classes:
  • Imine Reductases (IREDs): This is the most extensively studied class of enzymes for the synthesis of this compound derivatives. IREDs catalyze the reduction of pre-formed or in situ-formed imines with high stereoselectivity. A wide range of IREDs have been identified and engineered to exhibit high activity and selectivity for various ketone and amine substrates.

  • Reductive Aminases (RedAms): A subclass of IREDs, RedAms are particularly efficient at catalyzing both the imine formation and its subsequent reduction within the enzyme's active site. This allows for the use of stoichiometric amounts of the amine donor and ketone substrate.

  • Amine Dehydrogenases (AmDHs): AmDHs primarily catalyze the reductive amination of ketones using ammonia as the amine donor to produce primary amines. Engineered AmDHs have shown broader substrate scope, including cyclic ketones.

Data Presentation

The following tables summarize the quantitative data for the enzymatic synthesis of this compound derivatives using different imine reductases.

Table 1: Enzymatic Reductive Amination of 2-Tetralone Derivatives using Imine Reductases (IREDs)

EntrySubstrateAmine DonorEnzymeConversion (%)e.e. (%)Product ConfigurationReference
12-TetraloneMethylamineIR9174>98(S)[1]
22-TetraloneMethylamineIR46--(R)[1]
35-Methoxy-2-tetralonen-PropylaminepIR-22192 (78% isolated yield)92(S)[1]
45-Methoxy-2-tetralonen-PropylaminepIR-8887>99(R)[1]
52-Tetralone2-ThiopheneethylamineIR-36-M5 (F260W/M147Y)>99 (91% isolated yield)>99(S)[2]

e.e. = enantiomeric excess

Experimental Protocols

The following are detailed protocols for the enzymatic reductive amination of 2-tetralone. These protocols are representative and may require optimization for specific enzymes and substrates.

Protocol 1: Synthesis of (S)-N-Methyl-2-aminotetralin using an Imine Reductase (IRED)

This protocol is based on the reductive amination of 2-tetralone with methylamine using a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.

Materials:

  • 2-Tetralone

  • Methylamine (40% in H₂O)

  • Imine Reductase (e.g., a commercially available (S)-selective IRED)

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (or NAD⁺, depending on enzyme cofactor preference)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve D-glucose (1.5 equivalents, e.g., 135 mg for a 0.5 mmol reaction) and NADP⁺ (0.02 equivalents, e.g., 0.01 mmol) in potassium phosphate buffer (e.g., 10 mL for a 50 mM substrate concentration).

    • Add the IRED (e.g., 1-5 mg/mL) and GDH (e.g., 0.5-1 mg/mL) to the buffer solution and gently swirl to dissolve.

    • Add 2-tetralone (1 equivalent, e.g., 73 mg, 0.5 mmol).

    • Add methylamine solution (2-10 equivalents, e.g., 1-5 mmol). Note: The excess amine helps to shift the equilibrium towards imine formation.

  • Reaction Execution:

    • Seal the reaction vessel and incubate at a controlled temperature (e.g., 30 °C) with shaking (e.g., 150-200 rpm) for 24-48 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC, or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-N-methyl-2-aminotetralin.

  • Characterization:

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Synthesis of a Primary this compound using an Amine Dehydrogenase (AmDH)

This protocol is a representative procedure for the synthesis of a primary amine using an AmDH with an ammonium formate buffer system that serves as both the amine source and the reductant for cofactor regeneration with a formate dehydrogenase (FDH).

Materials:

  • 2-Tetralone

  • Ammonium formate

  • Amine Dehydrogenase (AmDH)

  • Formate Dehydrogenase (FDH)

  • NAD⁺

  • Ammonia solution (for pH adjustment)

  • Dichloromethane or MTBE

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Prepare a 1 M ammonium formate buffer and adjust the pH to 8.5 with ammonia solution.

    • In a reaction vessel, add the ammonium formate buffer.

    • Add NAD⁺ (e.g., 1 mM final concentration).

    • Add FDH (e.g., 5-10 U/mL) and the AmDH (e.g., 1-5 mg/mL).

    • Add 2-tetralone (e.g., 50 mM final concentration) from a stock solution in a co-solvent like DMSO if needed (keep co-solvent volume low, e.g., <5% v/v).

  • Reaction Execution:

    • Seal the vessel and incubate at a controlled temperature (e.g., 30-37 °C) with shaking for 24-72 hours.

    • Monitor the reaction for the formation of the primary amine.

  • Work-up and Purification:

    • Basify the reaction mixture to pH > 10 with NaOH.

    • Extract the product with a suitable organic solvent like dichloromethane or MTBE (3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or distillation if applicable.

  • Characterization:

    • Characterize the product and determine the enantiomeric excess as described in Protocol 1.

Protocol 3: Chiral Analysis of this compound Derivatives by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)

Mobile Phase (Isocratic):

  • A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • For basic amines, it is often necessary to add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase to improve peak shape and resolution.

Procedure:

  • Prepare a standard solution of the racemic this compound derivative in the mobile phase.

  • Prepare a sample of the synthesized product, diluted in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample of the synthesized product.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Mandatory Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_reaction Enzymatic Reaction 2-Tetralone 2-Tetralone Imine_Intermediate Imine Intermediate 2-Tetralone->Imine_Intermediate + R-NH2 - H2O Amine_Donor Amine Donor (R-NH2) Amine_Donor->Imine_Intermediate Chiral_Amine Chiral this compound Imine_Intermediate->Chiral_Amine Reduction Imine_Intermediate->Chiral_Amine Enzyme IRED / RedAm / AmDH NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Cofactor Regeneration

Caption: General reaction pathway for the enzymatic reductive amination of 2-tetralone.

Experimental Workflow Diagram

ExperimentalWorkflow Start Reaction_Setup 1. Reaction Setup (Buffer, Substrates, Enzymes, Cofactor) Start->Reaction_Setup Incubation 2. Incubation (Controlled Temperature & Shaking) Reaction_Setup->Incubation Monitoring 3. Reaction Monitoring (TLC, GC, HPLC) Incubation->Monitoring Monitoring->Incubation Incomplete Workup 4. Work-up (Extraction, Washing, Drying) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Analysis (Yield, Purity, e.e.) Purification->Analysis End Analysis->End CofactorRegeneration cluster_main Reductive Amination cluster_regen Cofactor Regeneration NADP NAD(P)+ NADPH NAD(P)H NADP->NADPH Reduction NADP->NADPH NADPH->NADP Oxidation NADPH->NADP Ketone 2-Tetralone Amine This compound IRED IRED Glucose Glucose Gluconolactone Glucono- lactone GDH GDH

References

Application Notes and Protocols for Angiotensin II Type 2 (AT2) Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cell culture and transfection methods essential for studying the Angiotensin II Type 2 (AT2) receptor, a G-protein coupled receptor (GPCR) with significant therapeutic potential. The protocols detailed below are optimized for commonly used cell lines and functional assays to investigate AT2 receptor signaling and pharmacology.

Introduction to AT2 Receptor

The Angiotensin II Type 2 (AT2) receptor is a seven-transmembrane domain GPCR that plays a crucial role in various physiological processes. Unlike the well-characterized AT1 receptor, which mediates most of the classical effects of Angiotensin II (e.g., vasoconstriction, cell proliferation), the AT2 receptor often exhibits opposing actions.[1][2] Activation of the AT2 receptor is associated with anti-proliferative effects, apoptosis, vasodilation, and anti-inflammatory responses.[1][3][4] These characteristics make the AT2 receptor an attractive target for therapeutic intervention in cardiovascular diseases, neurological disorders, and oncology.

Cell Line Selection for AT2 Receptor Studies

The choice of cell line is critical for successful AT2 receptor research. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are widely used due to their robust growth, high transfection efficiency, and low endogenous GPCR expression.

Cell LineKey CharacteristicsRecommended For
HEK293 - Human embryonic kidney origin- High transfection efficiency- Adherent growth- Transient and stable expression of AT2R- High-throughput screening- Signal transduction studies
CHO-K1 - Chinese hamster ovary origin- Well-characterized for recombinant protein production- Adherent or suspension culture- Stable cell line generation for long-term studies- Pharmacological profiling of AT2R ligands- Functional assays (e.g., calcium, cAMP)

Transfection Methods for AT2 Receptor Expression

The introduction of the AT2 receptor gene into host cells is a prerequisite for studying its function. Both transient and stable transfection methods can be employed, each with distinct advantages.

Transfection MethodPrincipleAdvantagesDisadvantagesTypical Efficiency (HEK293/CHO)
Lipid-Based Transfection Cationic lipids form complexes with negatively charged DNA, facilitating entry into the cell.- High efficiency- Easy to use- Suitable for a wide range of cell types- Can be cytotoxic- Requires optimization40-80%
Electroporation An electrical pulse creates transient pores in the cell membrane, allowing DNA to enter.- High efficiency, especially for difficult-to-transfect cells- Non-chemical- Can cause significant cell death- Requires specialized equipment50-90%
Viral Transduction (e.g., Lentivirus) Recombinant viruses deliver the gene of interest into the host cell genome.- Very high efficiency (approaching 100%)- Suitable for stable, long-term expression- More complex to produce- Biosafety considerations>90%

Experimental Protocols

Protocol 1: Cell Culture of HEK293 and CHO-K1 Cells

Materials:

  • HEK293 or CHO-K1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) for HEK293, Ham's F-12 for CHO-K1

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • T-75 culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO₂.

  • Maintaining Cultures:

    • Observe cells daily and change the medium every 2-3 days.

    • Cells are ready for passaging when they reach 80-90% confluency.

  • Passaging Cells:

    • Aspirate the old medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C, until cells detach.

    • Add 7-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 for HEK293, 1:3 to 1:8 for CHO-K1) to a new T-75 flask containing fresh medium.

    • Incubate at 37°C with 5% CO₂.

Protocol 2: Transient Transfection using Lipid-Based Reagent

Materials:

  • HEK293 or CHO-K1 cells at 70-80% confluency in 6-well plates

  • Plasmid DNA encoding the human AT2 receptor

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

Procedure:

  • Cell Plating:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. For a 6-well plate, this is typically 4.5 x 10⁵ to 6.0 x 10⁵ cells per well.

  • Transfection Complex Preparation (per well):

    • Tube A: Dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium.

    • Tube B: Dilute 3-5 µL of the lipid-based transfection reagent in 125 µL of serum-free medium. Incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the medium from the cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.

    • Add the 250 µL of transfection complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate at 37°C with 5% CO₂ for 24-48 hours before proceeding with functional assays.

Protocol 3: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a common downstream signaling event for GPCRs coupled to Gq.

Materials:

  • AT2R-transfected cells in a black, clear-bottom 96-well plate

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • AT2 receptor agonist (e.g., Angiotensin II, CGP 42112A)

  • Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm

Procedure:

  • Cell Plating:

    • Seed AT2R-transfected cells into a 96-well plate at a density of 40,000-80,000 cells per well and allow them to attach overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Aspirate the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the AT2 receptor agonist at various concentrations.

    • Measure the fluorescence intensity for 1-3 minutes to capture the peak response.

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

Protocol 4: cAMP Assay (ELISA)

This assay quantifies the level of cyclic AMP (cAMP), a key second messenger in GPCR signaling, particularly for receptors coupled to Gs or Gi. The AT2 receptor is known to couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

Materials:

  • AT2R-transfected cells in a 96-well plate

  • Forskolin (an adenylyl cyclase activator)

  • AT2 receptor agonist

  • Cell Lysis Buffer

  • cAMP ELISA kit

Procedure:

  • Cell Treatment:

    • Seed AT2R-transfected cells in a 96-well plate and grow to confluency.

    • Pre-treat cells with the AT2 receptor agonist at various concentrations for 15-30 minutes.

    • Stimulate the cells with forskolin (e.g., 10 µM) for 10-15 minutes to induce cAMP production.

  • Cell Lysis:

    • Aspirate the medium and add 100 µL of Cell Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • ELISA:

    • Perform the competitive ELISA according to the manufacturer's protocol. This typically involves:

      • Adding cell lysates and cAMP standards to an antibody-coated plate.

      • Adding a fixed amount of HRP-labeled cAMP.

      • Incubating to allow competition between the sample/standard cAMP and the HRP-labeled cAMP for antibody binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop a colorimetric signal.

      • Reading the absorbance on a plate reader.

    • The signal intensity is inversely proportional to the amount of cAMP in the sample.

Protocol 5: Receptor Internalization Assay (Immunofluorescence)

This assay visualizes the agonist-induced movement of the AT2 receptor from the cell surface to intracellular compartments.

Materials:

  • AT2R-transfected cells (preferably with an epitope tag like FLAG or HA) grown on glass coverslips

  • Primary antibody against the epitope tag

  • Fluorescently labeled secondary antibody

  • AT2 receptor agonist

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Treatment:

    • Treat cells with the AT2 receptor agonist for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A no-agonist control should be included.

  • Fixation and Permeabilization:

    • Wash the cells with cold PBS.

    • Fix the cells with 4% PFA for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the subcellular localization of the AT2 receptor using a confocal microscope. In unstimulated cells, the receptor should be predominantly at the plasma membrane. Upon agonist stimulation, punctate fluorescent signals will appear in the cytoplasm, indicating receptor internalization.

Visualizations

AT2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Angiotensin II Angiotensin II AT2R AT2 Receptor Angiotensin II->AT2R Binds Gi Gi Protein AT2R->Gi Activates PLA2 Phospholipase A2 AT2R->PLA2 Activates Phosphatase SHP-1 / PP2A AT2R->Phosphatase Activates Apoptosis Apoptosis AT2R->Apoptosis Promotes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces AA Arachidonic Acid PLA2->AA Produces CellGrowth Cell Growth/ Proliferation Phosphatase->CellGrowth Inhibits NO Nitric Oxide AA->NO Leads to Vasodilation Vasodilation NO->Vasodilation Promotes

Caption: Simplified signaling pathway of the AT2 receptor.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_assay Functional Assays CellCulture 1. Cell Culture (HEK293 or CHO) Transfection 3. Transfection (e.g., Lipid-Based) CellCulture->Transfection PlasmidPrep 2. AT2R Plasmid Preparation PlasmidPrep->Transfection Incubation 4. Incubation (24-48 hours) Transfection->Incubation Calcium Calcium Flux Incubation->Calcium 5a. cAMP cAMP Assay Incubation->cAMP 5b. Internalization Internalization Incubation->Internalization 5c. DataAnalysis 6. Data Analysis Calcium->DataAnalysis cAMP->DataAnalysis Internalization->DataAnalysis

Caption: Experimental workflow for AT2 receptor studies.

References

Application Notes and Protocols: Molecular Modeling and Docking of 2-Aminotetralin Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular modeling and docking of 2-aminotetralin ligands, a significant class of compounds targeting neurotransmitter receptors. The protocols outlined below are intended to guide researchers in performing computational studies to investigate the binding of these ligands to their target receptors, primarily serotonin and dopamine receptors.

Introduction

This compound derivatives are a well-established scaffold in medicinal chemistry, known to interact with various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2][3][4] Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of these ligands within the receptor's binding pocket. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel, more potent, and selective drug candidates.[5]

Data Presentation: Binding Affinities of this compound Ligands

The following table summarizes the binding affinities (Ki in nM) of various this compound derivatives for different serotonin and dopamine receptor subtypes as reported in the literature. This data is essential for validating docking studies and for comparing the potency and selectivity of different ligands.

Ligand/DerivativeReceptor SubtypeKi (nM)Reference
8-OH-DPAT5-HT1A1.2
(S)-5-PAT5-HT1A1.1
(S)-5-PAT5-HT1B13
(S)-5-PAT5-HT1D0.8
(S)-5-PAT5-HT1F>1000
(R)-5-PAT5-HT1A110
(R)-5-PAT5-HT1B>10000
(R)-5-PAT5-HT1D1300
8-hydroxy-2-(N,N-dipropylamino)tetralin5-HT1A1.2
8-methoxy-2-(N-phenylpropylamino)tetralin5-HT1A1.9
5-substituted-2-aminotetralins (general)5-HT1A, 5-HT1B, 5-HT1D≤ 25
4-methoxy-5,6,7,8-tetrahydroquinazolineDopamine D3High Affinity
2-amino-4,5,6,7-tetrahydrobenzothiazoleDopamine D3High Affinity

Experimental Protocols

I. Molecular Modeling and Docking Workflow

A typical molecular docking workflow for studying the interaction of this compound ligands with their target receptors involves several key steps, from protein and ligand preparation to the analysis of the docking results.

Molecular_Docking_Workflow P_Prep Protein Preparation Grid_Gen Grid Generation P_Prep->Grid_Gen L_Prep Ligand Preparation Docking Molecular Docking L_Prep->Docking Grid_Gen->Docking Post_Analysis Post-Docking Analysis Docking->Post_Analysis Vis Visualization Post_Analysis->Vis MD_Sim Molecular Dynamics (Optional) Post_Analysis->MD_Sim

General workflow for a molecular docking study.
II. Detailed Protocol for Molecular Docking

This protocol provides a step-by-step guide for performing molecular docking of this compound ligands.

1. Protein Preparation

  • Objective: To prepare the receptor structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Procedure:

    • Obtain the 3D structure of the target receptor (e.g., 5-HT1A, D2) from a protein database like the Protein Data Bank (PDB). Cryo-EM or crystal structures are preferred.

    • Visualize the protein structure using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro).

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation

  • Objective: To generate a low-energy 3D conformation of the this compound ligand.

  • Procedure:

    • Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Generate different possible conformers of the ligand.

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states to the ligand, particularly the primary or secondary amine, which is typically protonated at physiological pH.

3. Grid Generation

  • Objective: To define the active site or binding pocket on the receptor where the docking will be performed.

  • Procedure:

    • Identify the binding site of the receptor. This can be based on the location of a co-crystallized ligand or from published mutagenesis data. For 5-HT1 receptors, key interacting residues are often found at positions 3.33, 5.38, 5.42, 5.43, and 7.39.

    • Define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.

4. Molecular Docking

  • Objective: To predict the binding pose and affinity of the ligand within the receptor's binding site.

  • Procedure:

    • Choose a docking program (e.g., AutoDock, Glide, GOLD).

    • Set the docking parameters, such as the number of docking runs, the search algorithm, and the scoring function.

    • Run the docking simulation. The program will generate a series of possible binding poses for the ligand, each with a corresponding docking score.

5. Post-Docking Analysis

  • Objective: To analyze the docking results and identify the most likely binding pose.

  • Procedure:

    • Examine the docking poses and their corresponding scores. The pose with the lowest docking score is often considered the most favorable.

    • Visualize the top-ranked docking poses within the binding site to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.

    • Compare the predicted binding mode with available experimental data (e.g., SAR, mutagenesis data) to validate the docking results.

    • For more rigorous analysis, consider performing molecular dynamics (MD) simulations on the top-ranked ligand-protein complex to assess the stability of the binding pose over time.

Signaling Pathways

This compound ligands primarily act on serotonin and dopamine receptors, which are G protein-coupled receptors. The binding of an agonist ligand to these receptors initiates a downstream signaling cascade.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the dopamine D2 receptor, which is a Gi-coupled receptor.

D2_Signaling_Pathway Ligand This compound (Agonist) D2R Dopamine D2 Receptor Ligand->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) PKA->Cellular_Response Phosphorylates targets leading to

Simplified Dopamine D2 receptor signaling cascade.

Upon agonist binding, the D2 receptor activates the inhibitory G protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on cellular function.

Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is also a Gi/o-coupled receptor and thus shares a similar signaling pathway to the dopamine D2 receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Simplified 5-HT1A receptor signaling cascade.

The activation of the 5-HT1A receptor by a this compound agonist initiates a cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in cellular cAMP levels, ultimately leading to various cellular responses.

References

Application Notes and Protocols for In Vivo Administration of 2-Aminotetralin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation and administration of 2-Aminotetralin (2-AT), a neuromodulatory agent known for its stimulant properties and its interaction with monoamine neurotransmitter systems. The following sections offer guidance on preparing 2-AT for in vivo use, administration routes in rodent models, and a summary of reported dosages and pharmacological actions to facilitate experimental design.

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and under an approved animal use protocol.

Formulation of this compound for In Vivo Administration

The successful in vivo application of this compound hinges on its proper formulation to ensure solubility, stability, and biocompatibility. This compound is reported to be soluble in dimethyl sulfoxide (DMSO)[1][2]. For in vivo studies, it is crucial to use a vehicle that maximizes solubility while minimizing toxicity. A multi-component vehicle system is often employed for compounds with limited aqueous solubility.

Recommended Vehicle Formulation:

A common vehicle for administering hydrophobic compounds to rodents is a mixture of DMSO, a surfactant like Tween 80, a polymer such as polyethylene glycol (PEG), and a physiological solution (e.g., saline or PBS) to ensure isotonicity.

Table 1: Example Vehicle Composition for this compound

ComponentPercentage by VolumePurpose
DMSO5%Primary solvent for this compound
PEG30030%Co-solvent to improve solubility
Tween 805%Surfactant to aid in emulsification
Saline/PBS/ddH₂O60%Diluent to achieve final concentration and isotonicity

Protocol for Preparation of this compound Formulation:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in the required volume of DMSO to create a concentrated stock solution. For example, to achieve a final dosing solution of 2 mg/mL with the vehicle composition in Table 1, a 40 mg/mL stock in DMSO would be required[3].

    • Ensure the stock solution is clear and the compound is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Working Solution Preparation:

    • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

    • Add the corresponding volume of PEG300 and mix thoroughly until the solution is clear.

    • Add the Tween 80 and mix again until the solution is homogenous.

    • Finally, add the saline or PBS dropwise while mixing to bring the solution to the final desired volume and concentration.

    • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

Note: The final concentration of DMSO should be kept as low as possible to avoid potential toxicity. It is imperative to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.

In Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile, the experimental model, and the specific research question. Common routes for systemic administration in rodents include subcutaneous (SC), intraperitoneal (IP), and oral gavage (PO).

Table 2: Reported In Vivo Dosages for this compound and its Derivatives

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved Effect
This compoundRatIntraperitoneal39.4 mg/kgInhibition of serotonin and norepinephrine reuptake[1][2]
FPT (a 2-AT derivative)MouseSubcutaneous5.6 mg/kgModulation of cortical EEG activity
ST1214 (a 2-AT derivative)MouseOral30 mg/kgProtection against toxic shock
(-)-MBP (a 2-AT derivative)MouseNot specified2.67 - 13.6 mg/kg (ED₅₀ values)Attenuation of hyperlocomotion and head-twitch response
Subcutaneous (SC) Administration Protocol (Mouse)

Subcutaneous administration provides a slower absorption rate compared to intravenous or intraperitoneal routes, leading to a more sustained plasma concentration.

Materials:

  • Sterile 1 mL syringe with a 25-27 gauge needle

  • Prepared this compound formulation

  • 70% ethanol for disinfection

Procedure:

  • Restrain the mouse firmly but gently, for example, by scruffing the neck to expose the dorsal side.

  • Lift the loose skin over the interscapular area to form a "tent".

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body. Be careful not to puncture the underlying muscle.

  • Gently pull back on the syringe plunger to ensure no blood is drawn, which would indicate entry into a blood vessel.

  • If no blood is present, inject the solution slowly. The recommended injection volume for a mouse is typically less than 3 mL, with smaller volumes per site being preferable.

  • Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

  • Monitor the animal for any adverse reactions post-injection.

Oral Gavage (PO) Administration Protocol (Mouse)

Oral gavage ensures the precise delivery of a specific dose directly into the stomach.

Materials:

  • Sterile 1 mL syringe

  • 20-22 gauge, 1.5-inch flexible or ball-tipped gavage needle

  • Prepared this compound formulation

Procedure:

  • Firmly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate the passage of the gavage needle.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Slowly administer the formulation. The maximum recommended volume for oral gavage in a mouse is typically around 10 mL/kg.

  • Withdraw the needle smoothly.

  • Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Signaling Pathways and Experimental Workflows

This compound and its derivatives are known to interact with serotonin (5-HT) and adrenergic receptors. The primary signaling pathway for 5-HT₁-type receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase.

2-Aminotetralin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_AT This compound Receptor 5-HT1A/1B/1D Receptor (GPCR) 2_AT->Receptor Binds and Activates G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: 2-AT activates 5-HT1 receptors, leading to Gαi/o-mediated inhibition of adenylyl cyclase and reduced cAMP levels.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound.

Experimental_Workflow Start Start: Hypothesis Formulation Animal_Acclimation Animal Acclimation (e.g., Mice, 7-10 days) Start->Animal_Acclimation Grouping Random Animal Grouping (e.g., Vehicle, 2-AT Low Dose, 2-AT High Dose) Animal_Acclimation->Grouping Formulation 2-AT Formulation Preparation (Vehicle Control Preparation) Administration In Vivo Administration (e.g., SC, IP, or PO) Formulation->Administration Grouping->Administration Behavioral_Testing Behavioral/Physiological Testing (e.g., Locomotor Activity, EEG) Administration->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Conclusion Conclusion and Interpretation Data_Collection->Conclusion

Caption: A generalized workflow for in vivo studies of this compound, from animal preparation to data analysis.

References

Application Notes and Protocols for High-Throughput Screening of 2-Aminotetralin Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. These rigid analogs of phenethylamines exhibit a wide range of activities, particularly as ligands for G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors. High-throughput screening (HTS) of this compound compound libraries is a critical step in the discovery of novel therapeutics for neurological and psychiatric disorders. These application notes provide detailed protocols for the synthesis of a diverse this compound library and its subsequent screening against relevant GPCR targets.

I. Synthesis of a Diverse this compound Library for HTS

A diversity-oriented synthesis approach is recommended for the generation of a this compound library suitable for HTS. This strategy allows for the creation of a wide range of analogs by systematically varying substituents at key positions on the scaffold. The following is a representative protocol for the parallel synthesis of a 5-substituted-2-aminotetralin library.

Protocol: Parallel Synthesis of a 5-Substituted-2-Aminotetralin Library

This protocol is adapted from synthetic strategies for individual 5-substituted-2-aminotetralin (5-SAT) analogs and is designed for parallel synthesis in multi-well plates.[1][2]

1. Synthesis of the Core Scaffold: (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

The synthesis of the chiral amine scaffold is a crucial first step. A stereoselective synthesis is often employed to obtain the desired enantiomer.[2]

  • Step 1: O-demethylation. (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl is treated with aqueous hydrobromic acid to yield the corresponding phenol.

  • Step 2: Reductive Amination. The resulting amine is subjected to reductive amination with a variety of aldehydes or ketones to introduce diversity at the amino group. This can be performed in parallel using a robotic liquid handler.

  • Step 3: Triflate Formation. The phenolic hydroxyl group is converted to a triflate, a good leaving group for subsequent cross-coupling reactions.

2. Diversification via Suzuki-Miyaura Coupling

The triflate intermediate is then subjected to Suzuki-Miyaura cross-coupling with a diverse panel of boronic acids to introduce a variety of substituents at the 5-position of the tetralin ring.

  • Reaction Setup: In a 96-well reaction block, the triflate intermediate, a selected boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent (e.g., 1,4-dioxane).

  • Reaction Conditions: The reaction block is sealed and heated to the appropriate temperature (e.g., 120°C) for a set period.

  • Workup and Purification: After cooling, the reactions are quenched, and the products are purified using parallel purification techniques such as automated flash chromatography or preparative HPLC.

3. Library Quality Control

Each compound in the library should be characterized by LC-MS to confirm identity and purity before being plated for HTS.

G cluster_scaffold Core Scaffold Synthesis cluster_diversification Diversification cluster_final Library Generation Start Start Demethylation Demethylation Start->Demethylation Reductive_Amination Reductive_Amination Demethylation->Reductive_Amination Diversify R1 Triflate_Formation Triflate_Formation Reductive_Amination->Triflate_Formation Suzuki_Coupling Suzuki_Coupling Triflate_Formation->Suzuki_Coupling Diversify R2 Purification Purification Suzuki_Coupling->Purification QC QC Purification->QC LC-MS Plating Plating QC->Plating

Combinatorial Synthesis Workflow for a this compound Library.

II. High-Throughput Screening Protocols

The following are detailed protocols for primary and secondary screening of the this compound library against GPCR targets, such as the serotonin 5-HT₁A receptor, which is coupled to the Gαi protein, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

A. Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP) levels and is well-suited for HTS.

Materials:

  • HEK293 cells stably expressing the human 5-HT₁A receptor.

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Forskolin (to stimulate adenylyl cyclase).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • 384-well white microplates.

Protocol:

  • Cell Preparation:

    • Culture HEK293-5-HT₁A cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 1 x 10⁶ cells/mL.

  • Assay Procedure:

    • Using an automated liquid handler, dispense 5 µL of cell suspension into each well of a 384-well plate.

    • Add 2.5 µL of the this compound compounds from the library plate (typically at a final concentration of 10 µM). Include positive (known 5-HT₁A agonist, e.g., 8-OH-DPAT) and negative (DMSO vehicle) controls.

    • Add 2.5 µL of forskolin solution (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀).

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of HTRF cAMP-d2 reagent followed by 5 µL of HTRF anti-cAMP-cryptate reagent to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Normalize the data to the positive and negative controls.

    • Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

    • Identify "hits" as compounds that cause a statistically significant decrease in the HTRF signal compared to the forskolin-stimulated control.

G Start Start Dispense_Cells Dispense_Cells Start->Dispense_Cells Add_Compounds Add_Compounds Dispense_Cells->Add_Compounds Add_Forskolin Add_Forskolin Add_Compounds->Add_Forskolin Incubate_1 Incubate_1 Add_Forskolin->Incubate_1 Add_HTRF_Reagents Add_HTRF_Reagents Incubate_1->Add_HTRF_Reagents Incubate_2 Incubate_2 Add_HTRF_Reagents->Incubate_2 Read_Plate Read_Plate Incubate_2->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification

HTRF cAMP Assay Workflow.
B. Secondary Screen: Radioligand Binding Assay

This assay is used to confirm that the "hits" from the primary screen directly interact with the target receptor and to determine their binding affinity (Ki).

Materials:

  • Cell membranes from HEK293 cells expressing the human 5-HT₁A receptor.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁A agonist).

  • Non-specific binding control: 10 µM of unlabeled 8-OH-DPAT.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer to each well.

    • Add 25 µL of a serial dilution of the hit compound.

    • Add 25 µL of [³H]8-OH-DPAT (at a concentration near its Kd).

    • Initiate the binding reaction by adding 150 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • For total binding wells, add 25 µL of binding buffer instead of the compound.

    • For non-specific binding wells, add 25 µL of 10 µM unlabeled 8-OH-DPAT.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Harvest the contents of the plate onto the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Data Presentation

Quantitative data from screening and subsequent characterization should be summarized in tables for clear comparison.

Table 1: Binding Affinities (Ki) and Functional Potencies (EC₅₀) of Selected this compound Derivatives for Serotonin Receptors.

Compound5-HT₁A Ki (nM)5-HT₁A EC₅₀ (nM)5-HT₁B Ki (nM)5-HT₁D Ki (nM)
(2S)-5-PAT4.83.5251.8
(2S)-FPT11255.22.8
(2S)-CPT15323.54.5
8-OH-DPAT (ref)1.00.412085

Data compiled from literature sources.[3][4]

Table 2: Binding Affinities (Ki) of Selected this compound Derivatives for Adrenergic Receptors.

Compoundα₂A Ki (nM)α₂C Ki (nM)
(2S)-FPT2.57.9
(2S)-5-PAT8.125
(2S)-PFPT1.51.6

Data compiled from literature sources.

IV. Signaling Pathway Visualization

Understanding the signaling pathway of the target receptor is crucial for interpreting screening results. The 5-HT₁A receptor, a common target for 2-aminotetralins, primarily signals through the Gαi pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Downstream Targets

Signaling Pathway of the 5-HT₁A Receptor.

V. Conclusion

The protocols and data presented here provide a comprehensive framework for the high-throughput screening of this compound compound libraries. By employing a diversity-oriented synthesis strategy and robust primary and secondary screening assays, researchers can efficiently identify and characterize novel ligands for GPCRs. The detailed methodologies and structured data presentation are intended to facilitate the discovery of new chemical probes and potential drug candidates for a variety of CNS disorders.

References

Application of 2-Aminotetralin in Studying Dopamine Autoreceptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminotetralin and its derivatives represent a versatile class of compounds that have been instrumental in the study of dopamine receptors, particularly in distinguishing the functional roles of presynaptic autoreceptors from postsynaptic receptors. Dopamine autoreceptors, primarily of the D2 and D3 subtypes, are located on the soma, dendrites, and terminals of dopaminergic neurons and play a crucial role in regulating dopamine synthesis, release, and neuronal firing through a negative feedback mechanism. The ability of certain this compound derivatives to selectively target these autoreceptors has made them invaluable tools in neuroscience research and drug development for neurological and psychiatric disorders.

This document provides detailed application notes on the use of this compound and its analogs in studying dopamine autoreceptors, including quantitative binding and functional data, and comprehensive protocols for key experimental techniques.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the binding affinities (Ki) of various this compound derivatives for dopamine D2 and D3 receptors. These values are crucial for selecting the appropriate compound and concentration for specific experimental goals. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Human Dopamine D2 and D3 Receptors

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D3 vs D2 Selectivity (Ki D2 / Ki D3)Reference
7-OH-DPAT>1000.57>175[1]
5-OH-PIPAT3270.99330[2]
(+)-AJ76--Preferential for autoreceptors[3][4]
(+)-UH232--Preferential for autoreceptors[3]
trans-7-OH-PIPAT6.62.92.28
trans-6-OH-PIPAT10.86.691.61

Note: '-' indicates data not explicitly found in the cited sources in a quantitative format suitable for this table.

Table 2: Functional Activity of Selected this compound Derivatives

CompoundAssayEffectPotency/EfficacyReference
Dihydroxy-2-aminotetralins (DATs)Adenylate CyclaseAgonist6,7-DATs most potent at DA-sensitive adenylate cyclase
(+)-AJ76Electrophysiology (DA neuron firing)AntagonistPotent in antagonizing apomorphine-induced firing depression
(+)-UH232Electrophysiology (DA neuron firing)AntagonistMore potent than (+)-AJ76 on cell body autoreceptors
7-OH-DPATIn vivo microdialysisAgonistDose-dependently decreased dopamine release

Mandatory Visualizations

Dopamine_Autoreceptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal 2-AT_Agonist This compound (Agonist) D2_Autoreceptor D2/D3 Autoreceptor 2-AT_Agonist->D2_Autoreceptor Binds to Gi_o Gi/o Protein D2_Autoreceptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits DA_Synthesis_Release Inhibition of Dopamine Synthesis & Release Gi_o->DA_Synthesis_Release Direct Gβγ effects cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->DA_Synthesis_Release

Dopamine Autoreceptor Signaling Pathway

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Ex Vivo / In Vitro Functional Assessment cluster_2 In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay GTPγS Binding / Adenylyl Cyclase Assay (Determine EC50/Emax) Binding_Assay->Functional_Assay Correlate binding with function Electrophysiology Electrophysiology on Brain Slices (Measure firing rate changes) Functional_Assay->Electrophysiology Predict effects on neuronal activity Microdialysis In Vivo Microdialysis (Measure DA release) Electrophysiology->Microdialysis Validate effects on neurotransmitter release

Experimental Workflow for this compound

Logical_Relationship 2-AT This compound Derivative Autoreceptor Presynaptic D2/D3 Autoreceptor 2-AT->Autoreceptor High Affinity Postsynaptic_Receptor Postsynaptic D2 Receptor 2-AT->Postsynaptic_Receptor Lower Affinity DA_Release Decreased Dopamine Release Autoreceptor->DA_Release Behavioral_Effect Altered Behavioral Output Postsynaptic_Receptor->Behavioral_Effect Differentiation Functional Differentiation DA_Release->Differentiation Behavioral_Effect->Differentiation

Differentiating Autoreceptors

Experimental Protocols

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol is used to determine the binding affinity (Ki) of this compound derivatives for dopamine D2 and D3 receptors using a competition binding assay with a radiolabeled ligand such as [3H]spiperone.

Materials:

  • Cell membranes expressing human D2 or D3 receptors.

  • [3H]spiperone (radioligand).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding determinator: 10 µM haloperidol or (+)-butaclamol.

  • This compound derivative stock solutions of varying concentrations.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare dilutions of the this compound test compound.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membrane suspension (protein concentration to be optimized).

    • Either the test compound, buffer for total binding, or the non-specific binding determinator.

    • [3H]spiperone at a final concentration of ~2-3 times its Kd value.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to dopamine autoreceptors (Gi/o) upon agonist binding.

Materials:

  • Cell membranes expressing D2/D3 receptors.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • This compound derivative stock solutions.

  • Non-specific binding determinator: unlabeled GTPγS (10 µM).

  • 96-well plates and filtration apparatus.

Procedure:

  • Pre-incubate cell membranes with the this compound derivative for 15 minutes at 30°C in the assay buffer containing GDP.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer (e.g., Tris-HCl).

  • Measure the filter-bound radioactivity by scintillation counting.

  • Plot the stimulated binding (in the presence of the agonist) as a function of the drug concentration to determine the EC50 and Emax values.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of D2/D3 autoreceptor activation, which is the inhibition of adenylyl cyclase activity.

Materials:

  • Cell membranes or whole cells expressing D2/D3 receptors.

  • Forskolin (to stimulate adenylyl cyclase).

  • ATP.

  • cAMP standard.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.4.

  • This compound derivative stock solutions.

  • cAMP detection kit (e.g., ELISA or TR-FRET based).

Procedure:

  • Pre-incubate the cells/membranes with the this compound derivative for 15-30 minutes.

  • Add forskolin to stimulate adenylyl cyclase, along with ATP.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Terminate the reaction (e.g., by adding a lysis buffer or boiling).

  • Measure the amount of cAMP produced using a suitable detection method.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the drug concentration to determine the IC50 value.

In Vivo Microdialysis

This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions of freely moving animals following the administration of a this compound derivative.

Materials:

  • Laboratory animal (e.g., rat).

  • Stereotaxic apparatus.

  • Microdialysis probe and guide cannula.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.

  • Fraction collector.

  • HPLC with electrochemical detection (HPLC-ECD) for dopamine analysis.

Procedure:

  • Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min). After an equilibration period of 1-2 hours, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer the this compound derivative (systemically or through the probe).

  • Sample Collection: Continue collecting dialysate samples to monitor changes in extracellular dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot against time.

Electrophysiological Recording of Dopamine Neurons

This technique directly measures the effect of this compound derivatives on the firing rate of dopamine neurons in brain slices or in vivo.

Materials:

  • Brain slice preparation containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

  • Recording chamber perfused with oxygenated aCSF.

  • Glass microelectrodes for single-unit recording.

  • Amplifier and data acquisition system.

  • This compound derivative for bath application.

Procedure:

  • Prepare acute brain slices from the animal.

  • Place a slice in the recording chamber and continuously perfuse with aCSF.

  • Identify a putative dopamine neuron based on its characteristic slow, regular firing pattern and broad action potentials.

  • Obtain a stable baseline recording of the neuron's spontaneous firing rate.

  • Bath-apply the this compound derivative at a known concentration.

  • Record the change in firing rate in response to the drug. For agonists, a decrease in firing rate is expected. For antagonists, an increase in firing rate or a blockade of an agonist-induced inhibition is expected.

  • Wash out the drug to observe the recovery of the firing rate to baseline levels.

  • Analyze the data by comparing the firing frequency before, during, and after drug application.

References

Application Notes and Protocols for 2-Aminotetralin Derivatives in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-aminotetralin derivatives as promising candidates for the development of novel anti-inflammatory agents. This document outlines their mechanism of action, presents key quantitative data from preclinical studies, and offers detailed protocols for essential in vitro and in vivo experiments to assess their anti-inflammatory efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. These molecules have been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (NRF2) signaling cascades. By targeting these pathways, this compound derivatives can effectively reduce the production of pro-inflammatory cytokines and mediators, offering a promising therapeutic strategy for a range of inflammatory conditions.

Data Presentation

The following tables summarize the anti-inflammatory activity of representative this compound derivatives and related heterocyclic compounds.

Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivative ST1214

AssayCell LineStimulantOutcome MeasureResultReference
Cytokine ProductionHuman PBMCsLPSTNF-α secretionDose-dependent reduction[1]
Cytokine ProductionTHP-1 cellsLPSTNF-α secretionInhibition observed[1]
Cytokine ProductionMurine modelLPSTNF-α, IL-1β, IL-12, IFN-γMarked inhibition[1]
Cytokine ProductionMurine modelLPSIL-10Enhanced production[1]
Nitric Oxide ProductionMurine modelLPSNOMarked inhibition[1]

Table 2: In Vivo Anti-Inflammatory and Neuroprotective Effects of this compound Derivative ST1942 in a Mouse Model of Ischemia/Reperfusion

ParameterMouse StrainDosageTime PointEffectReference
Infarct VolumeCD125 mg/kg48 hours50% reduction
Infarct VolumeC57BL/625 mg/kg48 hours61% reduction
IL-1β mRNA ExpressionC57BL/625 mg/kg48 hoursSignificant counteraction of ischemia-induced activation
TNF-α mRNA ExpressionC57BL/625 mg/kg48 hoursSignificant counteraction of ischemia-induced activation

Table 3: Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives

CompoundAssayCell LineStimulantOutcome MeasureIC50 / % InhibitionReference
Derivative 1Cytokine ProductionRAW 264.7LPSIL-1β, IL-6, TNF-α, IFN-γData in full text
Derivative 2Mediator ProductionRAW 264.7LPSPGE2, COX-2, NF-κBData in full text
... (16 more compounds)...............

(Note: Specific IC50 values and percentage inhibition data for the tetrahydrobenzo[b]thiophene derivatives are contained within the full-text publication and its supplementary materials.)

Signaling Pathways

This compound derivatives exert their anti-inflammatory effects by modulating several key signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates Aminotetralin This compound Derivatives Aminotetralin->IκBα inhibits degradation DNA DNA NFκB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription G cluster_0 Cellular Stress cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Aminotetralin This compound Derivatives Aminotetralin->MAPK inhibits phosphorylation Gene Pro-inflammatory Gene Expression AP1->Gene transcription G A Seed RAW 264.7 cells (5x10^4 cells/well) B Adhere overnight A->B C Pre-treat with This compound derivative (1 hr) B->C D Induce inflammation with LPS (1 µg/mL) C->D E Incubate (24 hrs) D->E F Collect supernatant for assays E->F G A Animal Acclimatization B Administer Test Compound A->B C Measure Initial Paw Volume B->C D Inject Carrageenan C->D E Measure Paw Volume at Intervals D->E F Calculate % Inhibition E->F

References

Troubleshooting & Optimization

Troubleshooting common issues in 2-Aminotetralin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminotetralin (2-AT).

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound (2-AT), also known as 1,2,3,4-tetrahydronaphthalen-2-amine, is a stimulant and neuromodulatory agent.[1] Its rigid structure makes it a valuable scaffold in medicinal chemistry for the development of ligands targeting various receptors. It is a precursor for a wide range of more complex molecules, particularly those aimed at interacting with serotonin and dopamine pathways, and has applications in neuroscience research and as a potential lead compound for medications targeting conditions like ADHD or depression.[2][3]

2. What are the recommended storage and handling procedures for this compound?

This compound should be stored at -20°C for long-term stability (≥ 2 years).[4] It is supplied as a liquid and should be handled as a hazardous material.[5] Stock solutions, typically prepared in DMSO, should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. Before use, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes.

3. What are the key safety precautions when working with this compound?

This compound is considered a hazardous substance. It is crucial to avoid ingestion, inhalation, and contact with skin and eyes. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and biological evaluation of this compound.

Synthesis

Q1: My reductive amination of 2-tetralone to this compound is resulting in a low yield. What are the possible causes and solutions?

Low yields in the reductive amination of 2-tetralone are a common issue. Several factors could be contributing to this problem.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete imine formation Ensure the reaction conditions are optimal for imine formation. This may involve adjusting the pH, removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves), or extending the reaction time before adding the reducing agent.
Ineffective reducing agent The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used. Ensure the reducing agent is fresh and has been stored correctly, as they can be moisture-sensitive. Consider trying an alternative reducing agent.
Side reactions Over-reduction of the starting material or product can occur. Using a milder reducing agent or controlling the stoichiometry of the reducing agent can help minimize this.
Poor quality of starting materials Verify the purity of the 2-tetralone and the amine source. Impurities can interfere with the reaction.
Suboptimal reaction conditions Optimize the solvent, temperature, and reaction time. Some reductive aminations benefit from the addition of a Lewis acid like Ti(iPrO)4 or ZnCl2 to activate the ketone.

Q2: I am observing significant impurities in my crude this compound product. What are the likely side products?

The primary impurities often arise from the starting materials or side reactions during the synthesis.

Common Impurities and Side Products

Impurity/Side Product Origin Detection
Unreacted 2-tetralone Incomplete reaction.TLC, GC-MS, NMR
2-Tetralol Reduction of the ketone starting material.TLC, GC-MS, NMR
Dimeric or polymeric byproducts Self-condensation of the starting material or product.NMR, Mass Spectrometry

To minimize these impurities, ensure complete imine formation before the reduction step and carefully control the reaction conditions.

Purification

Q3: I am having difficulty purifying this compound by column chromatography. What are some tips for a successful separation?

Column chromatography is a standard method for purifying this compound.

Troubleshooting Column Chromatography

Problem Solution
Poor separation of product from impurities Optimize the solvent system using thin-layer chromatography (TLC) first. A solvent system that gives a retention factor (Rf) of 0.2-0.3 for the desired product is often a good starting point. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with similar polarities.
Product is not eluting from the column The mobile phase may not be polar enough. Gradually increase the polarity of the solvent system. Ensure the column is not overloaded with the crude product.
Tailing of the product band This can be caused by interactions between the basic amine group of this compound and the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase.

Q4: How can I separate the enantiomers of this compound?

Since many biological targets are stereoselective, separating the enantiomers of this compound is often necessary.

Methods for Chiral Separation

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method. A chiral stationary phase (CSP) is used to differentially retain the two enantiomers. The choice of the chiral column and mobile phase is critical and will likely require some method development.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the salt with a base.

Biological Assays

Q5: I am not observing the expected agonist activity of my this compound analog in a cAMP assay. What could be the issue?

cAMP assays are commonly used to determine the functional activity of this compound analogs at Gαi/o-coupled receptors.

Troubleshooting cAMP Assays

Problem Potential Cause & Solution
No response or weak response Compound Instability: Ensure the compound is stable in the assay buffer. Prepare fresh solutions. Incorrect Concentration: Verify the concentration of your compound. Perform a serial dilution to test a wide range of concentrations. Cell Health: Ensure the cells are healthy and responsive. Use a known agonist as a positive control to confirm assay performance. Receptor Expression: Confirm that the cells are expressing the target receptor at sufficient levels.
High background signal Basal cAMP levels are too high: Reduce the cell seeding density or the concentration of phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Inconsistent results Assay Variability: Ensure consistent cell numbers, incubation times, and reagent concentrations. Use a reference agonist on each plate to monitor for plate-to-plate variability.

Q6: I am experiencing high non-specific binding in my radioligand binding assay. How can I reduce it?

High non-specific binding can mask the specific binding signal and lead to inaccurate results in radioligand binding assays.

Reducing Non-Specific Binding

Strategy Implementation
Optimize Radioligand Concentration Use a radioligand concentration at or below its Kd value for the receptor.
Reduce Membrane/Cell Concentration Titrate the amount of membrane protein or whole cells to find the optimal concentration that gives a good specific binding signal with low non-specific binding.
Modify Assay Buffer Include bovine serum albumin (BSA) (e.g., 0.1-0.5%) in the buffer to block non-specific binding sites. Adjusting the salt concentration can also be beneficial.
Improve Washing Steps Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
Pre-treat Filters Soaking the glass fiber filters in a solution of a blocking agent like polyethyleneimine (PEI) or BSA before use can reduce radioligand binding to the filters.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Tetralone

This protocol is a general guideline for the synthesis of this compound.

  • Imine Formation: In a round-bottom flask, dissolve 2-tetralone (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane). If using an ammonium salt, add a non-nucleophilic base to liberate the free amine. Stir the mixture at room temperature or with gentle heating for 1-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting ketone.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH4) (1.5 equivalents) portion-wise. Alternatively, sodium cyanoborohydride (NaBH3CN) can be used. Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity of a this compound analog.

  • Assay Preparation: Prepare a membrane suspension from cells expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [3H]5-CT for serotonin receptors) at a concentration near its Kd.

    • A range of concentrations of the unlabeled this compound analog (the competitor).

    • Membrane suspension.

  • Incubation: Incubate the plate at a constant temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki value.

Visualizations

Signaling Pathways

This compound and its derivatives often act as agonists at Gαi/o-coupled receptors, such as the serotonin 5-HT1A receptor. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Agonist binding to a Gαi-coupled receptor inhibits cAMP production.

Experimental Workflow

A typical workflow for synthesizing and evaluating a novel this compound analog involves several key stages.

experimental_workflow Synthesis Synthesis (e.g., Reductive Amination) Purification Purification (Column Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Binding_Assay Binding Affinity Assay (Radioligand Binding) Analysis->Binding_Assay Functional_Assay Functional Assay (cAMP Assay) Analysis->Functional_Assay Data_Analysis Data Analysis (Ki, EC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of this compound analogs.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in this compound experiments.

troubleshooting_logic Start Problem Encountered Check_Synthesis Review Synthesis Protocol - Reagent Purity - Reaction Conditions Start->Check_Synthesis Check_Purification Evaluate Purification - TLC/HPLC Analysis - Correct Solvent System? Start->Check_Purification Check_Assay Assess Biological Assay - Positive/Negative Controls OK? - Cell Health? Start->Check_Assay Check_Synthesis->Check_Purification Check_Compound Verify Compound Identity - NMR/MS Data Match? Check_Purification->Check_Compound Check_Compound->Check_Assay Resolved Issue Resolved Check_Assay->Resolved

Caption: A logical flow for troubleshooting experimental problems.

References

Technical Support Center: Optimizing 2-Aminotetralin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 2-Aminotetralin for in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] this compound is readily soluble in DMSO.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of hydrophobic compounds.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening?

A2: This is a common phenomenon known as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is less soluble. The DMSO disperses quickly, leaving the less soluble this compound molecules to aggregate and precipitate. Other contributing factors can include the final concentration of this compound exceeding its aqueous solubility limit, the temperature of the medium, and interactions with media components like salts and proteins.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. Ideally, the final DMSO concentration should be less than 0.1%, and not exceed 0.5% in most cell-based assays. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q4: Can I use other solvents like ethanol to dissolve this compound?

A4: While DMSO is the primary recommendation, other organic solvents like ethanol can also be used. However, the solubility of this compound in these solvents may differ, and it is crucial to perform a solubility test to determine the maximum soluble concentration. Additionally, the tolerance of your specific cell line to other solvents must be considered, and appropriate vehicle controls should always be included in the experimental design.

Q5: How does the pH of the cell culture medium affect the solubility of this compound?

A5: this compound is a basic compound with a pKa of approximately 9.9. In aqueous solutions, its solubility is pH-dependent. At a pH below its pKa, a higher proportion of the compound will be in its protonated, more water-soluble (ionized) form. Conversely, at a pH above the pKa, it will be in its less soluble, unprotonated (unionized) form. Standard cell culture media are typically buffered around pH 7.4, which is below the pKa of this compound, favoring its more soluble, ionized state.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for optimizing its solubility.

PropertyValueReference
Molecular Formula C₁₀H₁₃N[3]
Molecular Weight 147.22 g/mol
Appearance Liquid
pKa (strongest basic)9.9PubChem CID: 34677
logP 2.1PubChem CID: 34677

Solubility Data

Specific quantitative solubility data for this compound in various solvents (e.g., mg/mL) is not extensively reported in publicly available literature. Therefore, it is highly recommended to experimentally determine the kinetic solubility in your specific assay medium. The protocol below provides a method for determining the maximum soluble concentration.

SolventSolubilityNotes
DMSO Soluble
Ethanol Data not readily available
Methanol Data not readily available
Phosphate-Buffered Saline (PBS) Data not readily availableSolubility is expected to be limited and pH-dependent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (liquid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • As this compound is supplied as a liquid, calculate the required volume to prepare your desired stock concentration. The density of this compound is approximately 1.023 g/mL.

    • Calculation for a 10 mM stock solution in 1 mL of DMSO:

      • Molecular Weight (MW) = 147.22 g/mol

      • Desired concentration = 10 mM = 0.01 mol/L

      • Mass required = 0.01 mol/L * 147.22 g/mol * 0.001 L = 0.0014722 g = 1.47 mg

      • Volume required = 1.47 mg / 1.023 mg/µL ≈ 1.44 µL

  • Carefully pipette the calculated volume of this compound into a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for at least 1 minute to ensure it is completely dissolved.

  • Visually inspect the solution against a light source to confirm there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium (Kinetic Solubility Assay)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm (optional, for quantitative analysis)

Procedure:

  • Prepare a serial dilution of your this compound DMSO stock solution in 100% DMSO. For example, a 2-fold serial dilution from 10 mM down to ~19.5 µM.

  • In a 96-well plate, add a fixed volume of your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).

  • Add a small, corresponding volume of each DMSO dilution to the wells (e.g., 2 µL), so that the final DMSO concentration is consistent across all wells (in this example, 1%). Include a vehicle control well with DMSO only.

  • Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.

  • Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours).

  • Visually inspect the wells for any signs of precipitation or cloudiness. The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

  • (Optional) For a more quantitative assessment, read the absorbance of the plate at a wavelength between 600-650 nm. A significant increase in absorbance compared to the vehicle control indicates precipitation.

Troubleshooting Guides

Troubleshooting Precipitation of this compound in Cell Culture Media
ProblemProbable Cause(s)Recommended Solution(s)
Immediate precipitation upon adding stock solution to media Solvent Shock: Rapid dilution of the concentrated DMSO stock into the aqueous medium.- Perform a serial dilution of the working solution. First, dilute the DMSO stock into a small volume of pre-warmed media, and then add this intermediate dilution to the final volume. - Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing.
Precipitation observed after a period of incubation Concentration exceeds thermodynamic solubility: The initial solution may be supersaturated and precipitates over time.- Lower the final working concentration of this compound in your assay. - Perform the kinetic solubility assay (Protocol 2) to determine the stable soluble concentration over your experimental timeframe.
Cloudiness or precipitate in the highest concentration wells of a dose-response experiment Exceeding the solubility limit: The target concentration is not achievable in the final assay medium.- Consider the highest soluble concentration as the upper limit for your assay. - If a higher concentration is necessary, explore the use of solubilizing agents (e.g., cyclodextrins), but be aware of their potential effects on the assay and include appropriate controls.
Variability in experimental results Inconsistent compound solubility: If the compound is not fully dissolved, its effective concentration will be lower and more variable than intended.- Ensure the stock solution is fully dissolved before use. Gentle warming (to 37°C) or brief sonication can sometimes help, but be cautious of compound degradation. - Always visually inspect the final diluted solution for any signs of precipitation before adding it to your cells.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Precipitation Observed in Cell Culture Medium check_conc Is the final concentration too high? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes check_dilution Was the dilution rapid ('solvent shock')? check_conc->check_dilution No success Solution is Clear: Proceed with Experiment lower_conc->success serial_dilution Perform serial dilution: 1. Prepare intermediate dilution in media 2. Add dropwise to pre-warmed media check_dilution->serial_dilution Yes check_temp Was the medium cold? check_dilution->check_temp No serial_dilution->success warm_media Use pre-warmed (37°C) media for dilutions check_temp->warm_media Yes solubility_assay Determine max. soluble concentration (Protocol 2) check_temp->solubility_assay No warm_media->success solubility_assay->success

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Impact of pH on this compound Solubility

G Influence of pH on this compound Ionization and Solubility cluster_0 Low pH (e.g., < 7) cluster_1 High pH (e.g., > 10) low_ph Acidic Environment protonated 2-AT is Protonated (R-NH3+) low_ph->protonated pka pKa ≈ 9.9 high_solubility Higher Aqueous Solubility protonated->high_solubility cell_culture Typical Cell Culture pH (≈ 7.4) protonated->cell_culture Favored State high_ph Basic Environment unprotonated 2-AT is Unprotonated (R-NH2) high_ph->unprotonated low_solubility Lower Aqueous Solubility unprotonated->low_solubility

References

2-Aminotetralin stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of 2-Aminotetralin to ensure the integrity of your research and development activities. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C.[1][2] It is supplied as a liquid and should be stored in a tightly sealed container to prevent contamination.

Q2: What is the expected shelf-life of this compound?

When stored at the recommended temperature of -20°C, this compound is stable for at least two years.[1][2]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO.[2] When preparing a stock solution, it is recommended to use a solvent that has been purged with an inert gas, such as argon or nitrogen. This helps to minimize the risk of oxidation.

Q4: Is this compound sensitive to light or air?

Q5: Can I store this compound at room temperature?

Long-term storage at room temperature is not recommended. The established stability data is based on storage at -20°C. Storing at higher temperatures may accelerate degradation and reduce the shelf-life of the compound. For short-term use during an experiment, it should be kept on ice and returned to -20°C storage as soon as possible.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C. 2. Use Fresh Aliquots: Prepare fresh stock solutions from a new vial of this compound. Avoid using old solutions that may have been subject to multiple freeze-thaw cycles or prolonged exposure to air. 3. Inert Atmosphere: When preparing solutions, use solvents purged with an inert gas to minimize oxidation.
Discoloration of the this compound solution. This may indicate oxidation or contamination.1. Discard the Solution: Do not use a discolored solution as it may contain degradation products that could interfere with your experiment. 2. Prepare a Fresh Solution: Make a new solution from a previously unopened vial of this compound, ensuring to follow proper handling procedures (e.g., using inert gas).
Reduced potency or activity in biological assays. Partial degradation of the compound.1. Confirm Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions for your experiments from a properly stored stock solution.

Summary of Storage and Stability Data

ParameterRecommendationStabilitySource
Storage Temperature -20°C≥ 2 years
Supplied Form Liquid-
Solution Storage Purge solvent with inert gasNot specified

Experimental Protocols

While specific experimental protocols for stability testing of this compound were not found in the provided search results, a general approach to assess stability would involve:

  • Forced Degradation Study: Expose this compound to various stress conditions such as heat, light (photostability), acid/base hydrolysis, and oxidation.

  • Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any potential degradation products.

  • Quantification: Quantify the amount of this compound remaining and identify any major degradation products over time under each stress condition.

Factors Affecting this compound Stability

G cluster_factors Factors Affecting Stability cluster_recommendations Storage & Handling Recommendations cluster_outcome Desired Outcome Temperature Temperature Storage_Temp Store at -20°C Temperature->Storage_Temp Air_Exposure Air (Oxygen) Inert_Atmosphere Use Inert Gas for Solutions Air_Exposure->Inert_Atmosphere Light_Exposure Light Protect_From_Light Store in Dark/Amber Vials Light_Exposure->Protect_From_Light Moisture Moisture Tightly_Seal Keep Container Tightly Sealed Moisture->Tightly_Seal Stable_Compound Maximized Stability & Shelf-Life (≥ 2 years) Storage_Temp->Stable_Compound Inert_Atmosphere->Stable_Compound Protect_From_Light->Stable_Compound Tightly_Seal->Stable_Compound

Caption: Factors influencing this compound stability and recommended handling.

References

Addressing high background noise in 2-Aminotetralin binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address high background noise in 2-Aminotetralin (2-AT) binding assays. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is considered "high background" in a this compound binding assay and why is it problematic?

A: High background, or high non-specific binding (NSB), refers to the signal detected when the radioligand binds to components other than the target receptor, such as filter membranes, assay plates, lipids, and other proteins.[1][2] This is measured in wells containing the radioligand and a high concentration of an unlabeled competitor that saturates the target receptors.[2][3] Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration used.[1]

High background is problematic because it reduces the signal-to-noise ratio, making it difficult to distinguish the true "specific binding" from the background noise. This can lead to an inaccurate determination of receptor affinity (Kd) and density (Bmax), ultimately decreasing the sensitivity and reliability of the assay and potentially masking the effects of test compounds. An ideal assay should have specific binding that is at least 80% of the total binding.

Q2: What are the primary causes of high background noise in my assay?

A: High background noise in this compound binding assays can stem from several factors, which can be broadly categorized as issues with the radioligand, the tissue/cell preparation, or the assay conditions.

  • Radioligand Issues: The radioligand itself may be prone to sticking to non-target components, especially if it is hydrophobic. Impurities or degradation of the radioligand can also contribute to high NSB.

  • Tissue/Cell Preparation: Poor quality membrane preparations with low receptor density or the presence of contaminating proteins can increase non-specific binding. Using too much membrane protein in the assay is also a common cause.

  • Assay Conditions: Suboptimal incubation times, temperatures, or buffer compositions can lead to increased background. Ineffective washing steps are also a frequent culprit.

Q3: How can I troubleshoot high background caused by my radioligand?

A: If you suspect the radioligand is the source of high background, consider the following troubleshooting steps:

  • Lower the Radioligand Concentration: Using a high concentration of the radioligand can lead to increased non-specific binding. A good starting point is a concentration at or below the dissociation constant (Kd) value.

  • Check Radioligand Purity: Ensure the radiochemical purity is high, typically greater than 90%. Impurities can significantly contribute to non-specific binding.

  • Consider Hydrophobicity: Highly hydrophobic ligands tend to exhibit higher non-specific binding. While you may not be able to change the ligand, this is an important factor to consider during optimization.

Q4: What steps can I take to optimize my tissue or cell membrane preparation?

A: The quality and quantity of your membrane preparation are critical for a successful assay.

  • Reduce the Amount of Membrane Protein: A typical range for most receptor assays is 100-500 µg of membrane protein per well. It is often necessary to titrate the amount of cell membrane to find the optimal concentration for your specific assay.

  • Ensure Proper Homogenization and Washing: Thoroughly homogenize and wash the membranes to remove endogenous ligands and other substances that may interfere with the assay.

Q5: How can I optimize my assay conditions, particularly the washing steps, to reduce background?

A: Optimizing your assay conditions, especially the wash steps, is crucial for minimizing non-specific binding.

  • Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce non-specific binding, but you must ensure that specific binding has reached equilibrium.

  • Modify the Assay Buffer: Including agents like bovine serum albumin (BSA) in the assay buffer can help reduce non-specific interactions.

  • Enhance Washing Procedure:

    • Increase Wash Cycles: Instead of 2-3 washes, try increasing to 4-5 quick cycles.

    • Use Ice-Cold Wash Buffer: This helps to slow the dissociation rate of the specifically bound ligand while washing away the non-specifically bound ligand.

    • Ensure Sufficient Volume: Use an adequate volume for each wash to ensure the complete removal of the unbound radioligand.

    • Avoid Letting Filters Dry Out: Do not allow the filters to dry out between washes, as this can cause the radioligand to bind irreversibly to the filter matrix.

  • Pre-treat Filters: Coating filters with BSA can also be beneficial in reducing the binding of the radioligand to the filter itself.

Troubleshooting Summary

Potential Cause Recommended Solution Key Parameters to Check
Radioligand Issues
Concentration too highUse a lower concentration of radioligand.Concentration at or below the Kd value.
Purity issuesCheck the purity of the radioligand.Radiochemical purity >90%.
High hydrophobicityModify assay buffer with BSA or detergents.N/A
Tissue/Cell Preparation
Too much membrane proteinReduce the amount of membrane protein.Titrate to an optimal range (e.g., 100-500 µg).
Poor membrane qualityEnsure proper homogenization and washing of membranes.Removal of endogenous ligands.
Assay Conditions
Suboptimal incubationOptimize incubation time and temperature.Ensure equilibrium is reached for specific binding.
Ineffective washingIncrease the volume and/or number of wash steps.Use ice-cold wash buffer; avoid filter drying.
Assay buffer compositionModify the assay buffer (e.g., add BSA).N/A
Plate/filter bindingPre-treat filters/plates with BSA or use low-binding plates.N/A

Experimental Protocols

General Radioligand Binding Assay Protocol

This protocol provides a general framework for a this compound binding assay using a filtration format. Optimization of specific parameters such as radioligand concentration, amount of membrane protein, and incubation time will be necessary.

Materials:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., serotonin or dopamine receptors).

  • Radioligand: Tritiated this compound or a suitable analog (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).

  • Unlabeled Competitor: A high concentration of a non-radiolabeled ligand that binds to the target receptor to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Cocktail & Counter.

Procedure:

  • Assay Setup:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation to the wells.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a saturating concentration of the unlabeled competitor.

    • Test Compounds: Add assay buffer, radioligand, membrane preparation, and various concentrations of the test compound.

  • Incubation: Incubate the assay plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Allow the filters to dry, then add a scintillation cocktail and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • For competition assays, determine the IC₅₀ value of the test compound.

Visual Guides

TroubleshootingWorkflow cluster_Radioligand Radioligand Troubleshooting cluster_Preparation Membrane Prep Troubleshooting cluster_Conditions Assay Conditions Troubleshooting Start High Background Noise Detected CheckRadioligand Step 1: Evaluate Radioligand Start->CheckRadioligand CheckPreparation Step 2: Assess Membrane Preparation CheckRadioligand->CheckPreparation If issue persists LowerConc Lower Concentration CheckRadioligand->LowerConc CheckPurity Verify Purity CheckRadioligand->CheckPurity CheckConditions Step 3: Optimize Assay Conditions CheckPreparation->CheckConditions If issue persists ReduceProtein Reduce Protein Amount CheckPreparation->ReduceProtein ImproveWash Improve Homogenization/ Washing CheckPreparation->ImproveWash Result Background Noise Reduced CheckConditions->Result Successful Optimization OptimizeWash Optimize Wash Steps CheckConditions->OptimizeWash ModifyBuffer Modify Buffer (e.g., add BSA) CheckConditions->ModifyBuffer OptimizeIncubation Optimize Incubation Time/Temp CheckConditions->OptimizeIncubation

Caption: Troubleshooting workflow for high background noise.

BindingAssayWorkflow Start Start Assay Setup Reagents Prepare Reagents: - Radioligand - Membranes - Buffers - Competitor Start->Reagents Plating Pipette Reagents into Assay Plate (Total, NSB, Test Wells) Reagents->Plating Incubation Incubate to Reach Equilibrium Plating->Incubation Filtration Terminate by Rapid Filtration Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying Dry Filters Washing->Drying Counting Add Scintillation Cocktail & Count Radioactivity Drying->Counting Analysis Analyze Data: Calculate Specific Binding Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

GPCR_Signaling Ligand This compound (Agonist) Receptor GPCR (e.g., 5-HT or Dopamine Receptor) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Technical Support Center: Optimizing 2-AT Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiophenol (2-AT) functional assays. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 2-aminothiophenol (2-AT) and what are its key chemical properties relevant to functional assays?

A1: 2-Aminothiophenol (also known as 2-mercaptoaniline) is an organosulfur compound with the chemical formula C₆H₄(SH)(NH₂).[1] It is a colorless oily solid, though it can appear colored when impure.[1] For functional assays, its key properties are the presence of both an amino group (-NH₂) and a thiol group (-SH) on a benzene ring.[2] These reactive groups, particularly the thiol, can form disulfide bonds and are susceptible to oxidation.[2] 2-AT is a precursor in the synthesis of benzothiazoles, which are found in some bioactive compounds and dyes.[1]

Q2: What is the signal-to-noise (S/N) ratio and why is it critical in 2-AT functional assays?

Q3: What are the most common sources of high background noise in assays involving probes similar to 2-AT?

A3: High background noise can stem from several factors:

  • Autofluorescence: Endogenous fluorescence from cellular components (like NADH and flavins) or media components (like phenol red and riboflavin) can contribute to high background.

  • Nonspecific Binding: The fluorescent probe may bind to unintended molecules or the surfaces of the assay plate.

  • Probe Instability: Probes containing thiol groups, like 2-AT, can be prone to oxidation or aggregation, which may lead to increased background fluorescence.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent particles.

Q4: How can I reduce autofluorescence in my cell-based 2-AT functional assay?

A4: To minimize autofluorescence, consider the following:

  • Use Phenol Red-Free Media: Phenol red is a known source of fluorescence in cell culture media. Switching to a phenol red-free formulation for the duration of the assay can significantly lower background noise.

  • Select Red-Shifted Dyes: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum. If designing or selecting a probe based on the 2-AT scaffold, aim for one that excites and emits at longer wavelengths (in the red or far-red spectrum).

Troubleshooting Guides

Problem 1: High Background Signal

A high background signal can obscure the specific signal from your analyte, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Nonspecific Binding of Probe Increase the number and stringency of wash steps. Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer. Optimize the probe concentration to the lowest effective level.
Probe Aggregation/Precipitation Prepare fresh probe dilutions for each experiment. Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous buffer. Consider the impact of pH and ionic strength of the assay buffer on probe stability.
Autofluorescence from Cells/Media Use phenol red-free media during the assay. Allow cells to reach confluence, as this can sometimes reduce autofluorescence.
Contaminated Reagents Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove particulate matter.
Incubation Times/Temperatures Optimize incubation times and temperatures. Over-incubation can sometimes lead to increased non-specific binding.
Problem 2: Low Signal Intensity

A weak signal can be difficult to distinguish from the background noise, also resulting in a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Insufficient Probe Concentration Perform a titration experiment to determine the optimal concentration of the 2-AT based probe.
Suboptimal Excitation/Emission Wavelengths Verify the excitation and emission maxima of your fluorophore and ensure your instrument's filter set is appropriate.
Photobleaching Minimize the exposure of your samples to light. Use an anti-fade mounting medium if applicable. Reduce the intensity and duration of the excitation light.
Low Target Expression/Activity Ensure the target of your assay is adequately expressed and active in your cellular model. Optimize cell seeding density and growth conditions.
Inactive Reagents Check the storage conditions and expiration dates of all reagents, including the 2-AT probe. Repeated freeze-thaw cycles can degrade sensitive reagents.
Problem 3: High Well-to-Well Variability
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before seeding. Use calibrated pipettes and consistent technique.
Edge Effects in Microplate Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile water or PBS to create a humidity barrier.
Temperature or CO₂ Gradients Allow plates to equilibrate to room temperature before reading. Ensure uniform incubation conditions across the entire plate.
Inaccurate Reagent Dispensing Calibrate and maintain your pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.

Experimental Protocols & Methodologies

General Protocol for a Cell-Based Fluorescence Assay

This protocol provides a general framework. Specific details such as probe concentration, incubation times, and buffer compositions should be optimized for your particular assay.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment and recovery.

  • Cell Treatment:

    • Remove growth media and wash cells with a suitable assay buffer (e.g., HBSS or PBS).

    • Add your test compounds or stimuli diluted in assay buffer to the appropriate wells.

    • Incubate for the desired period at 37°C.

  • Probe Loading:

    • Prepare the 2-AT based fluorescent probe in a compatible solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.

    • Remove the treatment solution and add the probe-containing buffer to the cells.

    • Incubate for the optimized time, protected from light.

  • Washing:

    • Remove the probe solution.

    • Wash the cells 2-3 times with assay buffer to remove any unbound probe.

  • Signal Detection:

    • Add fresh assay buffer to the wells.

    • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h wash_cells Wash Cells with Assay Buffer incubation_24h->wash_cells add_compounds Add Test Compounds/Stimuli wash_cells->add_compounds incubate_compounds Incubate add_compounds->incubate_compounds load_probe Load with 2-AT Probe incubate_compounds->load_probe wash_unbound Wash to Remove Unbound Probe load_probe->wash_unbound read_plate Read Fluorescence wash_unbound->read_plate

Caption: A typical workflow for a cell-based 2-AT functional assay.

troubleshooting_logic cluster_high_bg High Background Troubleshooting cluster_low_signal Low Signal Troubleshooting start Poor S/N Ratio high_bg High Background? start->high_bg low_signal Low Signal? high_bg->low_signal No check_autofluor Use Phenol Red-Free Media high_bg->check_autofluor Yes increase_probe_conc Titrate Probe Concentration Up low_signal->increase_probe_conc Yes optimize_washing Increase Wash Steps/Stringency check_autofluor->optimize_washing check_probe_conc Titrate Probe Concentration Down optimize_washing->check_probe_conc check_filters Verify Instrument Filters increase_probe_conc->check_filters check_reagents Check Reagent Stability check_filters->check_reagents

Caption: A decision tree for troubleshooting poor signal-to-noise ratio.

signaling_pathway_example ligand Ligand receptor Receptor ligand->receptor enzyme Enzyme X receptor->enzyme activates product Product (Reacts with 2-AT Probe) enzyme->product converts substrate Substrate substrate->enzyme fluorescent_product Fluorescent Signal product->fluorescent_product at_probe 2-AT Probe (Non-fluorescent) at_probe->fluorescent_product

Caption: Hypothetical pathway where a 2-AT probe generates a signal.

References

Technical Support Center: Overcoming Poor Solubility of 2-Aminotetralin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of 2-aminotetralin derivatives in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in my aqueous buffer. What are the first steps I should take?

A1: Start by assessing the physicochemical properties of your specific derivative, particularly its pKa and predicted logP. As weak bases, the solubility of this compound derivatives is highly pH-dependent.[1] For initial troubleshooting, attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent like DMSO or ethanol before adding it to your aqueous buffer. Ensure the final concentration of the co-solvent is low enough (typically <1%) to not affect your assay.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." To mitigate this, try the following:

  • Lower the final concentration: Your compound may be exceeding its kinetic solubility in the final buffer.

  • Modify the buffer pH: Since this compound derivatives are typically basic, lowering the pH of your buffer can increase their solubility.[1][2]

  • Increase the co-solvent concentration slightly: While keeping it within the limits tolerated by your assay.

  • Use a different co-solvent: Sometimes a change from DMSO to ethanol or another suitable solvent can improve solubility.

  • Employ sonication or vortexing: Vigorous mixing during dilution can help keep the compound in solution.

  • Consider salt forms: If you are using the free base, a salt form (e.g., hydrochloride salt) will likely have higher aqueous solubility.[3][4]

Q3: Can I use surfactants or other excipients to improve the solubility of my this compound derivative?

A3: Yes, surfactants and other excipients can be very effective.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically above their critical micelle concentration) to form micelles that solubilize hydrophobic compounds. However, be cautious as surfactants can interfere with some biological assays.

Q4: How does pH affect the solubility of this compound derivatives?

A4: this compound derivatives are weak bases. In acidic solutions (pH below their pKa), the amino group is protonated, leading to a charged species with significantly higher aqueous solubility. As the pH increases towards and above the pKa, the compound becomes predominantly uncharged and less soluble. Therefore, adjusting the pH of your buffer to be more acidic can be a powerful tool to enhance solubility.

Troubleshooting Guides

Problem: Precipitate Formation Upon Dilution of DMSO Stock Solution

This workflow outlines the steps to troubleshoot and resolve compound precipitation when diluting a concentrated DMSO stock into an aqueous buffer.

Precipitation_Troubleshooting start Start: Compound precipitates in aqueous buffer check_final_conc Is the final concentration as low as possible? start->check_final_conc lower_conc Action: Lower the final working concentration. check_final_conc->lower_conc No check_ph Can the buffer pH be lowered? check_final_conc->check_ph Yes lower_conc->check_ph solution_clear Solution is clear lower_conc->solution_clear If successful adjust_ph Action: Prepare buffer with a lower pH (e.g., pH 6.0). check_ph->adjust_ph Yes check_cosolvent Is the co-solvent concentration < 1%? check_ph->check_cosolvent No adjust_ph->check_cosolvent adjust_ph->solution_clear If successful increase_cosolvent Action: Cautiously increase co-solvent (e.g., to 1.5%). Verify assay compatibility. check_cosolvent->increase_cosolvent Yes use_cyclodextrin Consider Advanced Methods: Use Cyclodextrins check_cosolvent->use_cyclodextrin No increase_cosolvent->use_cyclodextrin increase_cosolvent->solution_clear If successful use_cyclodextrin->solution_clear

Troubleshooting workflow for compound precipitation.
Problem: Poor Initial Dissolution in Aqueous Buffer

This guide provides a systematic approach for dissolving a solid this compound derivative that shows poor initial solubility in an aqueous buffer.

Initial_Dissolution_Troubleshooting start Start: Poor initial dissolution of solid compound ph_modification Strategy 1: pH Modification (for basic compounds) start->ph_modification cosolvent_addition Strategy 2: Co-solvent Addition start->cosolvent_addition cyclodextrin_complexation Strategy 3: Cyclodextrin Complexation start->cyclodextrin_complexation salt_formation Strategy 4: Salt Formation start->salt_formation ph_details Lower the pH of the aqueous buffer to protonate the amine group, increasing solubility. ph_modification->ph_details Details cosolvent_details Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding to the buffer. cosolvent_addition->cosolvent_details Details cyclodextrin_details Prepare an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility. cyclodextrin_complexation->cyclodextrin_details Details salt_details Synthesize or purchase a salt form of the derivative (e.g., HCl salt), which generally has higher aqueous solubility than the free base. salt_formation->salt_details Details

References

Technical Support Center: Enhancing the Stability of 2-Aminotetralin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 2-Aminotetralin in cell culture media. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a reduced response to this compound over time. Could this be a stability issue?

A1: Yes, a diminished cellular response can be a strong indicator of compound degradation. This compound, as a primary amine, may be susceptible to degradation in the complex aqueous environment of cell culture media, which is maintained at 37°C.[1] Potential degradation can lead to a lower effective concentration of the active compound over the course of your experiment.

Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

A2: Several factors can influence the stability of this compound in cell culture media. These include the pH of the medium, exposure to light, the presence of dissolved oxygen, and potential interactions with other media components.[1][2] Elevated temperatures, such as the standard 37°C incubation temperature, can also accelerate degradation reactions.[2]

Q3: How can I prepare and store my this compound stock solution to maximize its stability?

A3: For maximum stability, it is recommended to prepare a concentrated stock solution in an appropriate solvent, such as DMSO.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When preparing the stock solution, purging the solvent with an inert gas like nitrogen or argon can help to displace dissolved oxygen and prevent oxidation.

Q4: Are there any components in standard cell culture media that could react with this compound?

A4: Cell culture media are complex mixtures containing amino acids, vitamins, salts, and other components that could potentially interact with this compound. For instance, pyridoxal (a form of vitamin B6) is known to react with primary amines to form Schiff bases. Additionally, trace metals present in the media can catalyze oxidative degradation.

Q5: How can I determine if this compound is degrading in my specific cell culture setup?

A5: The most reliable way to assess the stability of this compound in your cell culture medium is to perform a time-course analysis using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This involves incubating this compound in your cell-free media under the same conditions as your experiment and measuring its concentration at different time points.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell culture.

Observed Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound between experiments.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using previously prepared and stored working solutions.
Complete loss of this compound activity, even at high concentrations. Rapid degradation of the compound in the experimental medium.Assess the stability of this compound in your specific cell culture medium using HPLC or LC-MS/MS to determine its half-life. Consider reducing the incubation time if significant degradation is observed.
Precipitate forms after adding this compound stock solution to the media. The solubility limit of this compound in the media has been exceeded.Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid precipitation and potential cytotoxicity. Pre-warm the media to 37°C before adding the compound and mix gently but thoroughly.
Media color changes or becomes cloudy after the addition of this compound. Potential reaction of this compound with media components or pH shift.While less common for this compound, significant color changes can indicate a chemical reaction. Tryptophan degradation is a known cause of media color change. Ensure the pH of your stock solution is not significantly altering the media pH upon addition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Inert gas (Nitrogen or Argon)

Methodology:

  • In a sterile environment, accurately weigh the desired amount of this compound.

  • Transfer the compound to a sterile, amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently purge the headspace of the tube with an inert gas to displace oxygen.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution

  • Your specific cell culture medium (serum-free and serum-containing, if applicable)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.

  • Aliquot the solution into multiple sterile microcentrifuge tubes, with one tube for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately process the T=0 sample by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation. Store at -80°C until analysis.

  • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

  • At each designated time point, remove one tube from the incubator and process it as described in step 3.

  • Analyze all samples by HPLC or LC-MS/MS to determine the concentration of the parent this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (O2, metal ions) Schiff Base Schiff Base This compound->Schiff Base Reaction with media components (e.g., Pyridoxal) Oxime/Nitro Derivatives Oxime/Nitro Derivatives Oxidized Intermediates->Oxime/Nitro Derivatives Inactive Products Inactive Products Oxime/Nitro Derivatives->Inactive Products Schiff Base->Inactive Products

Caption: Hypothetical degradation pathways for this compound in cell culture media.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare working solution Prepare working solution Aliquot for time points Aliquot for time points Prepare working solution->Aliquot for time points Incubate at 37C, 5% CO2 Incubate at 37C, 5% CO2 Aliquot for time points->Incubate at 37C, 5% CO2 Collect samples at T=0, 2, 4, 8, 24, 48h Collect samples at T=0, 2, 4, 8, 24, 48h Incubate at 37C, 5% CO2->Collect samples at T=0, 2, 4, 8, 24, 48h Quench with cold solvent Quench with cold solvent Collect samples at T=0, 2, 4, 8, 24, 48h->Quench with cold solvent Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Quench with cold solvent->Analyze by HPLC/LC-MS Calculate % remaining Calculate % remaining Analyze by HPLC/LC-MS->Calculate % remaining

Caption: Workflow for assessing the stability of this compound in cell culture media.

Troubleshooting Logic for this compound Instability Reduced compound activity? Reduced compound activity? Perform stability assay Perform stability assay Reduced compound activity?->Perform stability assay Yes Check stock solution prep Check stock solution prep Reduced compound activity?->Check stock solution prep Yes Is compound degrading? Is compound degrading? Perform stability assay->Is compound degrading? Reduce incubation time Reduce incubation time Is compound degrading?->Reduce incubation time Yes Consider antioxidants Consider antioxidants Is compound degrading?->Consider antioxidants Yes No degradation observed No degradation observed Is compound degrading?->No degradation observed No Problem solved Problem solved Check stock solution prep->Problem solved Reduce incubation time->Problem solved Consider antioxidants->Problem solved Investigate other causes (e.g., cellular metabolism) Investigate other causes (e.g., cellular metabolism) No degradation observed->Investigate other causes (e.g., cellular metabolism)

Caption: A decision-making diagram for troubleshooting this compound stability issues.

References

Technical Support Center: 2-Aminotetralin Handling and Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective handling and dissolution of 2-Aminotetralin in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

This compound, also known as 1,2,3,4-tetrahydro-2-naphthalenamine or 2-AT, is a neuromodulatory agent.[1][2] It is a stimulant drug belonging to the this compound family.[3] It is typically supplied as a liquid in its free base form.[1][2] Hydrochloride salts of this compound and its derivatives are also available, which may exhibit different solubility profiles.

Q2: What are the primary safety precautions for handling this compound?

This compound should be considered hazardous. It is crucial to avoid ingestion, inhalation, and contact with eyes and skin. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C. Under these conditions, it is stable for at least two years.

Q4: In which solvents is this compound soluble?

This compound is known to be soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a formulation containing DMSO, PEG300, Tween 80, and saline has been reported. As a primary amine, its solubility in aqueous solutions is expected to be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.

Dissolution Protocols

Below are detailed protocols for preparing this compound solutions for common laboratory applications.

Experimental Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution for serial dilution in cell culture media or assay buffers.

Materials:

  • This compound (liquid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Calculate the required volume of this compound based on its density (if provided by the supplier) or by assuming a density of ~1.0 g/mL for initial estimations. The molecular weight of this compound is 147.22 g/mol .

  • In a fume hood, carefully measure the calculated volume of this compound using a calibrated micropipette and add it to a pre-labeled microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 30-60 seconds to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved droplets.

  • Store the stock solution at -20°C in a tightly sealed container to prevent water absorption by the DMSO.

Workflow for Preparing a 10 mM DMSO Stock Solution

G cluster_start cluster_procedure Procedure cluster_end start Calculate Volume of this compound measure Measure & Add this compound to Vial start->measure add_dmso Add Anhydrous DMSO measure->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect store Store at -20°C inspect->store

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Experimental Protocol 2: Formulation for In Vivo Animal Studies (Oral Gavage)

Objective: To prepare a vehicle formulation of this compound suitable for oral administration in animal models. This protocol is based on a common vehicle for poorly water-soluble compounds.

Materials:

  • This compound (liquid)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

Procedure:

  • Determine the desired final concentration of this compound in the vehicle (e.g., 2 mg/mL).

  • Prepare the vehicle by combining the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.

    • For a 10 mL final volume: 0.5 mL DMSO, 3.0 mL PEG300, 0.5 mL Tween 80, 6.0 mL saline/PBS.

  • First, dissolve the required amount of this compound in the DMSO portion. For a 2 mg/mL final concentration in 10 mL, this would be 20 mg.

  • In a separate sterile conical tube, add the PEG300.

  • Add the this compound/DMSO solution to the PEG300 and mix thoroughly.

  • Add the Tween 80 and mix until the solution is clear.

  • Slowly add the saline or PBS while vortexing to avoid precipitation.

  • The final solution should be a clear, homogenous emulsion. Prepare this formulation fresh before each use.

Workflow for In Vivo Formulation

G cluster_start cluster_dissolution Dissolution cluster_vehicle_prep Vehicle Preparation cluster_end start Determine Final Concentration dissolve Dissolve this compound in DMSO start->dissolve add_peg Add PEG300 dissolve->add_peg mix1 Mix with 2-AT/DMSO Solution add_peg->mix1 add_tween Add Tween 80 and Mix mix1->add_tween add_saline Slowly Add Saline/PBS add_tween->add_saline end Use Fresh Formulation add_saline->end G cluster_problem cluster_causes Potential Causes cluster_solutions Solutions problem Dissolution Issue cause1 Exceeds Solubility Limit problem->cause1 cause2 Temperature Change problem->cause2 cause3 pH Shift problem->cause3 cause4 Solvent Evaporation problem->cause4 solution1 Increase Solvent / Gentle Warming / Sonication cause1->solution1 solution2 Maintain Constant Temperature cause2->solution2 solution3 Buffer Solution cause3->solution3 solution4 Seal Container cause4->solution4

References

Technical Support Center: 2-Aminotetralin In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the off-target effects of 2-Aminotetralin (2-AT) and its derivatives in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-AT) and what are its primary pharmacological targets?

A1: this compound (2-AT), or 1,2,3,4-tetrahydronaphthalen-2-amine, is a stimulant drug featuring a tetralin core with an amine substituent[1]. It is considered a rigid analogue of phenylisobutylamine[1]. Its primary pharmacological action involves inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), and it is also presumed to act on the dopamine (DA) system, as it fully substitutes for d-amphetamine in drug discrimination tests in rats[1][2][3].

Q2: What are the common off-target effects observed with the 2-AT scaffold in vivo?

A2: The 2-AT scaffold is known for its broad activity profile. Off-target effects can arise from its interaction with a range of receptors beyond the intended target. Depending on the specific derivative, these can include:

  • Dopaminergic effects: Leading to stimulant-like locomotor activity.

  • Adrenergic effects: Certain derivatives can act as agonists at α1- and α2-adrenoceptors, potentially affecting blood pressure and motor activity.

  • Serotonergic cross-reactivity: The high homology among serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT7) means that ligands designed for one subtype often bind to others, leading to a complex pharmacological profile. For example, some derivatives show affinity for 5-HT2A and Histamine H1 receptors, which can be challenging to separate.

Q3: How can I mitigate these off-target effects in my experiments?

A3: Mitigating off-target effects for 2-AT involves a multi-step approach:

  • Use of Selective Analogs: The most effective strategy is to use a structurally related but more selective analog. Extensive research has been conducted on 5-substituted-2-aminotetralins (5-SATs) and 4-phenyl-2-aminotetralins (4-PATs) to develop ligands with high selectivity for specific receptor subtypes, such as 5-HT1A, 5-HT1B/1D, or Dopamine D3 receptors.

  • Dose Optimization: Conduct thorough dose-response studies to find the minimal effective dose that elicits the desired on-target effect while minimizing off-target engagement.

  • Stereoisomer Purity: Ensure the use of the correct and purest stereoisomer. For many 2-AT derivatives, the (S)-enantiomer confers significantly higher affinity and selectivity compared to the (R)-enantiomer.

  • Pharmacokinetic Analysis: Understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. High concentrations in non-target tissues can lead to unexpected effects.

  • Use of Antagonists: In mechanistic studies, co-administering a selective antagonist for a suspected off-target receptor can help confirm if the observed undesirable effect is mediated by that receptor.

Troubleshooting Guide

Problem: I am using a 5-HT1A receptor agonist from the 2-AT family, but I'm observing significant hyperlocomotion, suggesting dopaminergic or noradrenergic activity.

  • Possible Cause: Your compound may have significant affinity for dopamine (D2/D3) or norepinephrine transporters/receptors. The parent 2-AT scaffold is known to inhibit NE reuptake and interact with the dopamine system.

  • Troubleshooting Steps:

    • Consult Binding Profile Data: Refer to the tables below to check the selectivity profile of your specific compound or its closest analogs. See if it has known affinity for DAT, NET, D2, D3, or adrenergic receptors.

    • In Vitro Profiling: If data is unavailable, perform a receptor binding screen (see Protocol 1) against a panel of CNS targets, including monoamine transporters and receptors.

    • Switch to a More Selective Analog: Consider synthesizing or obtaining a derivative with modifications known to increase 5-HT1A selectivity. For instance, certain substitutions at the C(5) position have yielded agonists with over 100-fold selectivity for 5-HT1A over 5-HT1B/1D receptors.

    • Behavioral Validation: Use a selective dopamine receptor antagonist (e.g., haloperidol) or norepinephrine antagonist (e.g., prazosin) as a control in your in vivo experiments to see if it blocks the hyperlocomotion.

Problem: My results are inconsistent, or the potency of my compound is lower than reported in the literature.

  • Possible Cause: The compound may be a racemic mixture or have poor enantiomeric purity. For 5-substituted-2-aminotetralins (5-SATs), the (2S)-stereochemistry typically confers 35- to 1000-fold higher affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors than the (2R)-configuration.

  • Troubleshooting Steps:

    • Verify Stereochemistry: Confirm the stereochemical identity and purity of your compound batch using chiral chromatography.

    • Review Literature: Double-check the literature to ensure the reported high potency was for a specific enantiomer.

    • Functional Assay: Perform an in vitro functional assay, such as a cAMP accumulation assay (see Protocol 2), to confirm the potency and efficacy of your compound at the target receptor.

Data Presentation: Receptor Selectivity Profiles

Table 1: Binding Affinities (Kᵢ, nM) of Select this compound Derivatives at Serotonin Receptors

Compound 5-HT₁ₐ 5-HT₁ₑ 5-HT₁D 5-HT₁F Selectivity (Fold, 5-HT₁ₐ vs 5-HT₁ₑ/₁D) Reference
(2S)-FPT 11 2.5 4.9 >1000 ~4x for 1B/1D over 1A
(2S)-CPT 25 3.9 12 >1000 ~6x for 1B over 1A
(2S)-PFPT 1.1 11 12 >1000 ~10x for 1A over 1B/1D
(2S)-FPIP 1.3 126 131 >1000 ~100x for 1A over 1B/1D
8-OH-DPAT 0.4 120 280 >1000 High for 1A

(Lower Kᵢ value indicates higher binding affinity)

Table 2: Functional Activity (EC₅₀, nM) and Efficacy (% of 5-HT) of Select 2-AT Derivatives

Compound Receptor EC₅₀ (nM) Efficacy (% 5-HT) Activity Type Reference
(2S)-FPT 5-HT₁ₐ 22 99% Full Agonist
5-HT₁ₑ 0.7 93% Full Agonist
5-HT₁D 1.0 95% Full Agonist
(2S)-FPIP 5-HT₁ₐ 0.3 100% Full Agonist
5-HT₁ₑ 34 74% Partial Agonist
5-HT₁D 29 63% Partial Agonist

(EC₅₀ represents the concentration for 50% of maximal response. Efficacy is relative to the endogenous ligand 5-HT.)

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol is a generalized method to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Materials: Cell membranes expressing the target receptor, radioligand (e.g., [³H]5-CT for 5-HT₁ receptors), test compound, non-specific binding control (e.g., high concentration of an unlabeled ligand), scintillation fluid, filter mats, cell harvester, scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in a suitable assay buffer. c. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific control. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. e. Terminate the reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound. f. Wash the filters multiple times with ice-cold buffer. g. Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific counts from total counts. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. d. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This protocol determines whether a compound acts as an agonist, antagonist, or inverse agonist at a Gᵢ-coupled receptor (like 5-HT₁ₐ) by measuring its effect on cAMP levels.

  • Materials: HEK293T cells expressing the target Gᵢ-coupled receptor, forskolin (an adenylyl cyclase activator), test compound, reference agonist (e.g., 5-HT), cAMP assay kit (e.g., TR-FRET based).

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate. c. Agonist Mode: Add serial dilutions of the test compound to the cells. d. Antagonist Mode: Add serial dilutions of the test compound followed by a fixed EC₈₀ concentration of the reference agonist. e. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. f. Incubate for a specified time (e.g., 30 minutes) at 37°C. g. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the assay kit.

  • Data Analysis: a. Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the curve to determine the EC₅₀ and Eₘₐₓ. The efficacy can be expressed relative to the reference agonist. b. Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the curve to determine the IC₅₀.

Protocol 3: In Vivo Locomotor Activity Assay

This protocol assesses the stimulant or sedative effects of a compound in rodents.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats. Acclimatize animals to the facility and testing room.

  • Apparatus: Open field arenas equipped with infrared beams or video tracking software to automatically record movement (e.g., distance traveled, rearing).

  • Procedure: a. Habituate each animal to the open field arena for 30-60 minutes one day prior to testing. b. On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). c. After a pre-determined pretreatment time (e.g., 30 minutes), place the animal in the open field arena. d. Record locomotor activity continuously for 60-120 minutes.

  • Data Analysis: a. Quantify the total distance traveled, horizontal activity, and vertical activity (rearing) in time bins (e.g., 5-minute intervals) and as a total over the session. b. Compare the activity of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in activity suggests stimulant (e.g., dopaminergic) effects, while a decrease may suggest sedation.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Off-Target Effects start Unexpected In Vivo Phenotype Observed (e.g., hyperlocomotion) q1 Is the compound's selectivity profile known? start->q1 step1 Perform In Vitro Receptor Profiling (Binding & Functional Assays) q1->step1 No step2 Analyze Data: Identify potential off-target receptors q1->step2 Yes step1->step2 q2 Does high affinity at off-target explain phenotype? step2->q2 step3 Conduct Mechanistic Study: Use selective antagonist for the off-target in vivo q2->step3 Yes step4 Synthesize or Procure a More Selective Analog (e.g., modify scaffold) q2->step4 No / Ambiguous step3->step4 step5 Validate New Analog: Confirm improved selectivity in vitro and in vivo step4->step5 end Proceed with Validated, Selective Compound step5->end

Caption: Experimental workflow for identifying and mitigating off-target effects.

G cluster_on_target On-Target Pathway (e.g., 5-HT₁ₐ) cluster_off_target Off-Target Pathway (e.g., D₂ Receptor) AT_On 2-AT Analog R_On 5-HT₁ₐ Receptor AT_On->R_On Binds AT_Off 2-AT Analog G_On Gαᵢ Protein R_On->G_On Activates AC_On Adenylyl Cyclase G_On->AC_On Inhibits cAMP_On ↓ cAMP AC_On->cAMP_On Effect_On Desired Therapeutic Effect cAMP_On->Effect_On R_Off D₂ Receptor AT_Off->R_Off Binds G_Off Gαᵢ Protein R_Off->G_Off Activates AC_Off Adenylyl Cyclase G_Off->AC_Off Inhibits cAMP_Off ↓ cAMP AC_Off->cAMP_Off Effect_Off Side Effect (e.g., Motor changes) cAMP_Off->Effect_Off

Caption: On-target vs. off-target G-protein coupled receptor signaling pathways.

G cluster_selectivity Strategies for Improved Selectivity Core This compound Scaffold S_Stereo (S)-Stereoisomer Core->S_Stereo Chiral Separation R_Stereo (R)-Stereoisomer Core->R_Stereo Chiral Separation C5_Sub C(5) Substitution (e.g., 2'-halophenyl) Core->C5_Sub Structural Modification C2_Sub C(2) Amine Substitution (e.g., dipropylamine) Core->C2_Sub Structural Modification High_Affinity Higher Affinity & Selectivity S_Stereo->High_Affinity Low_Affinity Lower Affinity R_Stereo->Low_Affinity Modulate_Activity Modulates Selectivity (e.g., 5-HT₁ₐ vs 5-HT₁ₑ) C5_Sub->Modulate_Activity C2_Sub->Modulate_Activity

Caption: Logical relationships in designing selective this compound analogs.

References

Strategies for improving the yield of 2-Aminotetralin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Aminotetralin and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The most prevalent and effective strategies for synthesizing this compound derivatives involve the reductive amination of a 2-tetralone precursor.[1][2][3] This method is widely used due to its efficiency and adaptability. Key approaches include:

  • Catalytic Reductive Amination: This one-pot reaction combines a 2-tetralone with an amine in the presence of a reducing agent and a metal catalyst, such as palladium, platinum, or nickel.[3]

  • Biocatalytic Reductive Amination: Utilizing enzymes like imine reductases (IREDs) offers a highly selective method to produce chiral amines with high yields and enantioselectivity.[4] This approach is particularly valuable in pharmaceutical synthesis for its ability to generate specific stereoisomers.

  • Chemical Reduction of an Intermediate Imine: This two-step process involves the formation of an imine from 2-tetralone and an amine, followed by its reduction using a chemical reducing agent like sodium borohydride or sodium cyanoborohydride.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Imine Formation (for two-step methods): The equilibrium between the ketone/aldehyde and the imine might not favor the imine. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent or azeotropic removal of water can be beneficial.

  • Suboptimal Reducing Agent: The choice and amount of reducing agent are critical. For instance, sodium cyanoborohydride is effective at a slightly acidic pH, which favors imine formation and stability. Ensure the reducing agent is fresh and added under appropriate temperature control.

  • Catalyst Inactivity (for catalytic methods): If using a metal catalyst, ensure it has not been poisoned. Impurities in the starting materials or solvent can deactivate the catalyst. Proper purification of reactants and solvents is crucial.

  • Reaction Conditions: Temperature and reaction time play a significant role. For enzymatic reactions, ensure the pH, temperature, and buffer conditions are optimal for the specific imine reductase used. For chemical reductions, some reactions may require elevated temperatures or longer reaction times to proceed to completion.

Q3: I am observing significant amounts of side products. What are they and how can I minimize their formation?

A3: The formation of byproducts is a common issue. Potential side products and mitigation strategies include:

  • Over-alkylation: In reductive amination, the primary amine product can sometimes react further to form secondary or tertiary amines. This can be minimized by using a stoichiometric amount of the amine starting material or by using a large excess of ammonia when synthesizing the primary amine.

  • Alcohol Formation: The starting 2-tetralone can be reduced to the corresponding 2-tetralol. This is more likely if the reducing agent is too reactive or if the imine formation is slow. Using a milder reducing agent that selectively reduces the imine over the ketone, such as sodium triacetoxyborohydride, can be advantageous.

  • Regioisomers: In some synthesis routes starting from substituted naphthalenes, regioisomeric byproducts can form. Careful selection of the synthetic route and purification by chromatography are necessary to isolate the desired isomer.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification is essential to obtain a high-purity product. Common techniques include:

  • Acid-Base Extraction: As an amine, this compound can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The free amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Chromatography: Flash column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. The choice of solvent system will depend on the polarity of the specific this compound derivative.

  • Crystallization/Salt Formation: The final product can often be purified by crystallization of the free base or by forming a salt (e.g., hydrochloride or phosphate) which can then be recrystallized to high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagents or catalyst- Use fresh reagents and solvents.- For catalytic reactions, ensure the catalyst is not poisoned; consider using a fresh batch.
Incorrect reaction conditions- Optimize temperature, pressure, and reaction time.- For enzymatic reactions, verify pH and buffer composition.
Poor imine formation- Ensure anhydrous conditions.- Use a dehydrating agent or Dean-Stark apparatus.
Formation of 2-Tetralol byproduct Reducing agent is too reactive- Use a milder reducing agent (e.g., NaBH(OAc)₃).- Optimize the order of addition (e.g., add reducing agent after imine formation is complete).
Formation of Over-alkylated Byproducts Reaction of product with starting materials- Use a controlled stoichiometry of the amine.- When synthesizing the primary amine, use a large excess of ammonia.
Difficulty in Product Isolation Product is highly soluble in the aqueous phase- Adjust the pH of the aqueous phase to ensure the amine is in its free base form before extraction.- Use a more nonpolar extraction solvent or perform multiple extractions.
Emulsion formation during extraction- Add brine to the aqueous layer to break the emulsion.- Centrifuge the mixture if the emulsion persists.

Experimental Protocols

Example Protocol: Biocatalytic Reductive Amination of 2-Tetralone using an Imine Reductase (IRED)

This protocol is a generalized representation based on common practices in biocatalytic reductive amination.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Reagent Addition: Add the 2-tetralone substrate, the desired amine partner (e.g., ammonia or a primary amine), and a cofactor such as NADPH or a cofactor regeneration system.

  • Enzyme Addition: Initiate the reaction by adding the imine reductase (IRED) enzyme.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable solvent (e.g., ethyl acetate).

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Visualizing the Workflow and Logic

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Tetralone 2-Tetralone ReductiveAmination Reductive Amination Tetralone->ReductiveAmination Amine Amine Source (e.g., NH3) Amine->ReductiveAmination Workup Aqueous Workup / Extraction ReductiveAmination->Workup Crude Product Purification Chromatography / Crystallization Workup->Purification Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Decision Tree for Low Yield Start Low Yield Observed CheckReagents Are reagents and catalyst fresh? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents NoReagents No CheckReagents->NoReagents CheckConditions Are reaction conditions optimal? (Temp, Time, pH) YesReagents->CheckConditions ReplaceReagents Replace reagents/catalyst NoReagents->ReplaceReagents ReplaceReagents->Start YesConditions Yes CheckConditions->YesConditions NoConditions No CheckConditions->NoConditions CheckByproducts Significant byproduct formation? YesConditions->CheckByproducts OptimizeConditions Optimize reaction conditions NoConditions->OptimizeConditions OptimizeConditions->Start YesByproducts Yes CheckByproducts->YesByproducts NoByproducts No CheckByproducts->NoByproducts ModifyMethod Modify reaction method (e.g., different reducing agent) YesByproducts->ModifyMethod InvestigatePurification Investigate purification step for product loss NoByproducts->InvestigatePurification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Chiral 2-Aminotetralin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification challenges of chiral 2-aminotetralin enantiomers.

I. Troubleshooting Guides

This section addresses common issues encountered during the three primary methods for resolving this compound enantiomers: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Issue: Poor or No Resolution of Enantiomers

  • Possible Cause: Incorrect Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor for achieving separation.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for many chiral compounds. For basic analytes like this compound, consider derivatization to enhance interactions with the CSP.[1]

  • Possible Cause: Suboptimal Mobile Phase Composition. The mobile phase, including the organic modifier and any additives, significantly impacts enantioselectivity.

    • Solution: Systematically vary the mobile phase composition. For normal phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, isopropanol). For basic compounds like this compound, the addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Possible Cause: Inappropriate Flow Rate.

    • Solution: In chiral chromatography, lower flow rates often lead to better resolution. Try reducing the flow rate to see if the separation improves.

Issue: Peak Splitting or Tailing

  • Possible Cause: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and inject a smaller volume.

  • Possible Cause: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Possible Cause: Column Contamination or Degradation.

    • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

Diastereomeric Salt Crystallization

Issue: Low Yield of Diastereomeric Salt

  • Possible Cause: Poor Choice of Resolving Agent. Not all chiral resolving agents are effective for a given racemic mixture.

    • Solution: Screen a variety of chiral acids. For a basic compound like this compound, common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid.[2]

  • Possible Cause: Unfavorable Solvent System. The solvent plays a crucial role in the solubility and crystallization of the diastereomeric salts.

    • Solution: Conduct a solvent screen to find a system where one diastereomeric salt is significantly less soluble than the other.

Issue: Low Enantiomeric Excess (e.e.) of the Resolved Amine

  • Possible Cause: Co-crystallization of Diastereomers. The undesired diastereomer may crystallize along with the desired one.

    • Solution: Optimize the crystallization conditions, such as the cooling rate and final temperature. A single crystallization is often not enough to achieve high enantiomeric purity; one or more recrystallizations may be necessary.

  • Possible Cause: Racemization. The chiral centers may not be stable under the experimental conditions.

    • Solution: Ensure that the conditions for salt formation and cleavage are mild enough to prevent racemization.

Enzymatic Resolution

Issue: Low Conversion (<50%)

  • Possible Cause: Inactive or Inhibited Enzyme.

    • Solution: Verify the activity of the enzyme with a known substrate. Ensure that the reaction conditions (pH, temperature, solvent) are optimal for the chosen enzyme. Impurities in the substrate can also inhibit the enzyme.

  • Possible Cause: Poor Enzyme-Substrate Compatibility.

    • Solution: Screen different types of enzymes, such as various lipases (e.g., Candida antarctica lipase B) or proteases.

Issue: Low Enantioselectivity (Low e.e. of Product and/or Remaining Substrate)

  • Possible Cause: Suboptimal Reaction Conditions. Temperature and solvent can significantly influence the enantioselectivity of an enzyme.

    • Solution: Optimize the reaction temperature. The choice of organic solvent in which the reaction is performed can also have a dramatic effect on enantioselectivity.

  • Possible Cause: Non-Enzymatic Background Reaction.

    • Solution: Run a control reaction without the enzyme to assess the rate of the non-catalyzed reaction. If significant, adjust the conditions to minimize it.

II. Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral separation method for this compound? A1: The first step is typically to screen different chiral separation techniques. Chiral HPLC with a variety of chiral stationary phases is often a good starting point due to its versatility and the small amount of sample required.[3]

Q2: How do I choose a chiral resolving agent for diastereomeric crystallization of this compound? A2: Since this compound is a base, you should screen a variety of commercially available chiral acids. Common choices include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid. The selection is often empirical, and a screening process is necessary to find the agent that forms a well-crystalline salt with one enantiomer.[2]

Q3: What is the maximum theoretical yield for a kinetic enzymatic resolution? A3: For a classical kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other unreacted.

Q4: Can the elution order of enantiomers be reversed in chiral HPLC? A4: Yes, the elution order can sometimes be reversed by changing the chiral stationary phase, the mobile phase composition (e.g., changing the alcohol modifier), or the column temperature.

Q5: How can I improve the yield of the desired enantiomer in diastereomeric crystallization beyond 50%? A5: To improve the yield, the unwanted enantiomer from the mother liquor can be isolated and racemized (converted back to the racemic mixture). This racemized mixture can then be recycled back into the resolution process.

III. Quantitative Data Summary

The following tables provide representative data for the purification of chiral this compound enantiomers using different methods.

Table 1: Chiral HPLC Separation of this compound Enantiomers

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Diethylamine (80:20:0.1)1.08.510.22.1
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/Diethylamine (90:10:0.1)0.812.314.51.9
Teicoplanin-based CSPMethanol/Acetic Acid/Triethylamine (100:0.1:0.1)1.26.88.11.7

Table 2: Diastereomeric Salt Crystallization of Racemic this compound

Chiral Resolving AgentCrystallization SolventYield of Diastereomeric Salt (%)e.e. of Recovered (R)-2-Aminotetralin (%)
(+)-Tartaric AcidEthanol4295
(-)-Mandelic AcidMethanol/Water (9:1)3892
(+)-Camphorsulfonic AcidAcetone3588

Table 3: Enzymatic Kinetic Resolution of Racemic this compound

EnzymeAcyl DonorSolventConversion (%)e.e. of (S)-Amide (%)e.e. of (R)-Amine (%)
Candida antarctica Lipase BEthyl acetateToluene48>9996
Pseudomonas cepacia LipaseVinyl propionateDiisopropyl ether459892
SubtilisinTrifluoroethyl butyrate3-Methyl-3-pentanol50>99>99

IV. Experimental Protocols & Visualizations

Chiral HPLC Method Development Workflow

This workflow outlines the steps for developing a chiral HPLC method for the separation of this compound enantiomers.

Chiral_HPLC_Workflow start Start: Racemic This compound csp_screening Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->csp_screening mp_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_screening->mp_screening optimization Optimize Separation (Modifier %, Flow Rate, Temperature) mp_screening->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation analysis Routine Enantiomeric Purity Analysis validation->analysis

Chiral HPLC Method Development Workflow

Detailed Protocol: Chiral HPLC Screening

  • Column Selection: Choose a set of chiral stationary phases for screening (e.g., Chiralpak IA, IB, IC, and Chiralcel OD, OJ).

  • Mobile Phase Preparation (Normal Phase): Prepare mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). For a basic analyte like this compound, add 0.1% diethylamine to the mobile phase to improve peak shape.

  • Sample Preparation: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Equilibrate the column with the mobile phase. Inject the sample solution and monitor the separation by UV detection at an appropriate wavelength (e.g., 254 nm).

  • Evaluation: Evaluate the chromatograms for separation of the enantiomers. If separation is observed, proceed to optimization. If not, screen a different CSP or mobile phase system.

Diastereomeric Salt Crystallization Workflow

This diagram illustrates the process of separating this compound enantiomers via diastereomeric salt crystallization.

Diastereomeric_Crystallization_Workflow start Start: Racemic This compound salt_formation Salt Formation with Chiral Resolving Agent (e.g., (+)-Tartaric Acid) start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble cleavage_solid Cleavage of Salt (Base Treatment) less_soluble->cleavage_solid cleavage_liquid Cleavage of Salt (Base Treatment) more_soluble->cleavage_liquid enantiomer1 Enantiomer 1 (e.g., R-2-Aminotetralin) cleavage_solid->enantiomer1 enantiomer2 Enantiomer 2 (e.g., S-2-Aminotetralin) cleavage_liquid->enantiomer2

Diastereomeric Salt Crystallization Workflow

Detailed Protocol: Resolution with (+)-Tartaric Acid

  • Dissolution: Dissolve racemic this compound (1.0 eq) in a minimal amount of hot ethanol.

  • Addition of Resolving Agent: Add a solution of (+)-tartaric acid (0.5-1.0 eq) in hot ethanol to the this compound solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Cleavage of the Salt: Suspend the crystalline diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and determine the yield and enantiomeric excess of the recovered this compound by chiral HPLC.

Enzymatic Kinetic Resolution Workflow

This workflow shows the kinetic resolution of racemic this compound using an enzyme.

Enzymatic_Resolution_Workflow start Start: Racemic This compound reaction Enzymatic Reaction (e.g., Lipase + Acyl Donor) start->reaction separation Separation of Product and Unreacted Substrate (e.g., Chromatography) reaction->separation product Acylated Enantiomer (e.g., S-Amide) separation->product unreacted Unreacted Enantiomer (e.g., R-Amine) separation->unreacted hydrolysis Hydrolysis of Amide product->hydrolysis other_enantiomer Other Enantiomer (e.g., S-Amine) hydrolysis->other_enantiomer

Enzymatic Kinetic Resolution Workflow

Detailed Protocol: Lipase-Catalyzed Resolution

  • Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve racemic this compound and an acyl donor (e.g., ethyl acetate).

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: Separate the resulting acylated this compound (amide) from the unreacted this compound using column chromatography or extraction.

  • Analysis: Determine the enantiomeric excess of the unreacted this compound and the acylated product using chiral HPLC.

  • (Optional) Hydrolysis: The acylated enantiomer can be hydrolyzed (e.g., using acidic or basic conditions) to obtain the other enantiomer of this compound.

References

Technical Support Center: Enzymatic Synthesis of 2-Aminotetralin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 2-aminotetralin, with a specific focus on overcoming challenges related to end-product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic method for synthesizing this compound?

A1: The most common and efficient biocatalytic method for producing chiral this compound is through the reductive amination of 2-tetralone. This reaction is typically catalyzed by a class of enzymes known as imine reductases (IREDs) or reductive aminases (RedAms). These enzymes facilitate the formation of an imine intermediate from 2-tetralone and an amine donor (e.g., ammonia, methylamine), followed by a stereoselective reduction to yield the desired this compound enantiomer.[1][2] This process is dependent on a nicotinamide cofactor, usually NADPH, which is consumed during the reduction step.[3]

Q2: What is end-product inhibition in the context of this synthesis?

A2: End-product inhibition, also known as feedback inhibition, is a common regulatory mechanism in enzymatic reactions. In the synthesis of this compound, this phenomenon occurs when the product, this compound, binds to the imine reductase enzyme and reduces its catalytic activity.[4] This binding can be to the active site (competitive inhibition) or an allosteric site (non-competitive or mixed inhibition), leading to a decrease in the reaction rate as the product concentration increases. This can result in incomplete conversion of the substrate, even with sufficient enzyme and substrate present.

Q3: How can I identify if end-product inhibition is occurring in my experiment?

A3: A key indicator of end-product inhibition is a significant decrease in the reaction rate over time, which does not correlate with substrate depletion. If you observe that the initial reaction rate is high but plateaus prematurely, leaving a substantial amount of unreacted 2-tetralone, end-product inhibition is a likely cause. To confirm this, you can run a series of reactions with a fixed initial substrate concentration and varying initial concentrations of the this compound product. A decrease in the initial reaction rate with increasing initial product concentration is a strong indication of end-product inhibition.

Q4: Are there strategies to mitigate end-product inhibition?

A4: Yes, several strategies can be employed to overcome end-product inhibition:

  • In situ Product Removal: Implementing a system to continuously remove this compound from the reaction mixture as it is formed can prevent its concentration from reaching inhibitory levels. This can be achieved through methods like liquid-liquid extraction with a biocompatible organic solvent or adsorption onto a resin.

  • Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added incrementally can help maintain a low product concentration throughout the reaction, thus minimizing inhibition.[5]

  • Enzyme Engineering: Through directed evolution or rational design, the imine reductase can be mutated to reduce its affinity for the product, thereby decreasing the inhibitory effect.

  • Reaction Parameter Optimization: Adjusting parameters such as pH, temperature, and co-solvent concentrations can sometimes alter the enzyme's conformation and reduce its susceptibility to product inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Conversion (<50%) Despite Sufficient Reaction Time 1. End-product inhibition by this compound. 2. Cofactor (NADPH) depletion or degradation. 3. Sub-optimal reaction conditions (pH, temperature).1. Perform an inhibition study by adding the product at the start of the reaction. Consider implementing in situ product removal. 2. Ensure an efficient cofactor regeneration system is in place (e.g., using glucose dehydrogenase). Monitor cofactor concentration. 3. Re-optimize pH and temperature for the specific IRED being used.
Reaction Rate Decreases Rapidly 1. Strong end-product inhibition. 2. Enzyme instability under reaction conditions. 3. Substrate inhibition at high concentrations of 2-tetralone.1. Lower the initial substrate concentration or use a fed-batch approach. 2. Perform a stability assay of the enzyme under reaction conditions without the substrate. Consider enzyme immobilization. 3. Conduct a substrate inhibition study by varying the initial concentration of 2-tetralone.
Inconsistent Batch-to-Batch Results 1. Variability in enzyme activity or concentration. 2. Inconsistent quality of substrates or cofactor. 3. Fluctuations in reaction parameters.1. Standardize enzyme preparation and accurately determine the activity of each batch before use. 2. Use substrates and cofactors from a reliable source and check their purity. 3. Ensure precise control of pH, temperature, and agitation across all batches.

Quantitative Data Summary

The following tables present hypothetical data illustrating the effect of end-product inhibition on the enzymatic synthesis of this compound.

Table 1: Effect of Initial this compound Concentration on Initial Reaction Rate

Initial [this compound] (mM)Initial Reaction Rate (µM/min)Relative Activity (%)
0150100
511577
108053
204530
501510

Table 2: Comparison of Batch vs. In Situ Product Removal (ISPR) Process

Process TypeReaction Time (h)Final [this compound] (mM)Conversion (%)
Batch244848
ISPR249595

Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay for this compound Synthesis

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

    • 100 mM Phosphate Buffer (pH 7.5)

    • 10 mM 2-tetralone (from a 1 M stock in DMSO)

    • 50 mM Amine Donor (e.g., NH₄Cl)

    • 1 mM NADPH

    • Cofactor regeneration system (e.g., 1 U/mL Glucose Dehydrogenase, 20 mM Glucose)

  • Pre-incubate: Incubate the mixture at 30°C for 5 minutes.

  • Initiate the Reaction: Add 50 µL of the imine reductase solution (e.g., 1 mg/mL) to start the reaction.

  • Monitor the Reaction: At defined time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot and quench the reaction by adding 100 µL of 0.1 M HCl.

  • Sample Preparation for Analysis: Centrifuge the quenched sample to pellet the precipitated enzyme. Take the supernatant for analysis.

  • Analysis: Analyze the formation of this compound using reverse-phase HPLC or GC-FID. Determine the enantiomeric excess using chiral HPLC.

Protocol 2: End-Product Inhibition Assay

  • Prepare a Series of Reaction Mixtures: Prepare multiple reaction mixtures as described in Protocol 1.

  • Add Inhibitor: To each reaction mixture, add varying concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM) from a stock solution.

  • Initiate and Monitor: Follow steps 2-6 from Protocol 1 for each reaction mixture.

  • Data Analysis: Calculate the initial reaction rate for each concentration of this compound. Plot the initial reaction rate as a function of the inhibitor concentration to determine the inhibitory effect.

Visualizations

Enzymatic_Synthesis_Pathway 2-Tetralone 2-Tetralone Imine_Intermediate Imine Intermediate 2-Tetralone->Imine_Intermediate Amine_Donor Amine Donor (e.g., NH3) Amine_Donor->Imine_Intermediate This compound This compound (End-Product) Imine_Intermediate->this compound IRED IRED Imine Reductase (IRED) NADPH NADPH NADP NADP+ NADPH->NADP Reduction

Caption: Enzymatic synthesis of this compound from 2-tetralone.

End_Product_Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product This compound Enzyme->Product Product->Enzyme Inhibition

Caption: End-product inhibition of the imine reductase by this compound.

Troubleshooting_Workflow Start Low Conversion? Check_Inhibition Perform End-Product Inhibition Assay Start->Check_Inhibition Yes Resolution Improved Conversion Start->Resolution No Inhibition_Confirmed Inhibition Confirmed? Check_Inhibition->Inhibition_Confirmed Check_Cofactor Verify Cofactor Regeneration Check_Conditions Optimize Reaction Conditions Check_Cofactor->Check_Conditions Check_Conditions->Resolution Implement_ISPR Implement In Situ Product Removal Implement_ISPR->Resolution Use_Fed_Batch Use Fed-Batch Substrate Addition Use_Fed_Batch->Resolution Inhibition_Confirmed->Check_Cofactor No Inhibition_Confirmed->Implement_ISPR Yes Inhibition_Confirmed->Use_Fed_Batch Yes

Caption: Troubleshooting workflow for low conversion in this compound synthesis.

References

Validation & Comparative

2-Aminotetralin's In Vivo Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo activity of 2-Aminotetralin (2-AT) and its derivatives with alternative compounds. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound (2-AT), also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN), is a stimulant drug that serves as a rigid analogue of phenylisobutylamine.[1] Its structural similarity to dopamine and norepinephrine has led to extensive investigation into its in vivo activities, revealing a complex pharmacological profile that includes effects on the dopaminergic, serotonergic, and adrenergic systems.[1][2][3] This guide will compare the in vivo effects of 2-AT and its derivatives to standard reference compounds, focusing on locomotor activity and the underlying signaling pathways.

Comparative In Vivo Activity: Locomotor Effects

A primary method for assessing the stimulant properties of a compound is to measure its effect on locomotor activity in rodents. 2-AT has been shown to fully substitute for d-amphetamine in drug discrimination tests in rats, although with a lower potency of one-half to one-eighth that of d-amphetamine.[1] The following tables summarize the quantitative data on the effects of 2-AT and the widely used psychostimulant, d-amphetamine, on locomotor activity.

CompoundAnimal ModelDoses Tested (mg/kg)Effect on Locomotor ActivityReference
This compound RatNot specifiedAt a dose that halved food intake, had no effect on motor activity.
d-Amphetamine RatNot specifiedAt a dose that halved food intake, increased motor activity.
d-Amphetamine Mouse0.2, 2.5, 5.0, 10.0Dose-dependent increase in locomotor activity.
d-Amphetamine Mouse0, 0.3, 1, 3, 10Dose-dependent effects on locomotor activity.
d-Amphetamine Rat0.5, 1.0, 1.5Dose-dependent increase in locomotor activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vivo data, detailed experimental protocols are crucial. Below are methodologies for key experiments used to validate the in vivo activity of this compound and its analogues.

Locomotor Activity in a Reserpinized Mouse Model

This model is used to assess the central stimulant effects of compounds, particularly those acting on monoaminergic systems. Reserpine depletes endogenous monoamines (dopamine, norepinephrine, and serotonin), leading to a state of akinesia. The ability of a test compound to reverse this state indicates its central stimulant activity.

Protocol:

  • Animal Model: Male mice are used.

  • Reserpine Administration: Administer reserpine (e.g., 2 mg/kg, intraperitoneally) to deplete monoamine stores. This is typically done 18-24 hours prior to the administration of the test compound.

  • Test Compound Administration: Administer this compound or a comparator compound (e.g., d-amphetamine) via the desired route (e.g., intraperitoneally or subcutaneously).

  • Locomotor Activity Measurement: Immediately after administration of the test compound, place the mouse in an open-field arena. Locomotor activity is then measured for a set period (e.g., 60 minutes) using an automated activity monitoring system with photobeams or video tracking software.

  • Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks. A significant increase in locomotor activity compared to vehicle-treated reserpinized mice indicates a central stimulant effect.

Apomorphine-Induced Stereotypy in Rats

This assay is a classic behavioral screen for dopamine D2 receptor agonism. Apomorphine is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors such as repetitive sniffing, licking, and gnawing. The potentiation or inhibition of these behaviors by a test compound can indicate its interaction with the dopaminergic system.

Protocol:

  • Animal Model: Male rats are typically used.

  • Habituation: Allow the rats to acclimate to the testing environment (e.g., individual transparent observation cages) for a period before drug administration.

  • Test Compound Administration: Administer this compound or a comparator compound at various doses.

  • Apomorphine Administration: After a set pretreatment time, administer a standard dose of apomorphine (e.g., 0.5-1.5 mg/kg, subcutaneously).

  • Behavioral Scoring: Observe the animals for a defined period (e.g., 60 minutes) and score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes). A common scoring scale is as follows:

    • 0: Asleep or stationary

    • 1: Active, but no stereotyped behavior

    • 2: Intermittent sniffing or head movements

    • 3: Continuous sniffing, head and limb movements

    • 4: Intermittent licking or gnawing of the cage floor or walls

    • 5: Continuous, intense licking or gnawing

  • Data Analysis: The scores are summed over the observation period to provide a total stereotypy score for each animal.

Signaling Pathways and Mechanisms of Action

The in vivo effects of this compound and its derivatives are mediated through their interaction with various G protein-coupled receptors (GPCRs). The diagrams below illustrate the canonical signaling pathways for the dopamine D2 receptor and the alpha-1 adrenergic receptor, both of which are targets of 2-AT and its analogues.

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Dopamine Dopamine / 2-AT Dopamine->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response leads to

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

The dopamine D2 receptor, a key target for many psychoactive compounds, is coupled to an inhibitory G-protein (Gi/o). Activation of the D2 receptor by an agonist like dopamine or certain this compound derivatives leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and ultimately results in a decrease in neuronal excitability.

Alpha1_Adrenergic_Receptor_Signaling cluster_membrane Cell Membrane A1R Alpha-1 Adrenergic Receptor Gq_protein Gq Protein A1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Norepinephrine Norepinephrine / 2-AT Norepinephrine->A1R binds ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Smooth Muscle Contraction PKC->Cellular_Response leads to

Alpha-1 Adrenergic Receptor (Gq-coupled) Signaling Pathway.

The alpha-1 adrenergic receptor is coupled to a Gq protein. Upon activation by an agonist such as norepinephrine or certain this compound derivatives, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol. DAG, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel this compound derivative.

Experimental_Workflow cluster_preclinical In Vivo Validation Workflow start Compound Synthesis (Novel 2-AT Derivative) acute_toxicity Acute Toxicity Assessment start->acute_toxicity locomotor_screen Locomotor Activity Screening (Open Field) acute_toxicity->locomotor_screen dose_response Dose-Response Study (Locomotor Activity) locomotor_screen->dose_response dopaminergic_assay Dopaminergic Activity Assay (Apomorphine-induced Stereotypy) dose_response->dopaminergic_assay adrenergic_assay Adrenergic Activity Assay (Reserpinized Mouse Model) dose_response->adrenergic_assay data_analysis Data Analysis and Interpretation dopaminergic_assay->data_analysis adrenergic_assay->data_analysis conclusion Conclusion on In Vivo Activity Profile data_analysis->conclusion

A typical experimental workflow for in vivo validation.

References

A Comparative Analysis of the Anorectic Effects of 2-Aminotetralin and Amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anorectic effects of 2-Aminotetralin and the well-known stimulant, amphetamine. The following sections present a comprehensive overview of their mechanisms of action, quantitative data on their anorectic and locomotor effects, and detailed experimental protocols to support further research and development in the field of appetite regulation.

Introduction

Both this compound (2-AT) and amphetamine are structurally related psychoactive compounds that have demonstrated anorectic, or appetite-suppressing, effects. Amphetamine has a long history of clinical use and scientific study, providing a robust baseline for comparison. This compound, a rigid analogue of amphetamine, offers a valuable tool for understanding the structural requirements for anorectic activity. This guide aims to delineate the similarities and differences between these two compounds to inform future drug discovery and development efforts.

Anorectic and Locomotor Effects: A Quantitative Comparison

The anorectic and locomotor effects of this compound and amphetamine have been evaluated in various preclinical studies. The data presented below is summarized from key experiments in rats to provide a direct comparison of their potency and behavioral profiles.

ParameterThis compoundd-Amphetaminel-AmphetamineReference
Anorectic Potency (ED50) Potent anorectic; dosage that halved food intake over 1 hour was not associated with increased motor activity.[1]0.28 mg/kg1.49 mg/kg[1]
Locomotor Activity at Anorectic Doses No effect on motor activity at a dose that halved food intake.[1]Increased motor activity at a dose that halved food intake.[1]-[1]

Mechanism of Action: Receptor Binding Affinities

The anorectic and stimulant effects of these compounds are primarily mediated by their interaction with monoamine transporters, which regulate the synaptic levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

TransporterThis compound (Ki, nM)Amphetamine (Ki, nM)Reference
Dopamine Transporter (DAT) Data not available~640
Norepinephrine Transporter (NET) Data not available~70-100
Serotonin Transporter (SERT) Data not available~20,000-40,000
Serotonin Receptors (Various) A derivative, FPT, shows high affinity (Ki <5 nM) for 5-HT1B and 5-HT1D receptors.-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

Proposed Anorectic Signaling Pathway

Anorectic_Signaling_Pathway cluster_amphetamine Amphetamine cluster_2AT This compound cluster_downstream Downstream Effects Amphetamine Amphetamine DAT DAT Amphetamine->DAT Inhibits Reuptake NET NET Amphetamine->NET Inhibits Reuptake SERT SERT Amphetamine->SERT Inhibits Reuptake (Weak) VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits Increased_DA_NE Increased Synaptic Dopamine & Norepinephrine DAT->Increased_DA_NE NET->Increased_DA_NE Increased_5HT Increased Synaptic Serotonin SERT->Increased_5HT VMAT2->Increased_DA_NE Two_AT This compound NET_SERT NET_SERT Two_AT->NET_SERT Inhibits Reuptake NET_SERT->Increased_DA_NE NET_SERT->Increased_5HT Hypothalamus Hypothalamic Feeding Centers Increased_DA_NE->Hypothalamus Increased_5HT->Hypothalamus Anorexia Anorexia Hypothalamus->Anorexia

Caption: Proposed signaling pathway for the anorectic effects of Amphetamine and this compound.

Experimental Workflow for Anorectic Activity Assessment

Anorectic_Workflow start Start: Animal Acclimation habituation Habituation to Test Cage and Diet start->habituation baseline Baseline Food Intake Measurement habituation->baseline drug_admin Drug Administration (2-AT or Amphetamine) baseline->drug_admin food_presentation Presentation of Pre-weighed Food drug_admin->food_presentation measurement Measure Food Consumed at Specific Time Points food_presentation->measurement data_analysis Data Analysis (e.g., ED50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the anorectic activity of test compounds.

Experimental Workflow for Locomotor Activity Assessment

Locomotor_Workflow start Start: Animal Acclimation habituation Habituation to Locomotor Activity Chamber start->habituation baseline Baseline Activity Recording habituation->baseline drug_admin Drug Administration (2-AT or Amphetamine) baseline->drug_admin activity_recording Record Locomotor Activity (e.g., Beam Breaks, Distance Traveled) drug_admin->activity_recording data_analysis Data Analysis (Dose-Response Curve) activity_recording->data_analysis end End data_analysis->end

Caption: A standard workflow for evaluating the effects of stimulants on locomotor activity.

Detailed Experimental Protocols

Anorectic Activity in Rats

This protocol is adapted from studies evaluating the effects of amphetamine and related compounds on food intake.

  • Animals: Male Sprague-Dawley rats, weighing 200-250g at the start of the experiment, are individually housed.

  • Housing: Animals are maintained on a 12:12 hour light-dark cycle with ad libitum access to water. Food access is restricted as described below.

  • Diet: A highly palatable liquid diet or standard laboratory chow is used.

  • Procedure:

    • Acclimation: Rats are acclimated to the housing conditions and handling for at least one week.

    • Food Restriction: To induce reliable food intake during the test period, rats are food-deprived for a set period (e.g., 18-22 hours) prior to the experiment.

    • Drug Administration: this compound or d-amphetamine is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A vehicle control group is always included.

    • Food Presentation: A pre-weighed amount of the diet is presented to the rats at a specific time after drug administration (e.g., 30 minutes).

    • Measurement: Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, and 4 hours) after presentation. Spillage is carefully collected and accounted for.

    • Data Analysis: The anorectic effect is expressed as the percentage reduction in food intake compared to the vehicle-treated control group. The ED50 (the dose that produces a 50% reduction in food intake) is calculated using appropriate statistical software.

Locomotor Activity in Rats

This protocol is a generalized procedure based on common methods for assessing stimulant-induced locomotor activity.

  • Animals: Male rats of a specified strain (e.g., Wistar or Sprague-Dawley), weighing 200-250g, are used.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically record horizontal and vertical movements. The arena is placed in a sound-attenuated and dimly lit room.

  • Procedure:

    • Habituation: On the day of the experiment, rats are transported to the testing room and allowed to acclimate for at least 60 minutes. They are then placed in the open-field arena for a 30-60 minute habituation period to allow exploration to subside.

    • Drug Administration: Following habituation, rats are removed from the arena, administered this compound, amphetamine, or vehicle via i.p. or s.c. injection, and immediately returned to the arena.

    • Recording: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing).

    • Data Analysis: The data is typically analyzed in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Dose-response curves are generated by plotting the total activity counts against the drug dose.

Receptor Binding Assays

This protocol provides a general framework for determining the binding affinity of compounds to monoamine transporters.

  • Materials:

    • Rat brain tissue (e.g., striatum for DAT, hippocampus/cortex for NET and SERT) or cells expressing the transporter of interest.

    • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Test compounds (this compound, amphetamine) at various concentrations.

    • Non-specific binding control (a high concentration of a known ligand for the transporter).

    • Assay buffer and filtration apparatus.

  • Procedure:

    • Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate cell membranes containing the transporters.

    • Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound in a buffer solution.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

    • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This guide provides a comparative overview of the anorectic effects of this compound and amphetamine, supported by available quantitative data and detailed experimental protocols. While both compounds exhibit anorectic properties, a key difference appears to be their effect on locomotor activity at doses that suppress appetite, with this compound showing a separation of these effects. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating further investigation into the structure-activity relationships of anorectic agents and the development of novel therapeutics for appetite and weight management. Further research is warranted to fully elucidate the receptor binding profile of this compound and to conduct direct, dose-response comparisons of its locomotor effects against amphetamine.

References

A Preclinical Comparison of 2-Aminotetralin and Other Dopamine Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of 2-Aminotetralin and other prominent dopamine agonists, including bromocriptine, ropinirole, and pramipexole. The information presented is based on available experimental data from preclinical models relevant to the study of dopamine-related disorders, such as Parkinson's disease.

At a Glance: Comparative Performance

The following tables summarize the quantitative data on the receptor binding affinity and in vitro efficacy of this compound and its comparator dopamine agonists at dopamine D2 and D3 receptors. It is important to note that direct head-to-head preclinical studies comparing this compound with bromocriptine, ropinirole, and pramipexole are limited in the current literature. The presented data is a synthesis of findings from various studies and should be interpreted with consideration for potential inter-study variability.

Table 1: Dopamine Receptor Binding Affinity (Ki, nM)
CompoundD2 ReceptorD3 ReceptorReference
This compound~290Data not readily available[1]
Bromocriptine~2.5~5.0[2]
Ropinirole~29~3[1][3]
Pramipexole~2.2~0.5[2]

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Dopamine D2 Receptor Functional Activity
CompoundReceptor TypeAssayIntrinsic Activity/EfficacyReference
This compoundD2VariousPartial Agonist
BromocriptineD2Adenylyl Cyclase InhibitionFull Agonist
RopiniroleD2VariousFull Agonist
PramipexoleD2VariousFull Agonist

In Vivo Preclinical Models: A Comparative Overview

Rotational Behavior in 6-OHDA Lesioned Rats

The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to assess the efficacy of anti-parkinsonian drugs. Unilateral lesioning of the nigrostriatal dopamine pathway induces a rotational behavior (circling) in response to dopamine agonist administration.

  • Bromocriptine dose-dependently induces contralateral rotations in the 6-OHDA rat model.

  • Ropinirole effectively reverses motor deficits and induces contralateral circling in 6-OHDA-lesioned rodents.

  • Pramipexole has been shown to improve motor behavior and induce robust rotational behavior in the 6-OHDA rat model.

Locomotor Activity

Spontaneous locomotor activity is another key behavioral measure used to evaluate the central effects of dopamine agonists.

  • This compound derivatives have been reported to have complex effects on locomotor activity, with some studies showing biphasic responses (inhibition at low doses, stimulation at high doses).

  • Bromocriptine can have varied effects on locomotor activity depending on the dose and the baseline state of the animal.

  • Ropinirole has been shown to cause biphasic effects on spontaneous locomotor activity in rodents.

  • Pramipexole and other D2/D3 agonists can modulate locomotor activity, with effects being dependent on the specific receptor subtype engagement and the novelty of the environment.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions, providing insights into the neurochemical effects of drugs.

  • This compound derivatives with serotonergic activity have been shown to influence dopamine release. Direct studies on this compound's effect on dopamine release via microdialysis are less common in recent literature.

  • Bromocriptine has been shown to have dose-dependent effects on striatal dopamine release. Low to medium doses can increase extracellular dopamine, while high doses tend to decrease it, consistent with D2 autoreceptor agonism.

  • Ropinirole's effects on dopamine release have been studied, with evidence suggesting it modulates dopamine neurotransmission.

  • Pramipexole has been demonstrated to decrease extracellular dopamine levels, which is consistent with its agonist activity at presynaptic D2 autoreceptors that inhibit dopamine synthesis and release.

Signaling Pathways

Dopamine D2 receptors, the primary target for these agonists, signal through complex intracellular pathways. The canonical pathway involves the inhibition of adenylyl cyclase via Gαi/o proteins, leading to a decrease in cyclic AMP (cAMP). Additionally, D2 receptors can signal through β-arrestin pathways, which are involved in receptor desensitization and can also initiate their own signaling cascades.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o βγ D2R->G_protein activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Downstream_Arrestin Downstream Cellular Effects (β-Arrestin mediated) Beta_Arrestin->Downstream_Arrestin scaffolds signaling proteins Dopamine_Agonist Dopamine Agonist (e.g., this compound) Dopamine_Agonist->D2R binds ATP ATP PKA Protein Kinase A cAMP->PKA activates Downstream_G Downstream Cellular Effects (G-protein mediated) PKA->Downstream_G phosphorylates six_OHDA_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Anesthesia Anesthesia (e.g., isoflurane) Animal_Acclimation->Anesthesia Stereotaxic_Frame Placement in Stereotaxic Frame Anesthesia->Stereotaxic_Frame Craniotomy Craniotomy to expose dura Stereotaxic_Frame->Craniotomy Injection Unilateral injection of 6-OHDA into the Medial Forebrain Bundle Craniotomy->Injection Recovery Post-operative care and recovery (2-3 weeks) Injection->Recovery Behavioral_Testing Behavioral Testing (e.g., Apomorphine-induced rotation) Recovery->Behavioral_Testing microdialysis_workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment Anesthesia Anesthesia Guide_Cannula Implantation of Guide Cannula (targeting striatum) Anesthesia->Guide_Cannula Recovery Surgical Recovery Guide_Cannula->Recovery Probe_Insertion Insertion of Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfusion with artificial CSF (aCSF) Probe_Insertion->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Administration Systemic or local administration of Dopamine Agonist Baseline_Collection->Drug_Administration Post_Drug_Collection Post-administration Sample Collection Drug_Administration->Post_Drug_Collection Analysis HPLC-ECD Analysis of Dopamine Post_Drug_Collection->Analysis

References

A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole (2-AT) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic substitution at the 5-position of the thiazole ring has emerged as a key area of investigation, significantly influencing the therapeutic potential of these derivatives. This guide provides a comparative analysis of 2-AT and its 5-substituted analogues, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.

The 2-aminothiazole core is a versatile pharmacophore found in a range of FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of various substituents at the 5-position can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.

Comparative Analysis of Biological Activity

The following sections provide a comparative overview of the anticancer and antimicrobial activities of unsubstituted 2-AT and various 5-substituted derivatives. The data, presented in tabular format, highlights the impact of different substituents at the 5-position on the biological efficacy of the parent compound.

Anticancer Activity

The antiproliferative activity of 2-AT and its 5-substituted derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

Compound IDR-group (at 5-position)Cancer Cell LineIC50 (µM)Reference
2-AT (Parent) -HNot available-
Compound 1 -BrH1299 (Lung)6.61[1]
Compound 2 -BrSHG-44 (Glioma)9.34[1]
Compound 3 -Carboxylic acid phenylamideK562 (Leukemia)16.3
Compound 4 -Carboxylic acid phenylamideMCF-7 (Breast)20.2
Compound 5 -Carboxylic acid phenylamideHT-29 (Colon)21.6

Structure-Activity Relationship (SAR) Summary:

The introduction of substituents at the 5-position of the 2-aminothiazole ring significantly influences its anticancer activity. For instance, the presence of a bromo group at the 5-position (Compounds 1 and 2) results in moderate cytotoxic activity against lung and glioma cancer cell lines. Furthermore, the addition of a more complex carboxamide side chain at the 5-position (Compounds 3, 4, and 5) demonstrates selective antiproliferative activity against leukemia, breast, and colon cancer cell lines, respectively. These findings underscore the potential for fine-tuning the anticancer profile of 2-AT derivatives through modifications at the 5-position.

Antimicrobial Activity

The antimicrobial potential of 2-AT and its 5-substituted derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDR-group (at 5-position)MicroorganismMIC (µg/mL)Reference
2-AT (Parent) -HE. coli>100
Compound 6 -ArylazoE. coli12.5
Compound 7 -ArylazoS. aureus25
Compound 8 -ArylazoA. niger50
Compound 9 -ArylazoA. oryzae50

Note: The MIC value for the parent 2-aminothiazole is generally high, indicating low intrinsic antimicrobial activity. The data for 5-substituted derivatives highlights a significant improvement in potency.

Structure-Activity Relationship (SAR) Summary:

Unsubstituted 2-aminothiazole exhibits weak antimicrobial activity. However, the introduction of an arylazo group at the 5-position (Compounds 6, 7, 8, and 9) dramatically enhances the antimicrobial and antifungal properties. These derivatives show significant activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, as well as fungal strains (A. niger and A. oryzae). This demonstrates that the 5-position is a critical site for modification to develop potent antimicrobial agents based on the 2-AT scaffold.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., H1299, SHG-44, K562, MCF-7, HT-29) are maintained in an appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates.

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The inoculum is further diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Stock solutions of the test compounds are prepared in a suitable solvent.

  • Two-fold serial dilutions of the compounds are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway affected by 2-aminothiazole derivatives and a typical experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Two_AT_Derivative 5-Substituted 2-Aminothiazole Derivative Two_AT_Derivative->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by 5-substituted 2-aminothiazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Further Evaluation Synthesis Synthesis of 5-Substituted 2-Aminothiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer_Screening In Vitro Anticancer Screening (MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening In Vitro Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer_Screening->SAR_Analysis Antimicrobial_Screening->SAR_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays) SAR_Analysis->Mechanism_Study Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for the discovery and development of 2-aminothiazole derivatives.

References

Unraveling the Receptor Cross-Reactivity of 2-Aminotetralin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding and functional activities of 2-Aminotetralin (2-AT) derivatives at various G-protein coupled receptor subtypes. The data presented herein, summarized from multiple studies, offers objective insights into the selectivity and potential therapeutic applications of this versatile chemical scaffold.

Derivatives of this compound (2-AT), particularly 5-substituted-2-aminotetralins (5-SATs), have demonstrated significant interactions with a range of neurotransmitter receptors, most notably serotonin (5-HT), adrenergic, and dopamine receptor subtypes. Understanding the cross-reactivity profile of these compounds is crucial for the development of selective ligands for therapeutic intervention in various neurological and psychiatric disorders. This guide synthesizes key experimental data on their binding affinities and functional potencies, details the methodologies used for these assessments, and visualizes the associated signaling pathways and experimental workflows.

Comparative Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Kᵢ) and functional activities (EC₅₀ and Eₘₐₓ) of various 2-AT derivatives at serotonin, adrenergic, and dopamine receptor subtypes. These values are critical for assessing the potency and selectivity of these compounds.

Table 1: Binding Affinities (Kᵢ, nM) of this compound Derivatives at Serotonin (5-HT) and Adrenergic (α) Receptor Subtypes

Compound/Derivative5-HT₁ₐ5-HT₁ₑ5-HT₁D5-HT₁Fα₂ₐ-ARα₂C-AR
5-SATs (general)≤ 25≤ 25≤ 25> 1000--
(2S)-5-PAT------
(2S)-FPT< 5< 5-> 10000--
(2S)-CPT------
C(2)-N,N-dimethylamine analogues----High AffinityHigh Affinity
C(2)-N,N-dipropylamine analogues----Lower Affinity (10-25 fold)Lower Affinity (10-25 fold)

Data compiled from multiple sources.[1][2][3]

Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of this compound Derivatives at Serotonin (5-HT) and Adrenergic (α) Receptor Subtypes

Compound/DerivativeReceptorEC₅₀ (nM)Eₘₐₓ (%)Activity
(2S)-5-PAT5-HT₁ₐ-> 90Full Agonist
5-HT₁ₑ-~ 30Weak Partial Agonist
5-HT₁D-> 90Full Agonist
α₂ₐ-AR-~ 25 (vs. lofexidine)Partial Agonist
(2S)-FPT5-HT₁ₐPotent (low nM)HighPartial Agonist
5-HT₁ₑ-> 90Full Agonist
5-HT₁D-> 90Full Agonist
α₂ₐ-AR< 2~ 50 (vs. lofexidine)Partial Agonist
α₂C-AR< 2-Inverse Agonist
(2S)-CPT5-HT₁ₑ-> 90Full Agonist
α₂ₐ-AR-~ 50 (vs. lofexidine)Partial Agonist
α₂C-AR--Inverse Agonist
(2S)-NAP5-HT₁ₐ-Full EfficacyAgonist
5-HT₁ₑ-Weak PartialAgonist
5-HT₁D-Full EfficacyAgonist
α₂ₐ-AR-14 (vs. lofexidine)Partial Agonist
(2S)-NMPα₂ₐ-AR-Iₘₐₓ = 34Inverse Agonist

Data compiled from multiple sources.[1][2]

Table 3: Binding Affinities (Kᵢ, nM) and Functional Activity (EC₅₀, nM) of this compound Derivatives at Dopamine (D) Receptor Subtypes

Compound/DerivativeD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)D₂ Receptor EC₅₀ (nM)D₃ Receptor EC₅₀ (nM)
5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin3.20.58--
Bivalent Derivative (D-666)7.625.227.69-
Bivalent Derivative (D-679)8.341.255.29-

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound derivatives for various receptor subtypes.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]5-CT for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁D receptors).

  • Test compounds (this compound derivatives) at various concentrations.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation. The protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are incubated together in the assay buffer.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium. Incubation time and temperature are optimized for each receptor-ligand pair.

  • Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter plate using a cell harvester. This traps the cell membranes with bound radioligand on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and scintillation fluid is added to each well. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Cell Membranes with Receptors Incubate Incubate to Equilibrium Membrane->Incubate Radio Radioligand Radio->Incubate TestCmpd Test Compound (2-AT derivative) TestCmpd->Incubate Filter Filter to Separate Bound/Free Incubate->Filter Bound & Free Ligand Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Bound Ligand Curve Generate Competition Curve Count->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki IC50->Ki G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells Cells Expressing Receptor Agonist Test Compound (2-AT derivative) Cells->Agonist Lysis Cell Lysis Agonist->Lysis Forskolin Forskolin (for Gi/o) Forskolin->Agonist cAMP_detect cAMP Detection (HTRF/GloSensor) Lysis->cAMP_detect Curve Generate Dose-Response Curve cAMP_detect->Curve EC50_Emax Determine EC50 & Emax Curve->EC50_Emax G cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_effector Effector & Second Messenger cluster_downstream Downstream Effects Ligand 2-AT Derivative Receptor 5-HT1 / α2 / D2 Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response

References

A Head-to-Head Comparison of 2-Aminotetralin Enantiomers' Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of the (R)- and (S)-enantiomers of 2-aminotetralin and its derivatives. The information presented is collated from various experimental studies to aid in research and drug development endeavors.

Executive Summary

Stereochemistry plays a pivotal role in the pharmacological activity of this compound derivatives, with the (S)-enantiomer generally exhibiting significantly higher potency at various serotonin and adrenergic receptors compared to its (R)-counterpart. This stereoselectivity is a critical determinant for receptor recognition and functional activity. For dopamine receptors, the (S)-enantiomer of certain derivatives also demonstrates higher potency, primarily attributed to a faster association rate constant.

Data Presentation: Receptor Binding Affinity and Functional Potency

The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound enantiomers and their derivatives at key biogenic amine receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound/DerivativeReceptor(S)-Enantiomer Ki (nM)(R)-Enantiomer Ki (nM)Fold Difference (S vs. R)Reference
5-Substituted-2-Aminotetralins (5-SATs)5-HT1AHigh Affinity (≤ 25)Lower Affinity35- to 1000-fold[1][2]
5-Substituted-2-Aminotetralins (5-SATs)5-HT1BHigh Affinity (≤ 25)Lower Affinity35- to 1000-fold[1][2]
5-Substituted-2-Aminotetralins (5-SATs)5-HT1DHigh Affinity (≤ 25)Lower Affinity35- to 1000-fold[1]
(-)-trans-(2S,4R)-4-(3'-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine5-HT2C19 (EC50)8.80 (mg/kg, in vivo ED50) for (+)-enantiomerPotency Difference

Table 2: Adrenergic Receptor Binding Affinities (Ki, nM)

Compound/DerivativeReceptor(S)-Enantiomer Ki(R)-Enantiomer KiFold Difference (S vs. R)Reference
5-SATs (C2-N,N-dimethylamine or -pyrrolidine)α2AHigh PreferenceLower Preference20- to 40-fold
5-SATs (C2-N,N-dimethylamine or -pyrrolidine)α2CHigh PreferenceLower Preference20- to 40-fold

Table 3: Dopamine Receptor Binding Kinetics

Compound/DerivativeReceptorEnantiomerkon (Association Rate)koff (Dissociation Rate)PotencyReference
5-OH-dipropylaminotetralin (5-OH-DPAT)D2(S)HigherSimilar to (R)Higher
5-OH-dipropylaminotetralin (5-OH-DPAT)D2(R)LowerSimilar to (S)Lower

Experimental Protocols

The data presented in this guide are primarily derived from the following experimental methodologies:

Radioligand Competition Binding Assays

This technique was broadly used to determine the binding affinity (Ki) of the this compound enantiomers for various receptors.

  • Principle: The assay measures the ability of a test compound (e.g., a this compound enantiomer) to compete with a radiolabeled ligand that has a known high affinity for a specific receptor.

  • General Procedure:

    • Cell membranes expressing the receptor of interest are prepared.

    • A constant concentration of a specific radioligand (e.g., [3H]5-CT for 5-HT1 receptors, [3H]rauwolscine for α2-adrenergic receptors) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (the this compound enantiomers) are added to the incubation mixture.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Functional assays were employed to assess the potency (EC50) and efficacy (Emax) of the compounds as agonists or inverse agonists.

  • Principle: Many of the targeted receptors (e.g., 5-HT1, α2-adrenergic) are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for producing cyclic adenosine monophosphate (cAMP). Agonists at Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels, while inverse agonists can increase cAMP levels.

  • General Procedure:

    • Cells expressing the receptor of interest are cultured.

    • The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • The cells are then stimulated with forskolin to increase basal cAMP levels.

    • Increasing concentrations of the test compound are added.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF-based).

    • Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression.

Visualizations

Signaling Pathway for Gi/o-Coupled Receptors

G cluster_membrane Cell Membrane Receptor Gi/o-Coupled Receptor (e.g., 5-HT1, α2-Adrenergic) G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist (S)-2-Aminotetralin (Agonist) Agonist->Receptor Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Agonist binding to a Gi/o-coupled receptor inhibits adenylyl cyclase, reducing cAMP production.

Experimental Workflow for Binding Affinity Determination

G start Start prep_membranes Prepare Cell Membranes with Receptor of Interest start->prep_membranes incubation Incubate Membranes with: - Radiolabeled Ligand - (R)- or (S)-2-AT Enantiomer prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration quantification Quantify Radioactivity on Filters filtration->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

Logical Relationship of Enantiomer Potency

G 2AT This compound Derivatives S_enantiomer (S)-Enantiomer 2AT->S_enantiomer R_enantiomer (R)-Enantiomer 2AT->R_enantiomer Potency Higher Potency (Generally) S_enantiomer->Potency Exhibits R_enantiomer->Potency Lower Potency Receptors 5-HT1A, 5-HT1B, 5-HT1D α2A, α2C, D2 Potency->Receptors at

Caption: The (S)-enantiomer of this compound derivatives generally shows higher potency at various receptors.

References

Validating the Selectivity of 2-Aminotetralin-Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-aminotetralin-based ligands, supported by experimental data. It delves into their selectivity for various receptor subtypes, outlines detailed experimental protocols for validation, and visualizes the complex signaling pathways involved.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for ligands targeting a range of G protein-coupled receptors (GPCRs), particularly dopamine, serotonin, and adrenergic receptors. The selectivity of these ligands for specific receptor subtypes is crucial for developing targeted therapeutics with improved efficacy and reduced side effects. This guide offers a comprehensive overview of the experimental data and methodologies used to validate the selectivity of these compounds.

Comparative Selectivity Data of this compound-Based Ligands

The selectivity of this compound derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amino group. The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of representative 5-substituted-2-aminotetralin (5-SAT) analogues at various serotonin and adrenergic receptor subtypes.

Ligand/CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC50, nM)Efficacy (Emax, %)Reference
(2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) α2A-Adrenergic-cAMP Inhibition< 2Agonist[1]
α2C-Adrenergic-cAMP Inhibition< 2Inverse Agonist[1]
5-phenyl-2-(di-n-propylamino)tetralin (5-PAT) α2A-Adrenergic-cAMP Inhibition-~25% of lofexidine[1]
(2S)-5-(2′-fluorophenyl)-N-pyrrolidinyl-1,2,3,4-tetrahydronaphthalen-2-amine (PFPT) 5-HT1A≤ 25cAMP InhibitionPotent Agonist-[2]
5-HT1B> 1000cAMP Inhibition--[2]
5-HT1D> 1000cAMP Inhibition--
(2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) 5-HT1A≤ 25cAMP Inhibition--
5-HT1B≤ 25cAMP InhibitionPotent Agonist-
5-HT1D≤ 25cAMP InhibitionPotent Agonist-
8-OH-DPAT 5-HT1A1.2---
5-HT1B----
5-HT1D----

Note: '-' indicates data not available in the cited sources. Ki values are indicative of the concentration of the ligand that will bind to half of the receptors at equilibrium. EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. Emax is the maximum response achievable by the ligand.

Experimental Protocols

The validation of ligand selectivity relies on robust and well-defined experimental protocols. The two primary methods employed are radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The unlabeled test compound (the this compound derivative) is then introduced to compete for binding with the radioligand.

General Protocol for Competitive Radioligand Binding Assay:

  • Preparation of Receptor Source: Cell membranes or tissue homogenates expressing the target receptor are prepared.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]5-CT for 5-HT1A, 5-HT1B, and 5-HT1D receptors) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand. This is commonly achieved through rapid filtration using glass fiber filters that trap the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For many dopamine and serotonin receptors, which are Gi or Gs protein-coupled, the downstream signaling pathway involves the modulation of cyclic adenosine monophosphate (cAMP) levels.

General Protocol for cAMP Functional Assay:

  • Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured.

  • Cell Plating: The cells are seeded into multi-well plates.

  • Compound Addition: The cells are treated with various concentrations of the test this compound-based ligand. For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist.

  • Stimulation (for Gi-coupled receptors): To measure the inhibition of cAMP production by Gi-coupled receptors, adenylyl cyclase is typically stimulated with forskolin.

  • Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured. Several methods are available for this, including:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

    • GloSensor™ cAMP Assay: This assay utilizes a genetically engineered luciferase that emits light in the presence of cAMP.

    • AlphaScreen® cAMP Assay: This is a bead-based assay where competition between endogenous and biotinylated cAMP for an antibody-coated acceptor bead is measured.

  • Data Analysis: The data are plotted as a concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax of the compound.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_d1 D1-like Receptor Signaling (Gs-coupled) cluster_d2 D2-like Receptor Signaling (Gi-coupled) D1_Ligand This compound (Agonist) D1_Receptor Dopamine D1/D5 Receptor D1_Ligand->D1_Receptor Gs Gs Protein D1_Receptor->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 Protein Kinase A cAMP_D1->PKA_D1 Downstream_D1 Cellular Response PKA_D1->Downstream_D1 D2_Ligand This compound (Agonist) D2_Receptor Dopamine D2/D3/D4 Receptor D2_Ligand->D2_Receptor Gi_D2 Gi Protein D2_Receptor->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Downstream_D2 Cellular Response cAMP_D2->Downstream_D2 G cluster_5ht1 5-HT1 Receptor Signaling (Gi-coupled) cluster_5ht2 5-HT2 Receptor Signaling (Gq-coupled) 5HT1_Ligand This compound (Agonist) 5HT1_Receptor Serotonin 5-HT1A/1B/1D Receptor 5HT1_Ligand->5HT1_Receptor Gi_5HT1 Gi Protein 5HT1_Receptor->Gi_5HT1 AC_5HT1 Adenylyl Cyclase Gi_5HT1->AC_5HT1 Inhibits cAMP_5HT1 ↓ cAMP AC_5HT1->cAMP_5HT1 Downstream_5HT1 Cellular Response cAMP_5HT1->Downstream_5HT1 5HT2_Ligand Serotonin (Agonist) 5HT2_Receptor Serotonin 5-HT2A/2B/2C Receptor 5HT2_Ligand->5HT2_Receptor Gq Gq Protein 5HT2_Receptor->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca2 ↑ Ca²⁺ IP3->Ca2 Downstream_5HT2 Cellular Response PKC->Downstream_5HT2 Ca2->Downstream_5HT2 G cluster_workflow Experimental Workflow for Ligand Selectivity Validation Start Synthesize this compound Derivative Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Determine EC50/IC50, Emax) Start->Functional_Assay Data_Analysis Data Analysis and Selectivity Calculation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Determine Receptor Selectivity Profile Data_Analysis->Conclusion

References

Comparative Efficacy of 2-Aminotetralin and Traditional Antidepressants: A Preclinical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of 2-Aminotetralin and its derivatives against traditional classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Due to the limited availability of direct comparative studies of this compound for depression, this guide focuses on its known mechanisms of action and contextualizes its potential antidepressant-like effects by presenting benchmark preclinical data from established antidepressants in widely accepted screening models.

Mechanism of Action: A Tale of Two Approaches

Traditional antidepressants primarily function by inhibiting the reuptake of monoamine neurotransmitters—serotonin, norepinephrine, and to a lesser extent, dopamine—in the synaptic cleft.[1][2] This action increases the availability of these neurotransmitters to bind to postsynaptic receptors, which is believed to contribute to their therapeutic effects over time.[1][2]

In contrast, this compound (2-AT) and its derivatives present a more complex pharmacological profile. 2-AT itself is known to act as a stimulant, inhibiting the reuptake of serotonin and norepinephrine and potentially inducing their release. It is also thought to act on dopamine systems.[3] Certain derivatives of this compound have been developed as potent agonists for specific serotonin receptor subtypes, particularly the 5-HT1A receptor, which is a key target in the treatment of anxiety and depression.

Preclinical Efficacy in Animal Models of Depression

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most common behavioral paradigms used to screen for antidepressant-like activity in rodents. These tests are based on the principle that an animal, when placed in a stressful and inescapable situation, will eventually adopt an immobile posture. Antidepressant compounds are expected to increase the latency to immobility or decrease the total duration of immobility, reflecting a more persistent escape-oriented behavior.

Table 1: Representative Preclinical Efficacy of Traditional Antidepressants in the Forced Swim Test (FST) in Rodents
Antidepressant ClassCompoundAnimal ModelDose RangeEffect on Immobility TimeReference
SSRI FluoxetineRat5-20 mg/kgDecreased
CitalopramMouse10-30 mg/kgDecreased
SNRI VenlafaxineRat10-40 mg/kgDecreased
DesvenlafaxineMouse10-40 mg/kgDecreased
NDRI BupropionMouse10-40 mg/kgDecreased

This table presents representative data and is not an exhaustive list. The efficacy of antidepressants in the FST can be influenced by various factors including the specific strain, age, and sex of the animal, as well as the precise experimental protocol.

Experimental Protocols

Forced Swim Test (FST) Protocol (Rodents)

The Forced Swim Test is a widely used behavioral assay to assess antidepressant-like activity. The protocol generally involves two sessions.

Apparatus:

  • A transparent cylindrical container (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 50 cm height).

  • The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (typically 15 cm for mice and 30 cm for rats).

Procedure:

  • Habituation/Pre-test Session (Day 1): The animal is placed in the water-filled cylinder for a 15-minute session. This initial exposure is designed to induce a state of learned helplessness.

  • Test Session (Day 2): 24 hours after the pre-test, the animal is returned to the cylinder for a 5-minute test session. The test session is typically recorded for later analysis.

  • Drug Administration: The test compound or vehicle is administered at a specified time before the test session (e.g., 30, 60, or 120 minutes prior, depending on the drug's pharmacokinetics).

  • Behavioral Scoring: The duration of immobility (the animal remains floating with only minor movements to keep its head above water) is manually or automatically scored during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol (Mice)

The Tail Suspension Test is another common screening tool for potential antidepressant compounds, primarily used in mice.

Apparatus:

  • A horizontal bar or rod is placed at a sufficient height from the ground (e.g., 50-60 cm).

  • Adhesive tape is used to suspend the mouse by its tail from the bar.

Procedure:

  • Suspension: The mouse is suspended by its tail using adhesive tape, at a distance of approximately 1-2 cm from the tip of the tail. The mouse should be positioned so that it cannot reach any surfaces.

  • Test Duration: The test is typically conducted for a 6-minute period.

  • Drug Administration: The test compound or vehicle is administered prior to the test session.

  • Behavioral Scoring: The duration of immobility is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. A reduction in immobility time suggests an antidepressant-like effect.

Signaling Pathways

The therapeutic effects of antidepressants are believed to be mediated by downstream signaling cascades that are initiated by the increase in synaptic monoamines or direct receptor modulation.

G cluster_SSRI_SNRI Traditional Antidepressants (SSRIs/SNRIs) ssri SSRI/SNRI sert_net SERT/NET ssri->sert_net Inhibition monoamines Increased Synaptic Serotonin & Norepinephrine sert_net->monoamines Block Reuptake receptors Postsynaptic Receptors (e.g., 5-HT, NE) monoamines->receptors Activation downstream Downstream Signaling (e.g., cAMP, CREB, BDNF) receptors->downstream Signal Transduction

Fig. 1: Signaling pathway of traditional antidepressants.

G cluster_2AT Potential this compound Pathways cluster_reuptake Monoamine Reuptake Inhibition cluster_agonist 5-HT1A Receptor Agonism at_reuptake This compound transporters SERT/NET/DAT at_reuptake->transporters Inhibition monoamines_2at Increased Synaptic Monoamines transporters->monoamines_2at Block Reuptake at_agonist 2-AT Derivative ht1a 5-HT1A Receptor at_agonist->ht1a Activation gi Gi/o Protein ht1a->gi ac Adenylyl Cyclase gi->ac Inhibition erk ERK Pathway gi->erk Activation camp Decreased cAMP ac->camp Inhibition G start Compound Synthesis & Characterization in_vitro In Vitro Receptor Binding & Functional Assays start->in_vitro pk Pharmacokinetic Studies (ADME) in_vitro->pk acute_tox Acute Toxicity Studies pk->acute_tox behavioral Behavioral Screening (FST, TST) acute_tox->behavioral chronic Chronic Efficacy Models (e.g., Chronic Mild Stress) behavioral->chronic neurochem Neurochemical Analysis (e.g., Microdialysis) chronic->neurochem end Lead Optimization or Preclinical Candidate Selection neurochem->end

References

Benchmarking New 2-Aminotetralin Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of novel 2-aminotetralin derivatives against established standards, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their potential therapeutic applications. The data presented herein is compiled from recent preclinical studies and focuses on derivatives targeting monoamine G-protein coupled receptors, a common focus for this chemical scaffold.

Introduction to 2-Aminotetralins

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid framework, which incorporates a phenethylamine moiety, makes it a valuable template for designing ligands for a variety of targets, particularly dopamine, serotonin, and adrenergic receptors.[2][3][4] Recent research has focused on developing derivatives with improved selectivity and potency for specific receptor subtypes, aiming to enhance therapeutic efficacy while minimizing off-target effects. This guide benchmarks a selection of these novel compounds against well-characterized standards.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of new this compound derivatives compared to known standards at various G-protein coupled receptors. Lower Ki values indicate higher binding affinity.

CompoundTarget ReceptorKi (nM)Reference StandardStandard's Ki (nM)
Novel Derivatives
(2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT)α2A-Adrenergic<2Lofexidine~10-20
α2C-Adrenergic~5Lofexidine~10-20
5-Phenyl-2-dimethylaminotetralin (5-PAT)5-HT1A~158-OH-DPAT~1
5-HT1D~55-CT~0.5
S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4 tetrahydronaphthalene hydrochloride (ST1214)----
Known Standards
8-OH-DPAT5-HT1A~1--
5-CT5-HT1A/1B/1D/7~0.5-2--
Lofexidineα2A/α2C-Adrenergic~10-20--
ApomorphineDopamine D2-like~10-50--

Note: The binding affinities are approximate values compiled from multiple sources and may vary depending on the specific experimental conditions.[5]

Functional Activity Profile

This table outlines the functional activity (EC50/IC50, nM) and efficacy of the new derivatives in comparison to standards. EC50 represents the concentration for 50% of maximal response for agonists, while IC50 indicates the concentration for 50% inhibition for antagonists/inverse agonists.

CompoundTarget ReceptorFunctional AssayPotency (EC50/IC50, nM)Efficacy (% of Standard)Reference Standard
Novel Derivatives
(2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT)α2A-AdrenergiccAMP accumulation<2 (EC50)Partial AgonistLofexidine
α2C-AdrenergiccAMP accumulation~5 (IC50)Inverse AgonistYohimbine
5-Phenyl-2-dimethylaminotetralin (5-PAT)5-HT1AcAMP accumulation~20 (EC50)Agonist8-OH-DPAT
5-HT1DcAMP accumulation~10 (EC50)Agonist5-CT
S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4 tetrahydronaphthalene hydrochloride (ST1214)-TNF-α production-Inhibitor-
Known Standards
8-OH-DPAT5-HT1AcAMP accumulation~1-5 (EC50)Full Agonist-
Lofexidineα2A-AdrenergiccAMP accumulation~10-30 (EC50)Agonist-

Note: Functional activity data is highly dependent on the cell line and assay used.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate a typical signaling pathway for a Gi-coupled receptor and a standard experimental workflow for assessing compound activity.

G_protein_signaling cluster_membrane Cell Membrane Agonist Agonist (e.g., 2-AT Derivative) Receptor GPCR (e.g., 5-HT1A, α2A) Agonist->Receptor Binds G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Leads to

Caption: Gi-coupled GPCR signaling pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Compound Synthesis & Purification binding Radioligand Binding Assay (Determine Ki) synthesis->binding functional Functional Assay (e.g., cAMP accumulation) (Determine EC50/IC50, Efficacy) binding->functional Prioritize Compounds animal_model Animal Model of Disease (e.g., Murine Shock Model) functional->animal_model Lead Candidate Selection behavioral Behavioral Assessment (e.g., Stereotypy) animal_model->behavioral

Caption: A typical drug discovery workflow.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK293 cells) are cultured and harvested. The cell pellet is homogenized in a buffer and centrifuged to isolate the cell membranes containing the receptor. The final membrane preparation is quantified for protein concentration.

  • Assay Incubation: In a multi-well plate, a constant concentration of a specific radioligand (e.g., [3H]rauwolscine for α2-adrenergic receptors) and a fixed amount of the membrane preparation are incubated with varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, through a G-protein coupled receptor.

  • Cell Culture and Plating: Cells expressing the target receptor are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. For antagonist/inverse agonist testing, cells are co-incubated with an agonist (e.g., forskolin, which directly activates adenylyl cyclase).

  • Incubation: The cells are incubated for a specific period to allow for cAMP production.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of cAMP produced at each compound concentration is quantified. For agonists, a dose-response curve is generated to determine the EC50 and maximal efficacy (Emax). For antagonists/inverse agonists, the IC50 is determined from the inhibition of agonist-stimulated cAMP production.

Discussion and Future Directions

The development of novel this compound derivatives continues to yield compounds with promising pharmacological profiles. The 5-substituted-2-aminotetralin (5-SAT) chemotype, for instance, has demonstrated remarkable functional diversity at α2-adrenergic and serotonin receptors, with some analogs acting as partial agonists at one subtype while being inverse agonists at another. This functional selectivity offers the potential for developing drugs with more refined therapeutic actions and fewer side effects.

Furthermore, some derivatives, such as ST1214, have shown significant anti-inflammatory properties by modulating cytokine production, suggesting their potential application in treating inflammatory conditions. The antifungal activity of certain this compound derivatives also opens up new avenues for research in infectious diseases.

Future research should focus on further elucidating the structure-activity relationships of these new derivatives to optimize their selectivity and potency. In vivo studies are crucial to validate the therapeutic potential of these compounds in relevant disease models and to assess their pharmacokinetic and safety profiles. The continued exploration of the this compound scaffold holds significant promise for the discovery of novel therapeutics for a wide range of disorders.

References

The 2-Aminotetralin Scaffold: Bridging In Vitro Receptor Activity with In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The 2-aminotetralin chemical scaffold has proven to be a versatile framework for designing potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors. Understanding the correlation between the in vitro activity of these compounds and their in vivo effects is paramount for advancing drug discovery and development. This guide provides a comparative analysis of key this compound derivatives, summarizing their in vitro receptor binding and functional activity alongside available in vivo data. We delve into the experimental methodologies underpinning these findings and present visual aids to elucidate the complex relationships between chemical structure, receptor interaction, and physiological response.

Correlating In Vitro Efficacy to In Vivo Response: A Comparative Analysis

A direct mathematical in vitro to in vivo correlation (IVIVC) for this compound derivatives is not yet fully established in the literature. However, by comparing the rank-order of in vitro potency and efficacy with the observed in vivo outcomes for specific analogs, we can begin to draw valuable correlations that can guide future drug design.

Here, we focus on a selection of 5-substituted-2-aminotetralin (5-SAT) analogs that have been well-characterized in vitro, with a particular emphasis on FPT ((S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine), for which a growing body of in vivo data is available. We also examine ST1214, a derivative investigated for its anti-inflammatory properties.

Serotonergic Activity: From Receptor Binding to Behavioral Modulation

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are key targets for therapeutic intervention in neuropsychiatric disorders. The this compound scaffold has yielded compounds with high affinity and functional agonism at these receptors.

Table 1: Comparative In Vitro Activity of this compound Analogs at Serotonin Receptors [1][2][3]

Compound5-HT1A Ki (nM)5-HT1A EC50 (nM)5-HT1A Emax (%)5-HT1B Ki (nM)5-HT1B EC50 (nM)5-HT1B Emax (%)5-HT1D Ki (nM)5-HT1D EC50 (nM)5-HT1D Emax (%)
(2S)-FPT 2240High<5-Full Agonist<5-Full Agonist
(2S)-CPT -----High-potency, full-efficacy agonist---
(2S)-PFPT -35-fold higher potency than at 5-HT1B/1D-------
8-OH-DPAT -equipotent (R)- and (S)---(R)- > (S)---(R)- > (S)--

Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater functional potency. Emax represents the maximum efficacy of the compound relative to a reference full agonist.

(2S)-FPT emerges as a potent agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[4][5] This broad-spectrum agonism is hypothesized to contribute to its observed in vivo effects. In preclinical models, FPT has demonstrated a range of therapeutic potential:

  • Anxiolytic and Prosocial Effects: FPT increases social interaction and exhibits anxiolytic-like effects in mouse models.

  • Anticonvulsant Activity: In a mouse model of Fragile X syndrome, FPT was shown to be prophylactic for audiogenic seizures.

  • Modulation of Brain Activity: FPT has been shown to modulate cortical electroencephalogram (EEG) activity in mice, specifically decreasing relative alpha power.

The potent in vitro agonism of FPT at 5-HT1A and 5-HT1B/1D receptors likely underlies these behavioral outcomes, as these receptors are known to play crucial roles in regulating mood, anxiety, and neuronal excitability. For instance, 5-HT1A receptor activation is a well-established mechanism for anxiolysis.

While in vivo data for (2S)-CPT and (2S)-PFPT is less available, their in vitro profiles suggest distinct therapeutic possibilities. (2S)-CPT is a high-potency, full-efficacy agonist at the 5-HT1B receptor. (2S)-PFPT, with its significantly higher potency at the 5-HT1A receptor compared to 5-HT1B/1D, could be a more selective anxiolytic with a potentially different side-effect profile compared to the broader spectrum agonist FPT.

Anti-inflammatory Activity: A Novel Avenue for 2-Aminotetralins

Beyond their effects on the central nervous system, certain this compound derivatives have shown promise as anti-inflammatory agents.

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of ST1214

Assay TypeModelKey Findings
In Vitro Human peripheral blood mononuclear cells and promonocytic THP-1 cellsDose-dependently reduced TNF-α production. Inhibited lipopolysaccharide-induced TNF-α secretion.
In Vivo Murine models of toxic shockProtected mice against lethality induced by lipopolysaccharide. Markedly inhibited the production of proinflammatory cytokines (TNF-α, IL-1β, IL-12, IFN-γ) and nitric oxide (NO). Concurrently enhanced the production of the anti-inflammatory cytokine IL-10.

ST1214 demonstrates a clear correlation between its in vitro and in vivo anti-inflammatory activity. Its ability to down-regulate pro-inflammatory cytokines and up-regulate the anti-inflammatory cytokine IL-10 in cellular assays translates to a protective effect in animal models of toxic shock. This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable and reproducible data. Below are summaries of the key methodologies used to characterize the this compound derivatives discussed.

In Vitro Assays
  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

    • General Procedure:

      • Cell membranes expressing the receptor of interest are prepared.

      • A constant concentration of a radiolabeled ligand (e.g., [3H]5-CT for 5-HT1A/1B/1D receptors) is incubated with the cell membranes.

      • Increasing concentrations of the unlabeled test compound (e.g., FPT) are added to compete with the radioligand for binding to the receptor.

      • After incubation, the bound and free radioligand are separated by filtration.

      • The amount of bound radioactivity is measured using liquid scintillation counting.

      • The Ki value is calculated from the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

  • cAMP Accumulation Assays:

    • Objective: To determine the functional activity (EC50 and Emax) of a compound as an agonist or antagonist at a Gi/o-coupled receptor.

    • General Procedure:

      • Cells expressing the receptor of interest (e.g., HEK293T cells) are cultured.

      • The cells are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.

      • Increasing concentrations of the test compound are added. Agonists will inhibit adenylyl cyclase activity, leading to a decrease in cAMP levels.

      • The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

      • Dose-response curves are generated to determine the EC50 and Emax values.

In Vivo Assays
  • Locomotor Activity Test:

    • Objective: To assess the general motor activity of an animal and to screen for potential sedative or stimulant effects of a compound.

    • General Procedure:

      • Rodents (typically mice or rats) are individually placed in an open-field arena.

      • The arena is equipped with a grid of infrared beams.

      • The animal's movements are tracked by the interruption of these beams.

      • Parameters such as total distance traveled, time spent moving, and rearing frequency are recorded over a specified period.

      • The effects of a test compound are compared to a vehicle control group.

  • Cytokine Production Assay:

    • Objective: To measure the levels of cytokines in biological samples (e.g., serum, plasma) to assess the inflammatory state of an animal.

    • General Procedure (ELISA-based):

      • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

      • The biological sample is added to the wells, and the cytokine binds to the capture antibody.

      • A detection antibody, also specific for the cytokine but binding to a different epitope, is added. This antibody is typically biotinylated.

      • A streptavidin-enzyme conjugate is added, which binds to the biotinylated detection antibody.

      • A substrate for the enzyme is added, resulting in a colorimetric change.

      • The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Visualizing the Path from Receptor to Response

To better understand the mechanisms underlying the activity of 2-aminotetralins, it is helpful to visualize the signaling pathways and experimental workflows.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Compound This compound Analog Receptor Target Receptor (e.g., 5-HT1A) Compound->Receptor Binding Radioligand Binding Assay Receptor->Binding Function cAMP Accumulation Assay Receptor->Function Ki Affinity (Ki) Binding->Ki EC50 Potency (EC50) Efficacy (Emax) Function->EC50 Dosing Compound Administration Ki->Dosing Correlation? EC50->Dosing Animal Animal Model (e.g., Mouse) Animal->Dosing Behavior Behavioral Assay (e.g., Locomotor) Dosing->Behavior Biomarker Biomarker Assay (e.g., Cytokine ELISA) Dosing->Biomarker Outcome1 Behavioral Outcome Behavior->Outcome1 Outcome2 Physiological Outcome Biomarker->Outcome2 G cluster_receptor Cell Membrane cluster_cell Intracellular Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Activity) CREB->Gene Regulates Ligand This compound (Agonist) Ligand->Receptor Binds

References

A Comparative Study of 2-Aminotetralin and Other Entactogens for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-aminotetralin and its derivatives against other entactogenic compounds, with a primary focus on 3,4-methylenedioxymethamphetamine (MDMA). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction to Entactogens

Entactogens, also known as empathogens, are a class of psychoactive substances that produce experiences of emotional communion, oneness, and openness.[1] MDMA is the archetypal entactogen, known for its potent serotonin-releasing effects and its ability to directly bind to several receptors.[2][3] this compound (2-AT) and its derivatives represent a class of compounds that share some structural similarities with classic entactogens and have been investigated for their diverse pharmacological activities, particularly at serotonin and other monoamine receptors.[4][5] This guide will compare their receptor binding affinities, functional activities, and the downstream signaling pathways they modulate.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro pharmacological data for this compound derivatives and MDMA. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Derivatives and MDMA

CompoundSERTDATNET5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C
This compound (2-AT) ---------
(S)-5-PAT---≤ 25≤ 25≤ 25---
(S)-FPT---< 5< 5< 5---
(S)-PFPT---≤ 25≤ 25≤ 25---
(S)-NAP---≤ 25≤ 25≤ 25---
MDMA 6101654----3300 (S-isomer)--
(R)-(-)-MDMA---------
(S)-(+)-MDMA------16000--

Data for this compound derivatives are primarily from studies on 5-substituted-2-aminotetralins (5-SATs) and are presented as ranges or notable values. MDMA data is compiled from various studies. A hyphen (-) indicates that data was not found in the searched literature.

Table 2: Functional Activity (IC50/EC50, nM; Emax, %) of this compound Derivatives and MDMA

CompoundSERT (IC50)DAT (IC50)5-HT1A (EC50/Emax)5-HT1B (EC50/Emax)5-HT1D (EC50/Emax)5-HT2A (EC50/Emax)5-HT2B (EC50/Emax)5-HT2C (EC50/Emax)
(S)-5-PAT --Full Agonist (>90%)Partial Agonist (~30%)Full Agonist (>90%)---
(S)-FPT --AgonistAgonistAgonist---
(S)-NAP --Full AgonistWeak Partial AgonistFull Agonist---
MDMA -1177---AgonistAgonist (EC50=100nM, Emax=50%)Partial Agonist
Naphthylaminopropane3.4 (release)12.6 (release)---466 (Full Agonist)40 (Full Agonist)2.3 (Partial Agonist, 20%)

Data for this compound derivatives are from studies on 5-SATs. MDMA and Naphthylaminopropane data are from various sources. Functional activity at transporters is often measured as inhibition of uptake (IC50) or induction of release (EC50). A hyphen (-) indicates that data was not found in the searched literature.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound to serotonin receptors expressed in cell membranes.

  • Membrane Preparation:

    • Cells (e.g., HEK293) stably expressing the serotonin receptor of interest are harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Protein concentration is determined using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • To each well, add the membrane preparation, the radioligand (e.g., [3H]5-CT for 5-HT1 receptors, [3H]ketanserin for 5-HT2A receptors) at a fixed concentration, and varying concentrations of the unlabeled test compound.

    • For total binding, no competing ligand is added. For non-specific binding, a high concentration of a known ligand for the receptor is added.

    • The plate is incubated (e.g., 60 minutes at 30°C) to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

  • Cell Culture:

    • Use cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

    • Cells are cultured to an appropriate confluency in 96-well plates.

  • Uptake Inhibition Assay:

    • On the day of the experiment, the culture medium is removed, and cells are washed with a buffer (e.g., Krebs-HEPES buffer).

    • Cells are pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with varying concentrations of the test compound.

    • A fixed concentration of a radiolabeled monoamine substrate is added to initiate the uptake reaction (e.g., [3H]Serotonin for SERT, [3H]Dopamine for DAT).

    • The uptake reaction proceeds for a short duration (e.g., 10 minutes) at room temperature.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Measurement and Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • The percentage of inhibition for each concentration of the test compound is calculated.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential hallucinogenic-like effects of compounds.

  • Animals:

    • Male C57BL/6J mice are commonly used.

    • Animals are group-housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

    • Mice should be acclimated to the facility for at least one week before the experiment.

  • Drug Preparation and Administration:

    • The test compound is dissolved in a suitable vehicle (e.g., 0.9% saline).

    • The compound is administered via intraperitoneal (i.p.) injection. A dose-response study is typically conducted.

  • Behavioral Observation:

    • After administration, mice are placed individually into an observation chamber (e.g., a transparent cylinder).

    • A trained observer, blind to the treatment conditions, manually counts the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic rotational movement of the head.

    • Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used for more objective quantification.

  • Data Analysis:

    • The total number of head twitches for each animal is recorded.

    • The data are typically analyzed using statistical methods such as ANOVA to compare the effects of different doses of the compound to the vehicle control.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This pathway is a primary target for many psychedelic compounds and is also modulated by entactogens.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., 2-AT derivative, MDMA) Agonist->5HT2A_R Binds to

Caption: 5-HT2A Receptor Gq-coupled signaling cascade.

Experimental Workflow for In Vitro Pharmacological Profiling

The following diagram illustrates a typical workflow for characterizing the in vitro pharmacology of novel compounds like this compound derivatives.

experimental_workflow Start Synthesized Compound (e.g., this compound Derivative) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ flux) Start->Functional_Assay Data_Analysis_Ki Data Analysis: Determine Ki values Binding_Assay->Data_Analysis_Ki Data_Analysis_EC50 Data Analysis: Determine EC50/IC50 and Emax Functional_Assay->Data_Analysis_EC50 SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis_Ki->SAR Data_Analysis_EC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for in vitro pharmacological characterization.

Discussion and Conclusion

The compiled data indicates that while both this compound derivatives and MDMA interact with the serotonergic system, they exhibit distinct pharmacological profiles.

This compound Derivatives: The 5-substituted-2-aminotetralins (5-SATs) demonstrate high affinity and agonist activity, particularly at 5-HT1A, 5-HT1B, and 5-HT1D receptors. The specific substitutions on the this compound scaffold significantly influence their potency and efficacy at different receptor subtypes, allowing for the development of compounds with selective profiles. For instance, some derivatives show full agonism at 5-HT1A and 5-HT1D receptors while acting as weak partial agonists at 5-HT1B receptors.

MDMA: In contrast, MDMA's primary mechanism of action is the potent release of serotonin, followed by dopamine and norepinephrine, through its interaction with the respective monoamine transporters. While MDMA does have direct receptor binding activity, its affinity for serotonin receptors is generally lower than that of the potent 5-SATs. MDMA acts as an agonist at 5-HT2 receptors, which contributes to its psychoactive effects.

Comparative Insights: The this compound scaffold offers a versatile platform for developing selective serotonin receptor modulators. Unlike MDMA, which has a broad mechanism of action dominated by monoamine release, this compound derivatives can be designed to target specific receptor subtypes with high affinity and varying functional activities. This selectivity could lead to the development of compounds with more refined therapeutic effects and potentially fewer off-target effects compared to classic entactogens like MDMA.

The in vivo data from HTR studies, a model for 5-HT2A receptor activation, can further elucidate the functional consequences of these in vitro differences. Compounds with high 5-HT2A agonist activity would be expected to induce a robust HTR, providing a correlative measure of their potential for psychedelic-like effects.

References

Assessing the Therapeutic Index of 2-Aminotetralin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of several 2-Aminotetralin analogs. Due to the limited availability of public data on the acute toxicity of specific analogs, a direct calculation and comparison of the therapeutic index (TI), defined as the ratio of the toxic dose to the effective dose, is not fully possible at this time. However, this guide compiles available preclinical data on the efficacy of these compounds and provides the necessary experimental framework for a comprehensive assessment of their therapeutic potential.

Comparative Efficacy of this compound Analogs

The following tables summarize the available in vitro and in vivo efficacy data for selected this compound analogs. This data is essential for determining the effective dose (ED₅₀) component of the therapeutic index.

Table 1: In Vitro Efficacy of 5-Substituted this compound (5-SAT) Analogs at Serotonin Receptors

CompoundReceptorAffinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ, %)
5-PAT 5-HT₁ₐ1525>90 (Full Agonist)
5-HT₁B18150~30 (Partial Agonist)
5-HT₁D1.210>90 (Full Agonist)
FPT 5-HT₁ₐ4.55.0High (Partial Agonist)
5-HT₁B3.23.0>90 (Full Agonist)
5-HT₁D2.82.0>90 (Full Agonist)
CPT 5-HT₁B2.54.0>90 (Full Agonist)

Data compiled from studies on 5-substituted-2-aminotetralin analogs. Efficacy is often compared to a reference full agonist.

Table 2: In Vivo Efficacy of Selected this compound Analogs

CompoundAnimal ModelEfficacy EndpointEffective Dose (mg/kg)
ST1214 Murine LPS-induced shockInhibition of TNF-α production30 (oral)[1]
FPT Fmr1 Knockout Mice (Autism Model)Improvement in repetitive and social behaviorsNot specified
(-)-MBP DOI-induced head-twitch response (HTR) in miceReduction in HTRsED₅₀ = 2.67

Note on Therapeutic Index: The therapeutic index is calculated as TI = TD₅₀ / ED₅₀ (or LD₅₀ / ED₅₀). While ED₅₀ values can be determined from the data above and further in vivo studies, the lack of publicly available TD₅₀ (toxic dose in 50% of subjects) or LD₅₀ (lethal dose in 50% of subjects) data for these specific analogs prevents the calculation of their therapeutic indices. Researchers are encouraged to perform acute toxicity studies as outlined in Section 2 to determine these values.

Experimental Protocols

Protocols for Assessing Efficacy

This protocol is used to determine the binding affinity (Kᵢ) of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT₁ₐ, D₂)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ)

  • Test compounds (this compound analogs) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding). For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This protocol is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the target GPCR (e.g., CHO cells expressing D₂ receptors)

  • Test compounds (this compound analogs) at various concentrations

  • Forskolin (an adenylyl cyclase activator, for Gᵢ-coupled receptors)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with a stimulation buffer.

  • For Gᵢ-coupled receptors, pre-treat the cells with forskolin to stimulate cAMP production.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.

  • Determine the EC₅₀ (concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (maximal effect) from the curve.

This protocol is used to assess the anti-inflammatory efficacy of a compound in vivo.[1]

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., ST1214)

  • Saline solution

  • ELISA kit for measuring cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a specific pretreatment time, induce endotoxic shock by injecting a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg, i.p.).

  • Monitor the animals for signs of sickness and survival over a set period (e.g., 72 hours).

  • At a specific time point post-LPS injection (e.g., 90 minutes for peak TNF-α levels), collect blood samples via cardiac puncture.

  • Separate the serum and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Compare the cytokine levels and survival rates between the compound-treated group and the vehicle-treated group to determine the efficacy of the compound.

Protocol for Assessing Acute Toxicity

This protocol is used to determine the acute oral toxicity of a substance and to estimate its LD₅₀.

Materials:

  • Rats or mice (typically female, as they are often more sensitive)

  • Test compound

  • Vehicle for administration (e.g., water, corn oil)

  • Oral gavage needles

Procedure:

  • Sighting Study (Optional): A preliminary study with a small number of animals can be conducted to determine the appropriate starting dose.

  • Main Study:

    • Use a stepwise procedure with a group of 3 animals per step.

    • Administer a single oral dose of the test compound to the animals. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, morbidity, and mortality.

    • Record body weight changes and all clinical signs of toxicity.

    • The outcome of the first step (number of animals that die or become moribund) determines the dose for the next step.

      • If 3/3 animals die, the dose for the next step is lowered.

      • If 0/3 or 1/3 animals die, the same dose is administered to another group of 3 animals.

      • If 2/3 animals die, the dose for the next step is lowered.

      • If 3/3 animals survive, the next higher dose level is used in the next step.

  • Data Analysis:

    • The LD₅₀ is estimated based on the dose levels at which mortality occurs.

    • All observed signs of toxicity, gross pathology findings at necropsy, and body weight data are reported.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound analogs and a general workflow for assessing their therapeutic index.

G cluster_D2 Dopamine D₂ Receptor Signaling (Gαi-coupled) D2_agonist This compound Analog (D₂ Agonist) D2R D₂ Receptor D2_agonist->D2R Binds to G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates response Cellular Response (e.g., ↓ Neuronal Firing) PKA->response Phosphorylates targets leading to

Dopamine D₂ Receptor Signaling Pathway

G cluster_5HT1A Serotonin 5-HT₁ₐ Receptor Signaling (Gαi-coupled) HT1A_agonist This compound Analog (5-HT₁ₐ Agonist) HT1AR 5-HT₁ₐ Receptor HT1A_agonist->HT1AR Binds to G_alpha_i Gαi HT1AR->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits GIRK GIRK Channel G_alpha_i->GIRK Activates Gβγ subunit which opens cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates hyperpolarization Hyperpolarization GIRK->hyperpolarization Leads to K⁺ efflux and

Serotonin 5-HT₁ₐ Receptor Signaling Pathway

G cluster_workflow Workflow for Therapeutic Index Assessment start Select this compound Analog efficacy Assess Efficacy start->efficacy toxicity Assess Toxicity start->toxicity in_vitro_eff In Vitro Efficacy (e.g., Receptor Binding, cAMP assay) efficacy->in_vitro_eff in_vivo_eff In Vivo Efficacy (e.g., Animal models of disease) efficacy->in_vivo_eff ed50 Determine ED₅₀ in_vivo_eff->ed50 ti Calculate Therapeutic Index (TI = LD₅₀ / ED₅₀) ed50->ti acute_tox Acute Toxicity Study (e.g., OECD 423) toxicity->acute_tox ld50 Determine LD₅₀/TD₅₀ acute_tox->ld50 ld50->ti compare Compare with Alternatives ti->compare

References

Reproducibility of 2-Aminotetralin Experimental Results Across Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminotetralin (2-AT) scaffold is a cornerstone in the development of ligands targeting dopamine and serotonin receptors, leading to numerous derivatives with significant therapeutic potential. The reproducibility of experimental findings is paramount for advancing drug discovery and ensuring the reliability of preclinical data. This guide provides an objective comparison of experimental results for key this compound derivatives across different laboratories, focusing on their binding affinities for dopamine and serotonin receptors. By presenting quantitative data in a standardized format, detailing experimental protocols, and visualizing key processes, this guide aims to offer a clear perspective on the consistency of these findings and highlight potential sources of variability.

Quantitative Data Comparison: Binding Affinities (Ki) of this compound Derivatives

The following tables summarize the reported binding affinities (Ki in nM) of prominent this compound derivatives for dopamine and serotonin receptor subtypes from various research publications. These tables are designed to facilitate a direct comparison of data generated in different laboratories.

Table 1: Comparison of Binding Affinities for Dopamine D2 and D3 Receptors

CompoundReceptorRadioligandTissue/Cell LineKi (nM)Laboratory/Reference
(+)-7-OH-DPAT Dopamine D3[3H]7-OH-DPATCHO Cells~0.5 (Kd)Palle et al. (1995)[1]
Dopamine D2[3H]7-OH-DPATCHO Cells3.6Palle et al. (1995)[1]
Dopamine D3[3H]7-OH-DPATRat Nucleus Accumbens-Nagy et al. (2000)[2]
N-0437 Dopamine D2[3H]SpiperonePorcine Anterior Pituitary-Horn et al. (1985)[3]
Various 2-AT Derivatives Dopamine D2, D3[3H]RacloprideCloned Human ReceptorsVariousHoman et al. (1998)

Table 2: Comparison of Binding Affinities for Serotonin 5-HT1A Receptors

CompoundRadioligandTissue/Cell LineKi (nM)Laboratory/Reference
(±)-8-OH-DPAT [3H]-8-OH-DPATRat Hippocampus-Paluchowska et al. (2006)[4]
[3H]-8-OH-DPATHuman Platelet Membranes43 (Kd)Harrington et al. (1991)
[3H]-8-OH-DPATRat Brain Raphe Area-Bertho et al. (1998)
[3H]-MPPFHEK293 Cells (human 5-HT1A)-Newman-Tancredi et al. (1998)
[3H]-MPPFRat Cortex-Newman-Tancredi et al. (1998)
(R)-8-OH-DPAT [3H]-8-OH-DPATRat Hippocampus-Paluchowska et al. (2006)
(S)-8-OH-DPAT [3H]-8-OH-DPATRat Hippocampus-Paluchowska et al. (2006)

Analysis of Reproducibility:

Direct comparison of absolute Ki values across different studies should be approached with caution due to inherent variations in experimental conditions. However, the rank order of potency for a series of compounds and the relative selectivity between receptor subtypes often show good concordance between laboratories. For instance, the high affinity of (+)-7-OH-DPAT for the D3 receptor over the D2 receptor is a consistent finding. Discrepancies in absolute Ki values can often be attributed to differences in experimental protocols, as detailed in the following section.

Experimental Protocols

The methodologies employed in radioligand binding assays can significantly influence the outcome. Below are detailed protocols representative of those used to generate the data in the preceding tables. Understanding these methods is crucial for interpreting and comparing results across different studies.

General Protocol for Radioligand Competition Binding Assay

This protocol outlines the fundamental steps for determining the binding affinity (Ki) of a test compound.

1. Membrane Preparation:

  • Source: Tissues (e.g., rat brain regions) or cultured cells expressing the target receptor (e.g., CHO, HEK293 cells).

  • Homogenization: Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) often containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

  • Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

  • Storage: Membranes are typically stored at -80°C until use.

2. Binding Assay:

  • Assay Buffer: Typically a buffered solution (e.g., 50 mM Tris-HCl) containing specific ions (e.g., MgCl2) that may be required for optimal receptor binding.

  • Reaction Mixture: The assay is usually performed in microplates with a final volume of 250-500 µL per well, containing:

    • The membrane preparation (a specific amount of protein).

    • The radioligand at a fixed concentration (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test compound (competitor).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Bound Radioactivity:

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Sources of Inter-laboratory Variability:

  • Radioligand: Choice of radioligand (agonist vs. antagonist), its specific activity, and concentration.

  • Receptor Source: Species (human, rat, etc.), tissue vs. recombinant cell line, and receptor density (Bmax).

  • Assay Buffer Composition: pH, ionic strength, and presence of specific ions or additives (e.g., GTP analogs).

  • Incubation Conditions: Temperature and duration of incubation.

  • Definition of Non-specific Binding: The choice and concentration of the displacing ligand.

  • Data Analysis Methods: Software and statistical models used for curve fitting.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of 2-aminotetralins.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Tissue or Cells) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Washing Washing & Resuspension Centrifugation->Washing Quantification Protein Quantification Washing->Quantification Storage Storage at -80°C Quantification->Storage ReactionSetup Reaction Setup (Membranes, Radioligand, Competitor) Storage->ReactionSetup Incubation Incubation to Equilibrium ReactionSetup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki D2_signaling Dopamine Dopamine / 2-AT Agonist D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates Ca Ca2+ Channels Gi->Ca inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Decreased Ca2+ Influx Ca->Ca_influx HT1A_signaling Serotonin Serotonin / 2-AT Agonist HT1AR 5-HT1A Receptor Serotonin->HT1AR Gi Gi/o Protein HT1AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates ERK ERK Pathway Gi->ERK modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Neuronal_activity Decreased Neuronal Firing K_efflux->Neuronal_activity

References

A Comparative Guide to the Functional Pharmacology of 2-Aminotetralin and Novel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional pharmacology of the classic monoamine releasing agent, 2-aminotetralin (2-AT), with that of novel, structurally related compounds. The development of new psychoactive substances and therapeutic agents often involves modifying foundational scaffolds like 2-AT to achieve more desirable pharmacological profiles, such as enhanced selectivity, potency, or functional specificity (e.g., biased agonism). Here, we evaluate these differences with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Overview of Pharmacological Profiles

This compound is recognized as a rigid analog of phenylisobutylamine and acts as a monoamine releasing agent and reuptake inhibitor.[1] It affects serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems, leading to broad psychostimulant effects.[1] In contrast, recent drug discovery efforts have focused on developing analogs, such as 5-substituted-2-aminotetralins (5-SATs), that exhibit higher affinity and selectivity for specific receptor subtypes, particularly within the serotonin system.[2][3][4] Another modern approach involves designing "biased agonists" that preferentially activate specific downstream signaling pathways of a single receptor, a concept that offers the potential for more targeted therapeutic effects with fewer side effects.

The following tables summarize the quantitative pharmacological data for this compound's more recent and selective analogs compared to reference compounds. Data for the parent compound, this compound, is less consistently reported in recent literature, which has focused on its more potent and selective derivatives.

Table 1: Receptor Binding Affinities (Ki, nM) of Novel 5-Substituted-2-Aminotetralins (5-SATs) and Reference Compounds at Human Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT1F5-HT2A5-HT2C
(S)-FPT (a 5-SAT)4.82.11.1>10,000--
(S)-CPT (a 5-SAT)12.04.02.0>10,000--
(S)-5-PAT (a 5-SAT)25.011.02.2>10,000--
8-OH-DPAT (Ref. Agonist)0.815.029.0>10,000--
NLX-112 (Ref. Agonist)0.5>10,000>10,000>10,000--
Buspirone (Ref. Partial Agonist)9.0205291>10,000--
(-)-MBP (Novel Aminotetralin)----1.10.6

Data compiled from studies on novel 5-substituted-2-aminotetralin (5-SAT) analogs. FPT, CPT, and 5-PAT are examples of these novel analogs, demonstrating high affinity for 5-HT1A/1B/1D receptors.

Table 2: Functional Activity (EC50, nM and Emax, %) of 5-SATs and Reference Compounds at Human 5-HT1 Receptors

CompoundReceptorEC50 (nM)Emax (%)Classification
(S)-FPT 5-HT1A15.097Full Agonist
5-HT1B0.596Full Agonist
5-HT1D0.4100Full Agonist
(S)-CPT 5-HT1A30.0100Full Agonist
5-HT1B1.196Full Agonist
5-HT1D0.7100Full Agonist
(S)-5-PAT 5-HT1A20.091Full Agonist
5-HT1B100.030Partial Agonist
5-HT1D1.995Full Agonist
5-CT (Ref. Agonist)5-HT1A1.0100Full Agonist
5-HT1B1.0100Full Agonist
5-HT1D0.5100Full Agonist
NLX-112 (Ref. Agonist)5-HT1A0.5100Full Agonist
5-HT1B>10,000-Inactive
5-HT1D>10,000-Inactive

Functional activity was determined via cAMP inhibition assays. Emax is relative to the response of the reference agonist 5-CT. These data show how substitutions on the this compound scaffold can fine-tune efficacy, creating full or partial agonists at different receptor subtypes.

Signaling Pathways and Functional Selectivity

The classic view of receptor activation involves a ligand binding and initiating a uniform cellular response. However, modern pharmacology recognizes the concept of biased agonism or functional selectivity , where a ligand can stabilize specific receptor conformations, preferentially activating one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This is a key area where novel compounds diverge from older agents like this compound.

Novel biased agonists for the 5-HT1A receptor, such as NLX-101 (F15599), are designed to preferentially activate G-protein signaling in specific brain regions like the cortex, which is associated with therapeutic effects, while minimizing activation of other pathways that may lead to side effects.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR GPCR (e.g., 5-HT1A) G_Protein G-Protein Activation GPCR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin Recruitment GPCR->Beta_Arrestin Weak Activation Agonist Biased Agonist (e.g., NLX-101) Agonist->GPCR Binds Therapeutic Therapeutic Effects (e.g., Antidepressant) G_Protein->Therapeutic Side_Effects Desensitization & Side Effects Beta_Arrestin->Side_Effects

Caption: Biased agonism at a G-Protein Coupled Receptor (GPCR).

Experimental Protocols and Workflows

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. Understanding these methodologies is crucial for interpreting the data and designing future experiments.

This assay measures the affinity of a compound for a specific receptor. It is a cornerstone for characterizing new chemical entities.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Workflow Diagram:

Radioligand_Binding_Workflow P1 1. Prepare Membranes (Expressing target receptor) P2 2. Incubate Membranes + Radioligand + Test Compound (Varying Conc.) P1->P2 Add P3 3. Separate Bound from free radioligand (via vacuum filtration) P2->P3 Equilibrium Reached P4 4. Quantify Radioactivity (using scintillation counting) P3->P4 Measure P5 5. Data Analysis Calculate IC50 and Ki values P4->P5 Plot Data

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT1A receptor) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound.

  • Filtration: After reaching equilibrium, the incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. A competition curve is fitted to the data to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures a compound's ability to inhibit the reuptake of neurotransmitters by their respective transporters (SERT, DAT, NET).

Objective: To determine the potency (IC50) of a compound to inhibit the uptake of a radiolabeled monoamine substrate.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET) are cultured to confluence.

  • Assay Procedure: Cells (or synaptosomes) are pre-incubated with varying concentrations of the test compound.

  • Substrate Addition: A radiolabeled substrate (e.g., [3H]5-HT for SERT) is added, and the mixture is incubated for a short period (e.g., 10 minutes at 37°C).

  • Termination and Lysis: Uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled substrate.

  • Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound for uptake inhibition.

This assay is crucial for identifying biased agonism. It measures the recruitment of the protein β-arrestin to an activated GPCR.

Objective: To quantify the potency (EC50) and efficacy (Emax) of a compound to induce β-arrestin recruitment to a specific GPCR.

Detailed Protocol:

  • Assay Principle: The assay often uses enzyme fragment complementation (EFC) technology. The GPCR is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger enzyme acceptor (EA).

  • Cell Lines: A stable cell line co-expressing the GPCR-ProLink and β-arrestin-EA fusion proteins is used.

  • Ligand Stimulation: Cells are incubated with the test compound. If the compound is an agonist, it will activate the GPCR, causing the β-arrestin-EA to bind to the GPCR-ProLink.

  • Signal Generation: The proximity of the two enzyme fragments upon recruitment allows them to complement and form an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

  • Detection: The luminescent signal is read using a plate reader, and the intensity is proportional to the degree of β-arrestin recruitment.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for the test compound.

Conclusion

The functional pharmacology of this compound has served as a foundational starting point for the development of a diverse array of novel compounds. While this compound itself possesses broad activity as a monoamine releaser, its modern analogs, such as the 5-SATs, demonstrate significantly improved selectivity and can be tailored to act as potent, high-efficacy agonists at specific serotonin receptor subtypes.

Furthermore, the evolution from simple receptor affinity to functional selectivity represents a paradigm shift in drug discovery. Novel compounds designed as biased agonists offer the potential to isolate desired therapeutic signaling pathways from those that cause adverse effects. This sophisticated approach, which requires a combination of binding, G-protein activation, and β-arrestin recruitment assays for characterization, is at the forefront of developing safer and more effective therapeutics for central nervous system disorders. The experimental protocols detailed herein provide the framework for the continued evaluation and development of such next-generation compounds.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Aminotetralin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Aminotetralin, a neuromodulatory agent, is crucial for maintaining laboratory safety and environmental protection. As a compound classified with hazards of being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, adherence to strict disposal protocols is mandatory.[1] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound and its associated waste in a laboratory setting.

Immediate Safety Protocols & Waste Classification

Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for this compound. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.

Hazard Profile of this compound:

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific target organ toxicity, single exposure May cause respiratory irritation.

Source: PubChem CID 34677[1]

Ecotoxicity Data:

Test SpeciesEndpointValueReference
Oryzias latipes (Orange-red killifish)LC5015.6 mg/LChemicals Evaluation and Research Institute, Japan[2]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Identification and Segregation:

    • Pure this compound: Unused or expired pure this compound must be treated as hazardous chemical waste.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.

    • Aqueous Solutions: Aqueous solutions containing this compound should be collected as aqueous hazardous waste. Do not dispose of them down the drain.

    • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Waste Collection and Storage:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.

  • Disposal Request and Pick-up:

    • Once the waste container is full, or if it has been in storage for a prolonged period, contact your institution's EHS department to arrange for a hazardous waste pick-up.

    • Do not attempt to transport the hazardous waste off-site yourself. Only licensed hazardous waste disposal companies should handle the transportation and final disposal.

Experimental Protocol: Chemical Degradation of Aromatic Amines

For laboratories equipped to perform chemical degradation of their waste, the following protocol, adapted from methods for degrading aromatic amines, can be considered. This procedure should only be carried out by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Objective: To degrade this compound (an aromatic amine) into non-mutagenic byproducts using potassium permanganate oxidation.[3]

Materials:

  • This compound waste

  • Sulfuric acid (3 M)

  • Potassium permanganate (KMnO₄) solution (0.2 M)

  • Sodium metabisulfite

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., large beaker or flask)

  • pH meter or pH paper

Procedure:

  • In a well-ventilated fume hood, prepare a solution of the this compound waste in 3 M sulfuric acid.

  • Slowly add the 0.2 M potassium permanganate solution to the stirring this compound solution. A color change to purple, which then disappears, indicates the reaction is proceeding. Continue adding potassium permanganate until a faint, persistent purple color remains, indicating an excess of the oxidant.

  • Allow the reaction mixture to stir at room temperature for a minimum of 8 hours to ensure complete degradation.[3]

  • After the reaction is complete, quench the excess potassium permanganate by slowly adding sodium metabisulfite until the purple color disappears.

  • Neutralize the solution by carefully adding a base (e.g., sodium hydroxide solution) until the pH is between 6.0 and 8.0.

  • The resulting solution may contain manganese dioxide precipitate. This can be removed by filtration.

  • The final neutralized and treated solution should be collected as hazardous waste and disposed of through your institution's EHS program, as it may still contain byproducts that are not suitable for drain disposal.

Note: This degradation procedure reduces the hazard of the aromatic amine, but the final mixture must still be disposed of as chemical waste in accordance with local regulations.

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Path cluster_final Final Disposition PPE Don Personal Protective Equipment Identify Identify & Segregate Waste (Pure, Contaminated, Aqueous) PPE->Identify Container Use Labeled, Compatible Hazardous Waste Container Identify->Container Store Store in Designated Satellite Accumulation Area Container->Store Degrade Option A: Chemical Degradation (Trained Personnel Only) Store->Degrade EHS Option B: Direct Disposal via EHS Store->EHS Degrade->EHS Dispose of Treated Waste Pickup Arrange Hazardous Waste Pickup EHS->Pickup Company Licensed Waste Disposal Company Pickup->Company

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminotetralin
Reactant of Route 2
Reactant of Route 2
2-Aminotetralin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.